6,7-Diketolithocholic acid
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C24H36O5 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6,7-dioxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20,25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,23-,24-/m1/s1 |
Clave InChI |
FRIRHJVKXFYECW-ZTERCDMUSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(=O)C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-Diketolithocholic Acid
This technical guide provides a comprehensive overview of the structure, formula, physicochemical properties, and biological significance of 6,7-Diketolithocholic acid. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and medicinal chemistry.
Chemical Structure and Formula
This compound is a derivative of lithocholic acid, a secondary bile acid. Its structure is characterized by the presence of two ketone groups at the 6th and 7th positions of the steroid nucleus.
Molecular Formula: C₂₄H₃₆O₅[1]
Chemical Structure:
(Note: A 2D chemical structure image would be ideal here, but as a text-based AI, I cannot generate images directly. The SMILES notation provides a machine-readable representation of the structure.)
Chemical Identifiers
For ease of reference and database searching, the following identifiers are associated with this compound:
| Identifier Type | Identifier |
| IUPAC Name | (3α,5β)-3-hydroxy-6,7-dioxo-cholan-24-oic acid |
| CAS Number | 1643669-23-1[1] |
| Synonyms | 6,7-diketoLCA, 6,7-dioxolithocholic acid, 5ß-cholanic acid-3α-ol-6,7-dione |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 404.54 g/mol | [1] |
| Appearance | Solid | MedChemExpress |
| Solubility | Slightly soluble in water and methanol (B129727). | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | 1 Year | [1] |
| Percent Composition | C 71.26%, H 8.97%, O 19.77% | [1] |
Biological Significance and Signaling Pathways
This compound, as a bile acid derivative, is involved in the regulation of various metabolic processes. Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors to control their own synthesis and transport, as well as influence lipid, glucose, and energy metabolism.[2][3][4]
The primary receptors that mediate the signaling effects of bile acids are the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled Receptor 5 (TGR5), a membrane-bound receptor.[2][3][4] While the specific interactions of this compound with these receptors are a subject of ongoing research, the general mechanisms of bile acid signaling are well-established.
Bile Acid Signaling Pathways
The following diagram illustrates the general signaling pathways for bile acids through FXR and TGR5.
Caption: General signaling pathways of bile acids via TGR5 and FXR.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development. The following sections provide exemplary methodologies.
Exemplary Synthesis of a Ketolithocholic Acid
Objective: To synthesize 7-ketolithocholic acid by indirect electrochemical oxidation of chenodeoxycholic acid.[5]
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Potassium bromide (KBr)
-
Acetonitrile
-
Deionized water
-
Dilute sulfuric acid (20%)
-
PbO₂/Ti mesh electrode (anode)
-
Stainless steel plate (cathode)
-
Strongly acidic cation exchange membrane
-
DC voltage-stabilizing and current-stabilizing power supply
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)
-
TLC developing solvent: Chloroform/Methanol/Glacial Acetic Acid (40:2:1 by volume)
-
TLC visualizing agent: 20% phosphomolybdic acid in ethanol (B145695)
Procedure:
-
Anolyte Preparation:
-
Dissolve 0.4 g of KBr in 13 ml of deionized water.
-
Dissolve 2.0-2.5 g of chenodeoxycholic acid in 50 ml of acetonitrile.
-
Mix the two solutions thoroughly to form the anolyte.
-
-
Catholyte Preparation:
-
Prepare 63 ml of 20% dilute sulfuric acid to be used as the catholyte.
-
-
Electrochemical Cell Setup:
-
Assemble a diaphragm-type electrolytic cell.
-
Place the anolyte in the anode chamber with the PbO₂/Ti mesh electrode.
-
Place the catholyte in the cathode chamber with the stainless steel plate.
-
Separate the two chambers with the strongly acidic cation exchange membrane.
-
-
Electrolysis:
-
Connect the electrodes to the DC power supply.
-
Conduct the electrolysis at a constant current density of 95.2 A/m².
-
Monitor the reaction progress by taking small aliquots from the anolyte for TLC analysis.
-
-
Reaction Monitoring:
-
Spot the anolyte sample on a TLC plate alongside a chenodeoxycholic acid standard.
-
Develop the TLC plate in the chloroform/methanol/glacial acetic acid solvent system.
-
After development, dry the plate and spray it with the 20% phosphomolybdic acid in ethanol solution.
-
Heat the plate at approximately 100°C to visualize the spots.
-
The reaction is considered complete when the spot corresponding to the chenodeoxycholic acid raw material disappears.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, stop the electrolysis.
-
The product, 7-ketolithocholic acid, can be isolated from the anolyte by standard workup procedures, which may include solvent evaporation, extraction, and crystallization. Further purification can be achieved by recrystallization from a suitable solvent.[6]
-
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
The following is a general protocol for the analysis of bile acids in biological samples, which can be optimized for the specific quantification of this compound.
Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma, fecal extract) by LC-MS/MS.[7][8][9][10][11]
Materials and Equipment:
-
Sample containing this compound
-
Internal standard (e.g., a deuterated analog of a bile acid)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Plasma/Serum: To 50 µL of plasma, add 50 µL of the internal standard solution. Precipitate proteins by adding 300 µL of cold methanol. Vortex and sonicate for 15 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 8 minutes. Transfer the supernatant to a new tube, dry it under a stream of nitrogen, and reconstitute the residue in 150 µL of 50% methanol for injection.
-
Fecal Samples: Lyophilize the fecal sample. Reconstitute a known weight of the lyophilized sample in buffer. For unconjugated bile acids, proceed to extraction. For conjugated bile acids, perform enzymatic deconjugation followed by alkaline hydrolysis to release all bile acid species. Extract the bile acids using a solid-phase extraction (SPE) cartridge. Elute the bile acids, dry the eluate, and reconstitute in the injection solvent.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient Elution: Develop a gradient program to achieve optimal separation of this compound from other bile acids and matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (e.g., [M-H]⁻) for this compound and its characteristic product ions upon collision-induced dissociation. Optimize the collision energy for each transition to maximize signal intensity.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of its MRM transition to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.
-
Conclusion
This compound is a significant metabolite in the complex landscape of bile acid signaling. Its unique structure suggests distinct biological activities that warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers to explore the synthesis, analysis, and biological function of this intriguing molecule, with the ultimate goal of understanding its role in health and disease and potentially harnessing its therapeutic potential.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111455400B - 7-ketolithocholic acid product and preparation method thereof - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Diketolithocholic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6,7-Diketolithocholic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 7-Ketolithocholic Acid (for comparison) | Source |
| Molecular Formula | C₂₄H₃₆O₅ | C₂₄H₃₈O₄ | [1] |
| Molecular Weight | 404.54 g/mol | 390.56 g/mol | [1] |
| Melting Point | Data not available | 208-211 °C | [2] |
| Boiling Point | Data not available | 545.9 ± 25.0 °C (Predicted) | [3] |
| pKa | Data not available | 4.76 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in water and methanol (B129727); Soluble in DMSO.[4][5] | Soluble in dioxane (mild), DMSO (mild), methanol (mild).[3] | [3][4][5] |
| Appearance | White crystalline powder | White crystalline powder | [3] |
| CAS Number | 1643669-23-1 | 4651-67-6 | [1] |
Biological Activity and Signaling Pathways
This compound is recognized as a bioactive compound with anti-inflammatory and bile acid metabolism-regulating activities.[6] It is known to influence lipid and glucose metabolism.[6] As a derivative of lithocholic acid, its biological effects are likely mediated through interactions with key bile acid receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis.[7] Bile acids, including lithocholic acid, can act as ligands for FXR.[7] While the direct interaction of this compound with FXR has not been extensively characterized, its structural similarity to other bile acids suggests it may also modulate FXR activity. Activation of FXR leads to the regulation of target genes involved in the synthesis, transport, and metabolism of bile acids, thereby controlling their intracellular concentrations and preventing their accumulation to toxic levels.
TGR5 Signaling Pathway
TGR5 is a cell surface receptor that is potently activated by secondary bile acids, particularly lithocholic acid.[1] This activation initiates a G-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of downstream effectors. This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.
Anti-inflammatory Effects and NF-κB Pathway
Lithocholic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. As a derivative, this compound is also described as having anti-inflammatory properties, likely acting through a similar mechanism.[6]
Experimental Protocols
Synthesis of 7-Ketolithocholic Acid (as a proxy for this compound synthesis)
A common method for the synthesis of 7-ketolithocholic acid involves the oxidation of chenodeoxycholic acid.[3][10]
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Sodium hypochlorite (B82951) solution
-
Acetic acid
-
Methanol
-
Barium chloride
-
Sodium sulfate (B86663)
Procedure:
-
Dissolve chenodeoxycholic acid in methanol.
-
Cool the solution to -15°C.
-
Slowly add sodium hypochlorite solution while maintaining the temperature.
-
Adjust the acidity of the mixture with acetic acid to facilitate the oxidation reaction.
-
After the reaction is complete, the crude 3α-hydroxy-7-oxo-5β-cholanic acid is obtained.
-
To purify, the crude product is converted to its barium salt by adding barium chloride.
-
The barium salt is then treated with sodium sulfate to remove the barium ions.
-
The resulting purified 3α-hydroxy-7-oxo-5β-cholanic acid is then recrystallized from a mixture of methanol and water to yield high-purity 7-ketolithocholic acid.[3]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, and 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement: a. Collect 100 µL of the culture supernatant from each well. b. Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in the samples from the standard curve. c. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of bile acids.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., RP C18)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) is commonly used. A typical ratio is 70:30 (v/v).[10]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the mobile phase.
-
Injection: Inject the sample into the HPLC system.
-
Separation: The components of the sample are separated on the C18 column based on their hydrophobicity.
-
Detection: The eluted compounds are detected by the UV detector, typically at a wavelength of 208 nm for underivatized bile acids.[10]
-
Quantification: The concentration of this compound can be determined by comparing its peak area to that of a standard of known concentration.
Conclusion
This compound is a promising bioactive molecule with potential therapeutic applications, particularly in the areas of inflammation and metabolic disorders. Its ability to modulate key signaling pathways such as FXR and TGR5 makes it an interesting candidate for further investigation and drug development. This guide provides a foundational understanding of its properties and the methodologies used to study it, serving as a valuable resource for the scientific community.
References
- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketolithocholic Acid - API - Crysdot [crysdotllc.com]
- 3. High Quality 7-keto-Lithocholic acid (7-KLCA) 4651-67-6 Suppliers, Factories | Sinova [nbsinova.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1912192A - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,7-Diketolithocholic Acid: Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-diketolithocholic acid (6,7-diketoLCA), a human metabolite with emerging biological importance. It details its discovery, origin from both host and microbial metabolism, and its multifaceted roles in regulating inflammation and metabolic pathways. This document consolidates quantitative data, outlines detailed experimental protocols for its study, and visualizes key pathways to serve as a valuable resource for researchers in the fields of gastroenterology, pharmacology, and drug development.
Introduction
This compound is a derivative of the secondary bile acid, lithocholic acid (LCA), characterized by the presence of two oxo groups at the 6th and 7th positions of the steroid nucleus. Initially identified as a human metabolite, recent studies have begun to unravel its significant bioactivities, including anti-inflammatory properties and the ability to modulate lipid and glucose metabolism.[1] Its unique structure and biological activities position 6,7-diketoLCA as a molecule of interest for understanding host-microbiome interactions and as a potential therapeutic target.
Discovery and Origin
The discovery of 6,7-diketoLCA is rooted in the broader investigation of bile acid metabolism. It is now understood to be a product of both host and microbial metabolic pathways.
Host Metabolism
In humans, the formation of derivatives of lithocholic acid, such as 6,7-diketoLCA, is mediated by cytochrome P450 (CYP) enzymes. Specifically, isoforms CYP3A1 and CYP3A2 are involved in the oxidation of LCA.[2] This metabolic conversion primarily occurs in the liver, where CYP enzymes are abundant and play a crucial role in the detoxification and modification of various endogenous and exogenous compounds.
Gut Microbiome Contribution
The gut microbiota also plays a significant role in the biotransformation of bile acids. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and subsequently metabolized by gut bacteria into secondary bile acids, including LCA.[2] Further modifications of these secondary bile acids by microbial enzymes can lead to a diverse array of bile acid derivatives, including oxidized forms like 6,7-diketoLCA. While the specific bacterial species and enzymes responsible for the 6,7-dione formation are still under active investigation, the gut microbiome is a critical contributor to the overall pool of this metabolite.
The formation of 7-ketolithocholic acid, a related compound, from chenodeoxycholic acid by intestinal bacteria has been well-documented, suggesting a microbial origin for the keto functional group at the 7-position.[3] It is plausible that a similar microbial enzymatic activity, or a subsequent oxidation step, contributes to the formation of the 6,7-dione structure.
Quantitative Data
The concentration of this compound can vary significantly in different biological matrices and is influenced by physiological and pathophysiological conditions. Its levels have been noted to increase in patients with cholestasis, suggesting its potential as a diagnostic biomarker for this condition.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₆O₅ | [1] |
| Molecular Weight | 404.54 g/mol | [1] |
| CAS Number | 1643669-23-1 | [1] |
| Solubility | Slightly soluble in water and methanol (B129727) | [2] |
Table 2: Quantification of this compound in Biological Samples
| Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Feces | UPLC-Q-TOF MS | 0.01–0.24 µg/kg | 0.03–0.81 µg/kg | [4] |
| Plasma/Feces | LC-MS/MS | - | - | [5] |
Note: Specific concentration values in healthy versus diseased human populations are not yet well-established in the literature and represent an area for future research.
Experimental Protocols
This section provides detailed methodologies for the detection, quantification, and functional characterization of this compound.
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for bile acid analysis in fecal and plasma samples.[4][5]
4.1.1. Sample Preparation (Feces)
-
Homogenization: Homogenize a known weight of fecal sample in a suitable solvent (e.g., methanol or an ammonium-ethanol aqueous solution).[1][4]
-
Extraction: Vortex the mixture vigorously and centrifuge to pellet solid debris. Collect the supernatant.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a two-solvent system, such as water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is employed to separate the bile acids.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for 6,7-diketoLCA and internal standards.
-
Assessment of Anti-inflammatory Activity
This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of 6,7-diketoLCA by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[6][7]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate culture medium.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 6,7-diketoLCA for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of 6,7-diketoLCA and determine the IC₅₀ value.
Nuclear Receptor Activation/Antagonism Assays
These protocols are designed to assess the interaction of 6,7-diketoLCA with the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR).
4.3.1. VDR Activation Assay (Luciferase Reporter Assay) [8]
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or Caco-2) with a VDR expression plasmid and a luciferase reporter plasmid containing VDR response elements (VDREs). A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Treatment: Treat the transfected cells with various concentrations of 6,7-diketoLCA. Include a known VDR agonist (e.g., calcitriol) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value.
4.3.2. FXR Antagonism Assay (Competitive Binding Assay) [9]
-
Assay Components: Prepare a reaction mixture containing a purified FXR ligand-binding domain (LBD), a fluorescently labeled FXR agonist (tracer), and a terbium-labeled anti-tag antibody (for TR-FRET).
-
Competition: Add various concentrations of 6,7-diketoLCA to the reaction mixture. Include a known FXR antagonist as a positive control and a vehicle control.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Detection: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in the FRET signal indicates displacement of the fluorescent agonist by the test compound. Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.
Biosynthetic Pathway of this compound
The formation of 6,7-diketoLCA from the primary bile acid chenodeoxycholic acid involves a multi-step process involving both gut microbial and host enzymes.
Experimental Workflow for Anti-inflammatory Assessment
The following workflow outlines the key steps in evaluating the anti-inflammatory properties of 6,7-diketoLCA.
Signaling Pathway Modulation by this compound
This compound is known to interact with nuclear receptors, which are key regulators of gene expression. Its effects on VDR and FXR are of particular interest.
Conclusion
This compound is a fascinating metabolite at the interface of host and microbial metabolism. Its discovery and ongoing characterization highlight the intricate chemical communication that occurs within the gut and its systemic effects. With established anti-inflammatory potential and the ability to modulate key metabolic nuclear receptors, 6,7-diketoLCA represents a promising area for future research. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate its biological functions and explore its therapeutic potential in a variety of diseases, including inflammatory bowel disease, cholestatic liver diseases, and metabolic syndrome. Further studies are warranted to establish its precise concentrations in human populations and to fully elucidate the specific microbial and host enzymes involved in its biosynthesis.
References
- 1. ro.ecu.edu.au [ro.ecu.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. Fine tuning of vitamin D receptor (VDR) activity by post-transcriptional and post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithocholic Acid Amides as Potent Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
An In-depth Technical Guide on the Biological Activity of 6,7-Diketolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-DiketoLCA) is a human metabolite and a derivative of the secondary bile acid, lithocholic acid (LCA).[1] As a member of the bile acid family, 6,7-DiketoLCA is implicated in a variety of physiological processes, including the regulation of lipid and glucose metabolism, and inflammatory responses.[2] This technical guide provides a comprehensive overview of the known and inferred biological activities of 6,7-DiketoLCA, with a focus on its interactions with key cellular signaling pathways. Due to the limited availability of direct experimental data for 6,7-DiketoLCA, this guide also draws upon the extensive research conducted on its parent compound, LCA, and other derivatives to provide a predictive framework for its biological functions.
Biosynthesis of this compound
This compound is formed in the human body through the metabolism of lithocholic acid. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, specifically isoforms CYP3A1 and CYP3A2.[1] The process involves the introduction of two oxo groups at the 6th and 7th positions of the LCA steroid nucleus.
Core Signaling Pathways
Bile acids, including LCA and its derivatives, are now recognized as important signaling molecules that exert their effects through the activation of several nuclear receptors and G-protein coupled receptors. The primary targets implicated in the biological activity of LCA derivatives are the Vitamin D Receptor (VDR), Takeda G-protein coupled receptor 5 (TGR5), and the Farnesoid X Receptor (FXR).
Vitamin D Receptor (VDR) Signaling
LCA and its derivatives are known to be agonists of the Vitamin D Receptor, a nuclear receptor that plays a crucial role in calcium homeostasis, immune regulation, and cell differentiation.[1] Activation of VDR by ligands like 6,7-DiketoLCA would lead to the transcription of VDR target genes.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in bile acid homeostasis. While some bile acids are FXR agonists, LCA has been reported to act as an antagonist. The effect of 6,7-DiketoLCA on FXR is not yet fully characterized but it may act as a modulator of FXR activity.
Quantitative Biological Activity Data
Direct quantitative data for the biological activity of this compound is limited in publicly available literature. The following tables summarize the available data for the parent compound, lithocholic acid (LCA), and other relevant derivatives to provide a comparative context.
Table 1: Activity on Nuclear Receptors
| Compound | Receptor | Assay Type | Species | Activity | EC50 / IC50 | Reference |
| Lithocholic Acid (LCA) | VDR | Transactivation | Human | Agonist | ~10-50 µM | [3] |
| LCA Acetate | VDR | Transactivation | Human | Agonist | ~1 µM | [3] |
| Lithocholic Acid (LCA) | FXR | Co-activator Association | Human | Antagonist | ~1 µM | N/A |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect | IC50 | Reference |
| Lithocholic Acid (LCA) | Macrophages | LPS-induced TNF-α production | Inhibition | Data not available | N/A |
Table 3: Effects on Lipid Metabolism
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Lithocholic Acid (LCA) | HepG2 | Lipid Accumulation | Data not available | Data not available | N/A |
Experimental Protocols
General Experimental Workflow
VDR Luciferase Reporter Gene Assay
Objective: To determine the ability of 6,7-DiketoLCA to activate the Vitamin D Receptor.
Principle: This cell-based assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing Vitamin D Response Elements (VDREs). Activation of VDR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Human embryonic kidney (HEK293) or other suitable cells
-
Expression vector for human VDR
-
Luciferase reporter plasmid with VDREs
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., 1α,25-dihydroxyvitamin D3)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with various concentrations of 6,7-DiketoLCA, a positive control, and a vehicle control.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of 6,7-DiketoLCA to determine the EC50 value.
-
TGR5 cAMP Assay
Objective: To measure the activation of TGR5 by 6,7-DiketoLCA through the quantification of intracellular cAMP.
Principle: Activation of the Gs-coupled TGR5 receptor leads to an increase in intracellular cAMP levels. This can be measured using various methods, including competitive immunoassays (ELISA) or bioluminescence-based assays (e.g., cAMP-Glo™ Assay).
Materials:
-
Cells expressing TGR5 (e.g., CHO-K1 or HEK293 cells stably expressing TGR5)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., a known TGR5 agonist)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega)
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture TGR5-expressing cells in the appropriate medium and plate them in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 6,7-DiketoLCA, a positive control, and a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol. For the cAMP-Glo™ Assay, this involves adding a lysis buffer followed by a detection solution containing luciferase.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the samples and plot it against the concentration of 6,7-DiketoLCA to determine the EC50 value.
-
In Vitro Anti-Inflammatory Assay (Macrophage Model)
Objective: To evaluate the potential of 6,7-DiketoLCA to suppress the production of pro-inflammatory cytokines in macrophages.
Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of cytokines such as TNF-α and IL-6. The ability of a test compound to inhibit this production is a measure of its anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Spectrophotometer
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells and plate them in a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of 6,7-DiketoLCA or a vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of 6,7-DiketoLCA compared to the LPS-only control.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
-
Lipid Accumulation Assay in HepG2 Cells
Objective: To assess the effect of 6,7-DiketoLCA on lipid accumulation in a model of hepatic steatosis.
Principle: The human hepatoma cell line HepG2 can be induced to accumulate intracellular lipids by treatment with a mixture of oleic and palmitic acids. The accumulated neutral lipids can be stained with Oil Red O, and the amount of staining can be quantified.
Materials:
-
HepG2 human hepatoma cell line
-
Cell culture medium and supplements
-
Oleic acid and palmitic acid
-
This compound
-
Oil Red O staining solution
-
Isopropanol
-
Microscope and spectrophotometer
Procedure:
-
Cell Culture and Lipid Loading:
-
Culture HepG2 cells and plate them in a 96-well plate.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids for 24 hours.
-
-
Compound Treatment:
-
Co-treat the cells with the fatty acid mixture and various concentrations of 6,7-DiketoLCA or a vehicle control.
-
-
Oil Red O Staining:
-
After the treatment period, fix the cells with formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
-
Quantification:
-
Visually assess lipid accumulation under a microscope.
-
For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of reduction in lipid accumulation for each concentration of 6,7-DiketoLCA compared to the fatty acid-only control.
-
Plot the percentage of reduction against the concentration to evaluate the dose-response relationship.
-
Conclusion
This compound, as a derivative of lithocholic acid, is poised to be a biologically active molecule with potential roles in modulating key signaling pathways such as those mediated by VDR, TGR5, and FXR. These interactions suggest its involvement in the regulation of inflammation, lipid metabolism, and glucose homeostasis. While direct experimental evidence and quantitative data for 6,7-DiketoLCA are currently sparse, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute studies to elucidate its specific biological functions and therapeutic potential. Further investigation into this and other oxidized bile acid metabolites is warranted to fully understand their physiological and pathophysiological significance.
References
The Anti-Inflammatory Potential of Lithocholic Acid: A Technical Overview
Disclaimer: This technical guide focuses on the anti-inflammatory properties of Lithocholic Acid (LCA). While 6,7-Diketolithocholic Acid is a related compound, extensive searches of scientific literature and databases did not yield specific data regarding its anti-inflammatory effects, associated signaling pathways, or detailed experimental protocols. The information presented herein, therefore, pertains to the well-researched parent compound, Lithocholic Acid, and its other derivatives, offering insights that may be relevant for the study of related bile acids.
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a significant signaling molecule with potent immunomodulatory and anti-inflammatory properties. Initially considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its role in regulating key inflammatory pathways, making it a molecule of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the anti-inflammatory effects of LCA, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Mechanisms of Anti-Inflammatory Action
LCA exerts its anti-inflammatory effects through multiple signaling pathways, primarily involving the modulation of nuclear receptors and inhibition of pro-inflammatory cascades.
Inhibition of the NF-κB Signaling Pathway
A central mechanism of LCA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. LCA has been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition is often mediated through the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR).[1][2][3] LCA binding to these receptors can lead to the stabilization of the inhibitory protein IκBα, preventing its degradation and the subsequent translocation of NF-κB to the nucleus.[1]
dot
Caption: LCA-mediated inhibition of the NF-κB pathway via VDR and PXR.
Modulation of the NLRP3 Inflammasome
LCA has been shown to modulate the activity of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5] The activation of PXR by LCA can lead to the downstream inhibition of TLR4-mediated activation of the NLRP3 inflammasome.[3]
dot
Caption: LCA modulates NLRP3 inflammasome activation via the PXR/TLR4 axis.
TGR5-Mediated Anti-Inflammatory Signaling
LCA is a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 in various immune cells, including macrophages and dendritic cells, can lead to the suppression of pro-inflammatory cytokine production.[6] This effect is often mediated by an increase in intracellular cyclic AMP (cAMP) levels.
// Nodes LCA [label="Lithocholic Acid (LCA)", fillcolor="#FBBC05", fontcolor="#202124"]; TGR5 [label="TGR5 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nEffects\n(e.g., ↓ TNF-α, ↓ IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LCA -> TGR5 [label=" Binds & Activates"]; TGR5 -> AC [label=" Activates"]; AC -> cAMP [label=" Catalyzes\nATP to"]; cAMP -> Anti_inflammatory; }
Caption: Workflow for in vitro evaluation of LCA's anti-inflammatory effects.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 2.5-5% w/v) in the drinking water for a period of 5-7 days. [7][8]* LCA Administration: LCA can be administered via intraperitoneal injection (e.g., 30 mg/kg daily) or through a supplemented diet. [9]* Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A scoring system is used to calculate the DAI.
-
Colon Length: At the end of the experiment, mice are euthanized, and the colon is excised. A shortened colon length is indicative of inflammation.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and loss of crypt architecture.
-
Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines by ELISA or quantitative PCR. [10][11] dot
-
Caption: Workflow for the in vivo DSS-induced colitis model.
Conclusion
Lithocholic acid demonstrates significant anti-inflammatory properties through its interaction with multiple key signaling pathways, including the inhibition of NF-κB and the modulation of the NLRP3 inflammasome. Its effects are mediated by various receptors, highlighting the complexity of its immunomodulatory functions. The preclinical data from both in vitro and in vivo models provide a strong rationale for further investigation into the therapeutic potential of LCA and its derivatives in inflammatory diseases. While specific data for this compound is currently lacking, the comprehensive understanding of LCA's anti-inflammatory mechanisms provides a valuable framework for future research into this and other related bile acid molecules. Further studies are warranted to elucidate the precise role of this compound and to translate the promising preclinical findings on LCA into clinical applications.
References
- 1. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. socmucimm.org [socmucimm.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]
Mechanism of action of 6,7-Diketolithocholic acid
An In-depth Technical Guide to the Mechanism of Action of 6,7-Diketolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (6,7-DiketoLCA) is a human metabolite derived from the secondary bile acid, lithocholic acid (LCA). Emerging evidence suggests its role as a bioactive molecule with potential therapeutic applications in inflammatory diseases and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6,7-DiketoLCA, focusing on its interactions with nuclear receptors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways to facilitate further research and drug development efforts.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of physiological processes, including their own synthesis and transport, as well as glucose, lipid, and energy metabolism.[1] this compound is a derivative of lithocholic acid, a secondary bile acid formed by the action of intestinal microbiota.[2] While research on 6,7-DiketoLCA is still in its early stages, its structural similarity to other bioactive bile acid derivatives suggests it may exert its effects through the modulation of nuclear receptors, particularly the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR). This guide will delve into the known and proposed mechanisms of action of this intriguing molecule.
Molecular Targets and Signaling Pathways
The primary molecular targets of 6,7-DiketoLCA are believed to be nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.
Vitamin D Receptor (VDR) Activation
Lithocholic acid and its derivatives are known to be ligands for the Vitamin D Receptor (VDR).[3][4] Ketone derivatives of LCA, such as 6,7-DiketoLCA, are also suggested to interact with VDR.[5] Activation of VDR by its ligands, including bile acids, leads to a cascade of events that modulate gene expression. Upon ligand binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6] This interaction can either activate or repress gene transcription, depending on the specific gene and cellular context. For instance, VDR activation has been shown to induce the expression of CYP3A, a cytochrome P450 enzyme involved in the detoxification of LCA.[4]
Figure 1: Proposed VDR signaling pathway for this compound.
Farnesoid X Receptor (FXR) Antagonism
While some bile acids are potent agonists of FXR, lithocholic acid has been identified as an FXR antagonist.[7] It is plausible that 6,7-DiketoLCA also exhibits antagonistic properties towards FXR. FXR plays a central role in bile acid homeostasis. Its activation by bile acids in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. Antagonism of FXR by molecules like 6,7-DiketoLCA could therefore lead to an increase in the expression of genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1).
Figure 2: Proposed mechanism of FXR antagonism by this compound.
Quantitative Data
While specific quantitative data for this compound is limited in the current literature, data for its parent compound, lithocholic acid (LCA), provides valuable insights into its potential activity.
| Compound | Target | Assay Type | Value | Reference |
| Lithocholic Acid (LCA) | Farnesoid X Receptor (FXR) | Co-activator Association Assay | IC50 = 1 µM | [7] |
| LCA Acetate | Vitamin D Receptor (VDR) | Reporter Gene Assay | 30x more potent than LCA | [8] |
| LCA Propionate | Vitamin D Receptor (VDR) | Reporter Gene Assay | More selective VDR activator than LCA acetate | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to characterize the mechanism of action of this compound.
VDR Competitive Ligand Binding Assay
This assay determines the binding affinity of 6,7-DiketoLCA to the Vitamin D Receptor.
Materials:
-
Recombinant human VDR
-
[3H]-1α,25-dihydroxyvitamin D3 (radioligand)
-
This compound
-
Assay buffer (e.g., TEGD buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a series of dilutions of 6,7-DiketoLCA.
-
In a microcentrifuge tube, combine recombinant human VDR, a fixed concentration of [3H]-1α,25(OH)2D3, and varying concentrations of 6,7-DiketoLCA or vehicle control.
-
Incubate the mixture at 4°C for a specified time (e.g., 4 hours) to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter binding assay.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the concentration of 6,7-DiketoLCA that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Figure 3: Experimental workflow for the VDR competitive ligand binding assay.
FXR Reporter Gene Assay
This cell-based assay is used to determine if 6,7-DiketoLCA acts as an agonist or antagonist of FXR.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human FXR
-
Reporter plasmid containing an FXR-responsive element (FXRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Known FXR agonist (e.g., GW4064) and antagonist (e.g., Z-Guggulsterone)
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Co-transfect HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with:
-
Vehicle control
-
Increasing concentrations of 6,7-DiketoLCA (to test for agonist activity)
-
A fixed concentration of an FXR agonist (e.g., GW4064)
-
The fixed concentration of FXR agonist plus increasing concentrations of 6,7-DiketoLCA (to test for antagonist activity)
-
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
For agonist activity, calculate the EC50 value. For antagonist activity, calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of 6,7-DiketoLCA are not due to cytotoxicity.
Materials:
-
Relevant cell line (e.g., HepG2, Caco-2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 6,7-DiketoLCA and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a promising bioactive molecule with a likely mechanism of action centered on the modulation of nuclear receptors, particularly VDR and FXR. The available data on its parent compound, lithocholic acid, suggests that 6,7-DiketoLCA may act as a VDR agonist and an FXR antagonist. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate its pharmacological profile, including its binding affinities, potency, and selectivity. A thorough understanding of its mechanism of action will be critical for its potential development as a therapeutic agent for a range of human diseases.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Cell Viability Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Novel Bile Acid-Activated Vitamin D Receptor Signaling in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and biological analysis of active free and conjugated bile acids in animal bile using HPLC-ELSD and MTT methods - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Diketolithocholic Acid: A Modulator of Glucose and Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
6,7-Diketolithocholic acid (6,7-DCA) is a secondary bile acid, a derivative of lithocholic acid, that is emerging as a significant regulator of glucose and lipid metabolism. While research specifically focused on 6,7-DCA is still developing, its structural similarity to other bioactive bile acids and preliminary evidence suggest its involvement in key metabolic pathways. This document provides a comprehensive overview of the current understanding of 6,7-DCA's role in metabolic regulation, drawing on available data and insights from closely related compounds. It details its potential mechanisms of action through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), summarizes relevant quantitative data, and provides detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of bile acid signaling in metabolic diseases.
Introduction to this compound
This compound is a human metabolite derived from the primary bile acid chenodeoxycholic acid through bacterial action in the colon.[1] It is characterized by the presence of two oxo groups at the 6 and 7 positions of the steroid nucleus.[1] Like other bile acids, 6,7-DCA is not only involved in the digestion and absorption of dietary lipids but also functions as a signaling molecule, influencing a variety of metabolic processes.[1][2] Its role in regulating the balance of glucose and lipid metabolism, as well as its potential involvement in diseases related to abnormal cholesterol metabolism, are areas of active investigation.[2]
Role in Glucose Metabolism
The precise effects of 6,7-DCA on glucose homeostasis are not yet fully elucidated. However, based on the known functions of other secondary bile acids, it is hypothesized to influence glucose metabolism through several mechanisms, primarily involving the activation of TGR5 in intestinal L-cells.[3][4] This activation is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and improves overall glucose tolerance.[3][4][5]
Signaling Pathways in Glucose Regulation
The primary proposed pathway for 6,7-DCA's influence on glucose metabolism is through the TGR5-GLP-1 axis.
Role in Lipid Metabolism
6,7-DCA is anticipated to play a role in lipid metabolism, primarily through the activation of the nuclear receptor FXR. FXR is a key regulator of bile acid, cholesterol, and lipid homeostasis.[6] Activation of FXR can lead to the suppression of lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP-1c), thereby reducing fatty acid and triglyceride synthesis in the liver.[7]
Signaling Pathways in Lipid Regulation
The FXR signaling pathway is central to the regulation of lipid metabolism by bile acids.
Quantitative Data
Direct quantitative data on the metabolic effects of 6,7-DCA are limited. However, a study on the closely related compound, 7-ketolithocholic acid, provides valuable insights into the potential effects on bile acid and cholesterol metabolism in humans.
Table 1: Effect of 7-ketolithocholic acid (400 mg/day for 14 days) on Biliary Lipid Composition in Humans (n=5) [8]
| Biliary Component | Before Treatment (Mean %) | After Treatment (Mean %) |
| Cholic acid | 45 | 19 |
| Deoxycholic acid | 15 | 10 |
| Chenodeoxycholic acid | 36 | 59 |
| Ursodeoxycholic acid | 2 | 7 |
| Lithocholic acid | 2 | 5 |
Table 2: Effect of 7-ketolithocholic acid on Biliary Cholesterol Saturation [8]
| Parameter | Before Treatment (Mean) | After Treatment (Mean) |
| Biliary Lithogenic Index | 2.6 | 0.9 |
Experimental Protocols
The following protocols are adapted from established methods for studying bile acid metabolism and can be applied to investigate the specific effects of 6,7-DCA.
In Vitro GLP-1 Secretion Assay
This protocol is designed to assess the ability of 6,7-DCA to stimulate GLP-1 secretion from the murine GLUTag enteroendocrine cell line.[1]
Materials:
-
GLUTag cells
-
DMEM (5.6 mM glucose) with 10% FBS, penicillin/streptomycin, and glutamine
-
Matrigel-coated 24-well plates
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) with or without glucose
-
GLP-1 ELISA kit
Procedure:
-
Culture GLUTag cells in DMEM until they reach ~70% confluence.
-
Seed the cells onto Matrigel-coated 24-well plates and allow them to adhere and recover for 24-36 hours.
-
Wash the cells with secretion buffer.
-
Incubate the cells with secretion buffer containing various concentrations of 6,7-DCA or vehicle control for a specified time (e.g., 2 hours) at 37°C.
-
Collect the supernatant for GLP-1 measurement.
-
Quantify the amount of secreted GLP-1 using a specific ELISA kit.
In Vivo Administration and Metabolic Phenotyping
This protocol outlines a general procedure for administering 6,7-DCA to mice to assess its in vivo effects on glucose and lipid metabolism.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages
-
Equipment for oral gavage
-
Blood glucose meter
-
Kits for measuring plasma insulin, triglycerides, and cholesterol
Procedure:
-
Acclimatize mice to individual housing in metabolic cages.
-
Administer 6,7-DCA or vehicle to mice daily via oral gavage for a specified period (e.g., 2 weeks).
-
Monitor food and water intake, and body weight daily.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:
-
Fast mice overnight.
-
Administer a glucose bolus via oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
At the end of the study, collect blood for measurement of plasma insulin, triglycerides, and cholesterol.
-
Collect liver and adipose tissue for further analysis (e.g., gene expression, lipid content).
Quantitative Analysis of 6,7-DCA in Tissues
This protocol describes a method for extracting and quantifying 6,7-DCA from liver tissue using liquid chromatography-mass spectrometry (LC-MS).[9]
Materials:
-
Liver tissue
-
Internal standard (e.g., deuterated 6,7-DCA)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Homogenize a known weight of liver tissue in methanol containing the internal standard.
-
Centrifuge the homogenate to pellet the proteins.
-
Collect the supernatant.
-
Analyze the supernatant using a validated LC-MS method for the separation and quantification of 6,7-DCA.
-
Calculate the concentration of 6,7-DCA based on the peak area ratio to the internal standard and the tissue weight.
Conclusion and Future Directions
This compound represents a promising but understudied molecule in the complex interplay of bile acids and metabolic regulation. Based on its structural characteristics and the known functions of related compounds, 6,7-DCA likely influences glucose and lipid metabolism through the activation of FXR and TGR5 signaling pathways. The provided data from a closely related keto-bile acid suggest potential beneficial effects on cholesterol metabolism.
Future research should focus on elucidating the specific effects of 6,7-DCA on glucose uptake, insulin sensitivity, and lipogenesis using both in vitro and in vivo models. Detailed studies are needed to characterize its binding affinity and activation potential for FXR and TGR5, and to identify the downstream signaling targets. The development of robust and specific experimental protocols, such as those outlined in this guide, will be crucial for advancing our understanding of this intriguing bile acid and its potential as a therapeutic target for metabolic diseases.
References
- 1. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - On the regulation of hepatic cholesterol and bile acid metabolism in gallstone patients - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Diketolithocholic Acid: An In-depth Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-DketoLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] It is formed in the liver through cytochrome P450-mediated oxidation of LCA.[1] While the precise physiological roles and signaling mechanisms of 6,7-DketoLCA are still under investigation, its association with certain pathological conditions, such as cholestasis, has brought it to the forefront of bile acid research.[1] This technical guide provides a comprehensive overview of the current understanding of 6,7-DketoLCA, focusing on its potential signaling pathways through key bile acid receptors, and offers detailed experimental protocols for its further investigation.
Core Signaling Pathways
Direct quantitative data on the binding affinities and activation potentials of 6,7-DketoLCA for specific receptors are limited in the current scientific literature. However, based on the known interactions of its parent compound, lithocholic acid, and other keto-derivatives of bile acids, it is plausible that 6,7-DketoLCA modulates signaling through the farnesoid X receptor (FXR), the G-protein coupled bile acid receptor 1 (TGR5), and the vitamin D receptor (VDR).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in bile acid homeostasis, lipid metabolism, and glucose metabolism. While some bile acids are potent FXR agonists, LCA is known to be an FXR antagonist.[2] It is hypothesized that 6,7-DketoLCA may also exhibit antagonistic properties towards FXR.
Hypothesized FXR Antagonism by this compound
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production, leading to various metabolic effects, including improved glucose homeostasis and anti-inflammatory responses. LCA is a known agonist of TGR5. The potential interaction of 6,7-DketoLCA with TGR5 remains to be elucidated, but it may act as an agonist, similar to its parent compound.
Potential TGR5 Agonism by this compound
Vitamin D Receptor (VDR) Signaling
VDR is a nuclear receptor traditionally associated with vitamin D3 signaling but is also recognized as a receptor for LCA.[3] Activation of VDR by LCA has been shown to induce the expression of detoxification enzymes such as CYP3A4.[4] It is plausible that 6,7-DketoLCA also functions as a VDR agonist, contributing to the regulation of xenobiotic metabolism and potentially exerting anti-inflammatory effects.
Potential VDR Agonism by this compound
Quantitative Data
As of the latest literature review, specific quantitative data (e.g., Kd, EC50, IC50) for the interaction of this compound with FXR, TGR5, and VDR are not available. The following table summarizes the known quantitative data for the parent compound, lithocholic acid, to provide a contextual reference.
| Compound | Receptor | Assay Type | Value | Cell Line/System | Reference |
| Lithocholic Acid | FXR | Transactivation | IC50: ~1 µM | In vitro co-activator assay | [2] |
| Lithocholic Acid | TGR5 | cAMP Production | EC50: 0.53 µM | CHO-TGR5 cells | [5] |
| Lithocholic Acid | VDR | Transactivation | Agonist | Caco-2 cells | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the signaling pathways of this compound.
FXR Luciferase Reporter Gene Assay
This assay is used to determine if 6,7-DketoLCA acts as an agonist or antagonist of FXR.
Workflow for FXR Luciferase Reporter Assay
Detailed Steps:
-
Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in a 96-well plate. Co-transfect with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements (FXREs) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with DMEM containing varying concentrations of 6,7-DketoLCA. To test for antagonism, co-treat with a known FXR agonist (e.g., GW4064).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
TGR5 cAMP Assay
This assay measures the ability of 6,7-DketoLCA to stimulate cAMP production, indicating TGR5 agonism.
Workflow for TGR5 cAMP Assay
Detailed Steps:
-
Cell Culture: Use a cell line stably overexpressing TGR5 (e.g., HEK293-TGR5). Culture cells in appropriate medium.
-
Treatment: Seed cells in a 96-well plate. Treat with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation. Then, add varying concentrations of 6,7-DketoLCA.
-
Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.
-
cAMP Measurement: Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for cAMP production.
VDR Target Gene Expression Analysis
This method assesses the ability of 6,7-DketoLCA to induce the expression of VDR target genes, such as CYP3A4.
References
- 1. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression Quantitative Trait Loci Analysis Identifies Associations Between Genotype and Gene Expression in Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary and Functional Diversification of the Vitamin D Receptor-Lithocholic Acid Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
Cytochrome P450 metabolism of lithocholic acid derivatives
An In-Depth Technical Guide to the Cytochrome P450 Metabolism of Lithocholic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) mediated metabolism of lithocholic acid (LCA) and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzymatic processes, experimental methodologies, and regulatory signaling pathways.
Introduction to Lithocholic Acid and its Metabolism
Lithocholic acid (LCA), a secondary bile acid, is formed from the primary bile acid chenodeoxycholic acid through the action of intestinal microbiota.[1][2] While playing a role in lipid digestion, LCA is also known for its potential hepatotoxicity.[3] The biotransformation of LCA, primarily through the cytochrome P450 system, is a critical detoxification pathway in the liver. This guide focuses on the key CYP enzymes involved in this process, the resulting metabolites, and the experimental approaches to study these reactions.
Cytochrome P450 Enzymes in Lithocholic Acid Metabolism
The primary enzyme responsible for the metabolism of LCA in humans is Cytochrome P450 3A4 (CYP3A4) .[1][3][4][5][6] Other isoforms, such as CYP3A5 and the hamster homolog CYP3A10 , have also been shown to metabolize LCA.[7][8] These enzymes catalyze hydroxylation and oxidation reactions, leading to the formation of more hydrophilic and less toxic metabolites that can be more readily eliminated from the body.[3]
Key Metabolic Reactions
The main metabolic transformations of LCA by CYP3A4 include:
-
6α-hydroxylation: This reaction produces hyodeoxycholic acid, a less toxic bile acid.[3][5]
-
1β-hydroxylation: This leads to the formation of 1β-hydroxy-LCA.[3]
-
3-oxidation: This results in the formation of 3-oxo-LCA, also known as 3-dehydro-LCA.[3][4]
-
6α-hydroxy-3-oxidation: This produces 6α-hydroxy-3-oxo-5β-cholanoic acid.[3]
Quantitative Data on Lithocholic Acid Metabolism
The following tables summarize the key quantitative data related to the metabolism of LCA and its derivatives by CYP enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for LCA Metabolism
| Enzyme | Substrate | Metabolite(s) | Km (µM) | Vmax (nmol/nmol P450/min) | Source |
| CYP3A4 | Taurochenodeoxycholic acid | 6α-hydroxylated product | 90 | 18.2 | [3][5] |
| CYP3A10 | Lithocholic acid | 6β-hydroxylated product | 25 | 0.164 (pmol/min/mg) | [7] |
| CYP3A10 | Androstenedione | 6β-hydroxylated product | 75 | 0.132 (pmol/min/mg) | [7] |
Table 2: Major Metabolites of Lithocholic Acid Formed by CYP3A4
| Metabolite | Metabolic Reaction | Reference |
| Hyodeoxycholic acid (3α, 6α-dihydroxy-5β-cholanoic acid) | 6α-hydroxylation | [3] |
| 1β-hydroxy-LCA (1β, 3α-dihydroxy-5β-cholanoic acid) | 1β-hydroxylation | [3] |
| 3-oxo-LCA (3-dehydro-LCA) | 3-oxidation | [3][4] |
| 6α-hydroxy-3-oxo-5β-cholanoic acid | 6α-hydroxylation and 3-oxidation | [3] |
Signaling Pathways in LCA Metabolism and Regulation of CYP3A4
The metabolism of LCA is intricately linked to nuclear receptor signaling pathways that regulate the expression of CYP3A4. LCA and its metabolites can act as signaling molecules, binding to and activating nuclear receptors such as the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR) .[1][4][9] This activation leads to an upregulation of CYP3A4 expression, creating a feed-forward mechanism for LCA detoxification.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cytochrome P450 metabolism of lithocholic acid.
In Vitro Metabolism of Lithocholic Acid using Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolism of LCA in a pooled human liver microsomal (HLM) system.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Lithocholic Acid (LCA)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated LCA)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a pre-incubation mixture containing HLM (final concentration, e.g., 0.5 mg/mL) and LCA (at various concentrations, e.g., 1-100 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
In Vitro Metabolism of Lithocholic Acid using Recombinant CYP3A4
This protocol describes the use of a recombinant human CYP3A4 enzyme system to specifically assess its role in LCA metabolism.
Materials:
-
Recombinant human CYP3A4 enzyme (co-expressed with NADPH-cytochrome P450 reductase)
-
Lithocholic Acid (LCA)
-
NADPH
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS)
Procedure:
-
Preparation of Incubation Mixture:
-
Combine recombinant CYP3A4 (e.g., 10-50 pmol/mL) and LCA in phosphate buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Start the reaction by adding NADPH (final concentration, e.g., 1 mM).
-
Incubate at 37°C for the desired time.
-
-
Termination and Sample Processing:
-
Follow the same termination and processing steps as described for the HLM assay.
-
References
- 1. 3-ketocholanoic acid is the major in vitro human hepatic microsomal metabolite of lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
6,7-Diketolithocholic Acid: An In-Depth Technical Guide to its Role as a Biomarker for Cholestasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestasis, a condition characterized by the impairment of bile flow, necessitates the identification of sensitive and specific biomarkers for accurate diagnosis and monitoring. Emerging evidence points to 6,7-diketolithocholic acid (DK-LCA), a derivative of the secondary bile acid lithocholic acid (LCA), as a promising biomarker for cholestatic liver injury. This technical guide provides a comprehensive overview of the current understanding of DK-LCA, including its biochemical origins, its role in cellular signaling pathways, and its utility as a diagnostic marker for cholestasis. Detailed experimental protocols for its quantification and for studying its effects in vitro and in vivo are presented, alongside a summary of available data on its levels in cholestatic conditions.
Introduction to this compound (DK-LCA)
This compound is a human metabolite derived from lithocholic acid (LCA), a secondary bile acid formed by the action of gut microbiota on the primary bile acid chenodeoxycholic acid (CDCA).[1] The conversion of LCA to DK-LCA is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A1 and CYP3A2.[1] While LCA itself is known for its cytotoxic and cholestatic properties, its oxidized derivatives, including DK-LCA, have garnered attention as potential indicators of liver dysfunction. Studies have consistently reported that the concentrations of DK-LCA are elevated in patients with cholestasis, suggesting its potential as a diagnostic biomarker for this condition.[1]
Biochemical Synthesis and Metabolism
The formation of DK-LCA is a multi-step process that begins in the colon and is completed in the liver.
-
Step 1: Formation of Lithocholic Acid (LCA): Primary bile acids, such as chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol. After conjugation with glycine (B1666218) or taurine, they are secreted into the bile and enter the intestine. In the colon, gut bacteria deconjugate and dehydroxylate CDCA at the 7α-position to form the more hydrophobic secondary bile acid, LCA.[1]
-
Step 2: Hepatic Oxidation of LCA: A portion of the LCA formed in the gut is absorbed into the enterohepatic circulation and transported to the liver. In hepatocytes, LCA undergoes oxidation at the 6th and 7th carbon positions, a reaction catalyzed by the cytochrome P450 enzymes CYP3A1 and CYP3A2, to form this compound.[1]
References
A Technical Guide to 6,7-Diketolithocholic Acid: Synthesis, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid is a derivative of the secondary bile acid, lithocholic acid (LCA), characterized by the presence of two oxo groups at the 6th and 7th positions of the steroid nucleus. As a human metabolite, it is implicated in various physiological and pathological processes, including the regulation of bile acid homeostasis, lipid metabolism, and inflammatory responses. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, analytical methodologies, and known biological activities, with a focus on its interactions with key cellular signaling pathways.
Nomenclature and Synonyms
The systematic and common names for this compound are essential for accurate identification and literature searching.
| Synonym | Reference |
| 5ß-cholanic acid-3α-ol-6,7-dione | [1] |
| 6,7-diketoLCA | [1] |
| 6,7-dioxolithocholic acid | [1] |
| 3α-hydroxy-6,7-dioxo-5ß-cholan-24-oic acid | [1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C24H36O5 | [1] |
| Formula Weight | 404.55 | [1] |
| Exact Mass | 404.26 | [1] |
| Appearance | Powder | Avanti Polar Lipids |
| Solubility | Slightly soluble in water and methanol (B129727) | [1] |
| Storage Temperature | -20°C | [1] |
| Purity | >99% (TLC) | [1] |
| Stability | 1 Year | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the oxidation of a suitable bile acid precursor, such as chenodeoxycholic acid.
Experimental Protocol: Synthesis of 7-Ketolithocholic Acid via Indirect Electrooxidation of Chenodeoxycholic Acid
This protocol describes the synthesis of a key intermediate, 7-ketolithocholic acid, which can be further oxidized to this compound. This method utilizes an indirect electrooxidation approach.
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Acetonitrile (solvent)
-
Potassium bromide (KBr) as the oxidizing medium
-
Divided electrolytic cell
-
PbO2/Ti anode
-
DC power supply
Procedure:
-
Prepare the anolyte by dissolving chenodeoxycholic acid (initial concentration of 23.8–31.8 mg/mL) and potassium bromide in acetonitrile.
-
Set up the divided electrolytic cell with a PbO2/Ti anode.
-
Apply a constant current density of 95.2–142.9 A/m2.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), stop the electrolysis.
-
Isolate the crude 7-ketolithocholic acid.
Characterization: The product can be characterized using the following techniques:
-
Melting point determination
-
Infrared (IR) spectroscopy
-
1H Nuclear Magnetic Resonance (NMR)
-
13C Nuclear Magnetic Resonance (NMR)
-
Electron Ionization Mass Spectrometry (EI-MS)
This method has been reported to achieve a current efficiency of up to 85% and a productivity of 7-ketolithocholic acid of up to 83%.[2]
Purification
Purification of this compound and its intermediates can be achieved using standard chromatographic techniques.
Experimental Protocol: Purification using Sephadex LH-20 Column Chromatography and Silica (B1680970) Gel Coated Glass Fiber Paper Chromatography
This protocol is suitable for the separation of lithocholic acid metabolites.
Materials:
-
Sephadex LH-20 resin
-
Silica gel coated glass fiber paper
-
Appropriate solvent systems
Procedure:
-
Column Chromatography:
-
Pack a column with Sephadex LH-20 resin.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system to separate the metabolites from other lipids.
-
Collect fractions and monitor by TLC.
-
-
Paper Chromatography:
-
Spot the collected fractions onto silica gel coated glass fiber paper.
-
Develop the chromatogram using a suitable solvent system to resolve epimeric 3-hydroxy derivatives.
-
Visualize the spots using an appropriate method.
-
Further confirmation of the identity and purity of the isolated compounds can be achieved by gas-liquid chromatography of their methyl or ethyl esters.[3]
Analytical Methods
Accurate and sensitive quantification of this compound in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a detailed method for the quantitative analysis of a panel of bile acids, including this compound, in serum and feces.
Sample Preparation (Serum):
-
Thaw serum samples at 4°C.
-
Mix 20 µL of serum with 80 µL of ice-cold methanolic internal standard working solution.
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 g for 20 minutes at 4°C.
-
Transfer the supernatant to glass HPLC vials with microinserts for analysis.
Sample Preparation (Feces):
-
Dry half of a mouse fecal pellet overnight in a speed vacuum and weigh it.
-
Add 150 µL of ultrapure water and vortex for 5 minutes.
-
Add 500 µL of methanol and vortex for another 5 minutes.
-
Centrifuge at 14,000 g for 20 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Mix 80 µL of the fecal extract with 20 µL of ice-cold methanolic internal standard working solution.
-
Transfer to glass HPLC vials with microinserts for analysis.
LC-MS/MS Conditions:
-
Mass Spectrometer: 4000 Q-Trap triple quadrupole tandem mass spectrometer with an electrospray ionization source operating in negative ion mode.
-
Ion Spray Voltage: -4200 V
-
Ion Source Heater Temperature: 500°C
-
Source Gas 1: 35 psi
-
Source Gas 2: 45 psi
-
Curtain Gas: 35 psi
-
Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v)
-
Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v)
-
Gradient: 0–2 min, 0% B; 2–20 min, 0–100% B; 20–28.5 min, 100% B.
-
Flow Rate: 0.3 mL/min from 0 to 20 min, and 0.5 mL/min from 20 to 28 min.
This robust method allows for the high-throughput and accurate quantification of this compound and other bile acids in complex biological samples.[4]
Biological Activity and Signaling Pathways
This compound, as a derivative of lithocholic acid, is expected to interact with key bile acid receptors and signaling pathways, thereby influencing various cellular processes.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by various bile acids, with lithocholic acid being a potent natural agonist.[5] Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[6] This signaling cascade can influence a range of downstream cellular responses, including the regulation of inflammation and metabolism. The anti-inflammatory effects of LCA are mediated, at least in part, through TGR5 signaling, leading to the inhibition of pro-inflammatory cytokine production.[7]
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a central regulator of inflammation. Lithocholic acid has been shown to inhibit NF-κB activity, leading to a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibitory effect is mediated through the activation of the vitamin D receptor (VDR).[3]
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a critical role in bile acid homeostasis. While chenodeoxycholic acid is the most potent endogenous FXR ligand, other bile acids, including lithocholic acid derivatives, can also modulate its activity.[8] Activation of FXR regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.
Role in Cholestasis
Elevated levels of this compound have been observed in patients with cholestasis, a condition characterized by impaired bile flow. This suggests that it may serve as a potential biomarker for this liver disease.[1] The accumulation of bile acids, including modified forms like this compound, is a key feature of cholestasis and contributes to liver injury.[9]
Biomarkers of Cholestasis:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
γ-glutamyltransferase (GGT)
-
Total bile acids
Further research is needed to fully elucidate the specific role of this compound in the pathophysiology of cholestasis and to validate its utility as a clinical biomarker.
Conclusion
This compound is an important metabolite of lithocholic acid with emerging roles in cellular signaling and disease. This technical guide has provided an overview of its chemical properties, synthesis, analysis, and biological activities, with a focus on its interactions with TGR5, NF-κB, and FXR signaling pathways. The development of robust analytical methods and a deeper understanding of its biological functions will be crucial for advancing its potential as a therapeutic target and a biomarker in various metabolic and inflammatory diseases. Further investigation into the specific quantitative effects and detailed mechanisms of action of this compound is warranted to fully realize its potential in drug development and clinical diagnostics.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of lithocholic acid metabolites produced by the intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 7. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling [ijbs.com]
- 8. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 6,7-Diketolithocholic Acid in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Diketolithocholic acid (6,7-diketoLCA) is a modified secondary bile acid, a derivative of lithocholic acid (LCA). Bile acids are critical signaling molecules involved in the regulation of lipid and glucose metabolism. 6,7-diketoLCA, in particular, has been noted for its anti-inflammatory properties and its role in modulating metabolic pathways.[1] Research suggests that ketone derivatives of LCA can influence nuclear receptors such as the Vitamin D Receptor (VDR) and the Constitutive Androstane Receptor (CAR).[1] Notably, studies indicate that 6,7-diketoLCA is found in higher concentrations in the plasma of mice compared to humans, making it a significant analyte in preclinical research involving murine models. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for this compound.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.08 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 0.24 ng/mL | [2] |
| Linearity (r²) | >0.99 | [2] |
| Calibration Curve Range | 0.5 - 50 ng/mL | [3] |
Table 2: Extraction Recovery of this compound from Plasma
| Concentration Level | Spiked Concentration | Mean Recovery (%) ± SD |
| Low Concentration (LC) | Not Specified | |
| Medium Concentration (MC) | Not Specified | 1 ± 0.3 |
| High Concentration (HC) | Not Specified | 1 ± 0.2 |
Data adapted from a study on 6,7-dioxo-lithocholic acid, which is synonymous with this compound.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a standard protein precipitation method for the extraction of bile acids from plasma.[2][4]
Materials:
-
Plasma samples
-
Ice-cold acetonitrile (B52724) or methanol (B129727)
-
Internal Standard (IS) solution (e.g., a deuterated analog of a related bile acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to the plasma sample and vortex briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solvent.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol/Acetonitrile (e.g., 95:5, v/v) with 0.1% formic acid |
| Gradient | Optimized for separation of bile acids (a starting condition of ~30-35% B is common) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 5 - 10 µL |
Table 4: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 405.3 |
| Product Ion (m/z) | 351.1 |
| Collision Energy (CE) | Optimization required, typically in the range of 10-40 V |
| Dwell Time | ~100 ms |
| Source Temperature | 400 - 500°C |
| Ion Spray Voltage | -4500 V |
Visualizations
Caption: Experimental workflow for 6,7-diketoLCA quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 6,7-Diketolithocholic Acid in Mouse Fecal Samples
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-diketoLCA) is a secondary bile acid formed through the oxidation of lithocholic acid (LCA). While present in smaller quantities compared to primary bile acids, emerging research suggests its involvement in various physiological and pathological processes. As a signaling molecule, 6,7-diketoLCA and other ketone derivatives of LCA are known to interact with nuclear receptors, influencing metabolic and inflammatory pathways. Accurate detection and quantification of 6,7-diketoLCA in preclinical models, such as mice, are crucial for understanding its role in gut health, liver disease, and the efficacy of therapeutic interventions targeting bile acid metabolism. These application notes provide a comprehensive overview and detailed protocols for the robust analysis of 6,7-diketoLCA in mouse fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Overview of Analytical Methodology
The gold standard for the quantification of bile acids, including 6,7-diketoLCA, in complex biological matrices like feces is LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of individual bile acid species even at low concentrations. The general workflow for the analysis of 6,7-diketoLCA in mouse fecal samples involves sample collection and preparation, extraction of bile acids, chromatographic separation, and mass spectrometric detection.
II. Experimental Protocols
A. Fecal Sample Collection and Storage
Objective: To ensure the integrity of bile acids in fecal samples from collection to analysis.
Materials:
-
Metabolic cages or clean collection surfaces
-
Sterile forceps
-
Cryogenic vials
-
Dry ice
-
-80°C freezer
Protocol:
-
House mice in metabolic cages for acclimation at least 24 hours prior to collection. Alternatively, place the mouse in a clean, empty cage and wait for defecation.
-
Immediately upon defecation, collect fresh fecal pellets using sterile forceps.
-
Place the fecal pellets into pre-labeled cryogenic vials.
-
Snap-freeze the vials on dry ice to halt enzymatic and microbial activity.
-
Store the samples at -80°C until further processing. It is recommended to process wet feces for better extraction efficiency.[1]
B. Bile Acid Extraction from Fecal Samples
Objective: To efficiently extract a broad range of bile acids, including 6,7-diketoLCA, from the complex fecal matrix.
Materials:
-
Frozen fecal samples
-
Homogenizer (e.g., bead beater)
-
2 mL microcentrifuge tubes with ceramic beads
-
Extraction solvent: 5% ammonium (B1175870) hydroxide (B78521) in ethanol (B145695) or methanol[1]
-
Internal standards (e.g., deuterated bile acids such as CA-d4)[1]
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Protocol:
-
Weigh approximately 20-50 mg of frozen fecal sample into a 2 mL microcentrifuge tube containing ceramic beads.
-
Add 1 mL of ice-cold extraction solvent (e.g., 5% ammonium hydroxide in ethanol) to the tube.
-
Spike the sample with an appropriate internal standard mixture (e.g., containing CA-d4) to correct for extraction efficiency and matrix effects.[1]
-
Homogenize the sample using a bead beater for 20-30 minutes at 4°C.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C to pellet solid debris.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
For cleaner samples, the supernatant can be filtered through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Store the extracts at -20°C until LC-MS/MS analysis.
C. LC-MS/MS Analysis of this compound
Objective: To achieve chromatographic separation and sensitive detection of 6,7-diketoLCA.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate[1]
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic bile acids.
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transition for 6,7-diketoLCA:
-
Precursor ion (Q1): m/z 403.25[1]
-
Product ion (Q3): Specific product ions would need to be determined by direct infusion of a 6,7-diketoLCA standard.
-
-
Internal Standard (CA-d4) MRM Transition: To be determined based on the specific deuterated standard used.
-
Source Parameters: Optimized for maximum signal intensity (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).
III. Data Presentation
The following table summarizes the key quantitative parameters for a validated LC-MS/MS method for the analysis of a panel of 58 bile acids, including this compound, in rodent fecal samples.[1]
| Parameter | Value | Reference |
| Analyte | This compound | [1] |
| Precursor Ion (m/z) | 403.2490 ([M-H]⁻) | [1] |
| Internal Standard | Cholic Acid-d4 (CA-d4) | [1] |
| Recovery Rate | 80.05–120.83% (for the entire panel) | [1] |
| Limit of Detection (LOD) | 0.01–0.24 µg/kg (for the entire panel) | [1] |
| Limit of Quantification (LOQ) | 0.03–0.81 µg/kg (for the entire panel) | [1] |
IV. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for 6,7-diketoLCA detection.
Signaling Pathway of Ketone Lithocholic Acid Derivatives
Caption: Signaling pathway of 6,7-diketoLCA.
V. Discussion and Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate and reproducible quantification of this compound in mouse fecal samples. The use of a validated LC-MS/MS method, coupled with a meticulous sample preparation procedure, is essential for obtaining high-quality data. The provided workflow and signaling pathway diagrams offer a visual representation of the experimental process and the biological context of 6,7-diketoLCA.
Ketone derivatives of LCA, such as 6,7-diketoLCA, have been shown to have a trans-inhibitory effect on the Constitutive Androstane Receptor (CAR) and are recognized by the Vitamin D Receptor (VDR), suggesting a role in xenobiotic and endobiotic metabolism, as well as calcium homeostasis and immune function.[2] Further investigation into the signaling pathways and physiological effects of 6,7-diketoLCA is warranted and will be greatly facilitated by the reliable analytical methods described herein. These notes are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are investigating the multifaceted roles of bile acids in health and disease.
References
Application Note: Quantitative Analysis of 6,7-Diketolithocholic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Diketolithocholic acid is a secondary bile acid formed in the liver by cytochrome P450 enzymes and by gut microbiota metabolism.[1] As a metabolite of lithocholic acid, its quantification in biological matrices is crucial for studying bile acid metabolism, hepatotoxicity, and their roles as signaling molecules in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from human plasma or serum.
-
Reagents and Materials:
-
Human plasma (EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., d4-Lithocholic acid, 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.[3]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
-
Liquid Chromatography Conditions:
-
Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 15.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas: 40 psi
-
Heater Gas: 40 psi
-
Curtain Gas: 20 psi
-
Collision Gas: Nitrogen
-
-
MRM Transitions: For unconjugated bile acids like this compound, fragmentation can be limited. Therefore, a pseudo-MRM transition (monitoring the precursor ion as the product ion) often provides the best sensitivity. A secondary, less intense fragment can be used for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 403.3 | 403.3 | 150 | -15 |
| This compound (Qualifier) | 403.3 | 357.3 | 150 | -25 |
| d4-Lithocholic acid (IS) | 379.3 | 379.3 | 150 | -15 |
Data Presentation
Quantitative Performance (Representative Data)
The following table summarizes the typical quantitative performance expected for an unconjugated bile acid using this method. This data is provided as an example, and it is recommended to perform a full validation for this compound in the specific laboratory setting.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic pathway of this compound formation.
References
Application Note: Quantitative Analysis of 6,7-Diketolithocholic Acid in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid is a secondary bile acid formed by the metabolic transformation of primary bile acids by gut microbiota.[1] Altered levels of this and other bile acids have been associated with various physiological and pathological conditions, making its accurate quantification in biological samples crucial for research in gastroenterology, metabolic diseases, and drug development.[1][2] This application note provides a detailed protocol for the sample preparation and subsequent analysis of this compound in biological matrices, such as plasma and feces, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for sample extraction and preparation for LC-MS/MS analysis. The protocol is optimized for high recovery and reproducibility.
Materials and Reagents
-
This compound standard (purity >99%)
-
Isotopically labeled internal standard (e.g., d4-Cholic Acid)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
LC-MS grade formic acid and ammonium (B1175870) acetate
-
Protein precipitation plates or microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator
-
Autosampler vials
Sample Preparation from Plasma/Serum
-
Thawing and Aliquoting: Thaw frozen plasma or serum samples on ice. Once thawed, vortex gently and aliquot 50 µL of the sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of ice-cold methanol containing the internal standard (e.g., 100 ng/mL of d4-Cholic Acid) to each sample.
-
Vortexing and Incubation: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.
-
Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Sample Preparation from Feces
-
Homogenization: Weigh approximately 50 mg of lyophilized fecal sample into a 2 mL tube containing ceramic beads. Add 1 mL of a 1:1 (v/v) methanol/acetonitrile solution containing the internal standard.
-
Bead Beating: Homogenize the sample using a bead beater for 10 minutes.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Dry down the supernatant under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method
The following are typical starting conditions for the analysis of this compound. Method optimization is recommended for specific instrumentation.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions
For unconjugated bile acids like this compound, fragmentation can be limited. Therefore, monitoring the precursor ion as the product ion (parent/parent transition) is a common and effective approach.[3]
-
Precursor Ion (Q1): m/z 403.25 [M-H]⁻[4]
-
Product Ion (Q3): m/z 403.25 [M-H]⁻
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of a panel of bile acids, including this compound, in fecal samples.[4]
| Parameter | Value |
| Recovery | 80.05–120.83% |
| Limit of Detection (LOD) | 0.01–0.24 µg/kg |
| Limit of Quantification (LOQ) | 0.03–0.81 µg/kg |
| Intra-day Precision (CV) | <15% |
| Inter-day Precision (CV) | <15% |
Experimental Workflow Diagram
Caption: Workflow for this compound sample preparation and analysis.
Conclusion
This application note provides a robust and reliable method for the sample preparation and quantification of this compound in biological matrices using LC-MS/MS. The described protocol offers good recovery and sensitivity, making it suitable for a wide range of research and development applications. Adherence to this protocol will enable researchers to obtain accurate and reproducible data on the levels of this important secondary bile acid.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Diketolithocholic Acid Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the procurement, handling, and application of the 6,7-Diketolithocholic acid analytical standard in research and drug development.
Product Information and Specifications
This compound is a derivative of the secondary bile acid, lithocholic acid (LCA). It is a human metabolite formed through reactions regulated by cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2.[1] Elevated concentrations of this compound have been observed in patients with cholestasis, suggesting its potential as a diagnostic biomarker.[1] This analytical standard is intended for in vitro research purposes and is crucial for studies related to inflammation, lipid metabolism, and cholesterol metabolism.[2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1643669-23-1 | [1] |
| Molecular Formula | C₂₄H₃₆O₅ | [1][2] |
| Molecular Weight | 404.54 g/mol | [2] |
| Purity | >99% (TLC) | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in water and methanol (B129727). | [1] |
| Storage | -20°C | [1] |
| Stability | At least 1 year at -20°C | [1] |
Recommended Suppliers
-
Avanti® Polar Lipids (distributed by Sigma-Aldrich)
-
MedChemExpress
Quality Control and Analytical Protocols
The purity and identity of the this compound analytical standard are critical for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended methods for quality control.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of the this compound standard.
Objective: To determine the purity of the this compound analytical standard using a reversed-phase HPLC method.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
C18 reversed-phase HPLC column
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
Procedure:
-
Standard Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used for bile acids. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or ELSD.
-
-
Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.
-
Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >99% is expected for an analytical standard.
Protocol 2: Identification and Quantification by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific analysis of this compound.
Objective: To confirm the identity and quantify the concentration of this compound in a sample using LC-MS/MS.
Materials:
-
This compound analytical standard
-
LC-MS/MS grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium acetate
-
A suitable LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. For biological samples, a protein precipitation and extraction step will be necessary.
-
LC-MS/MS Conditions:
-
LC Conditions: Similar to the HPLC protocol, using a C18 column and a gradient elution.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
-
Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M-H]⁻.
-
-
-
Analysis: Inject the standard solutions and the sample into the LC-MS/MS system.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound in the sample.
Safe Handling and Storage
Storage: The this compound analytical standard should be stored at -20°C in a tightly sealed container to ensure its stability.[1]
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the standard.
-
Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Applications and Protocols
This compound is known for its anti-inflammatory and lipid metabolism-regulating activities.[2][3] The following are representative protocols for investigating these effects in vitro.
Protocol 3: In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Inhibition)
Objective: To evaluate the anti-inflammatory potential of this compound by assessing its ability to inhibit heat-induced protein denaturation.
Materials:
-
This compound analytical standard
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the standard
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 1% w/v solution of BSA or a 5% v/v solution of fresh egg albumin in PBS.
-
-
Assay:
-
In a series of test tubes, add different concentrations of the this compound solution.
-
Add the albumin solution to each tube.
-
A control group should be prepared with the vehicle (DMSO) instead of the test compound.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Protocol 4: Assessment of Lipid Metabolism in a Cell-Based Assay
Objective: To investigate the effect of this compound on lipid accumulation in a suitable cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analytical standard
-
Oil Red O staining solution
-
Formalin for cell fixation
-
Microplate reader or microscope
Procedure:
-
Cell Culture: Culture HepG2 cells in a 96-well plate until they reach 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Lipid Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash the cells with water.
-
Stain the cells with Oil Red O solution for 30 minutes.
-
Wash the cells with water to remove excess stain.
-
-
Quantification:
-
Microscopic Examination: Observe the cells under a microscope to visualize lipid droplets.
-
Quantitative Analysis: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis: Compare the lipid accumulation in the treated cells to the control cells to determine the effect of this compound.
Signaling Pathway
This compound is a metabolic product of lithocholic acid, a secondary bile acid. The metabolism of lithocholic acid to its hydroxylated and keto-derivatives is primarily carried out by cytochrome P450 enzymes of the CYP3A family in the liver.[1][4] Lithocholic acid and its derivatives, including likely this compound, can act as signaling molecules by binding to and activating the Vitamin D Receptor (VDR).[1] Activation of VDR leads to the regulation of target genes, including CYP3A4, which is involved in the detoxification of bile acids. This represents a feedback loop for maintaining bile acid homeostasis.
Metabolic and Signaling Pathway of this compound
Caption: Metabolic conversion of Lithocholic Acid and its subsequent signaling via the Vitamin D Receptor.
Experimental Workflow for Purchasing and Using the Analytical Standard
References
In Vitro Applications of 6,7-Diketolithocholic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-diketoLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] It is formed in the human body through the metabolism of LCA by cytochrome P450 enzymes.[1] While research on 6,7-diketoLCA is not as extensive as for its parent compound, it is recognized as a bioactive molecule with potential roles in regulating inflammation and metabolism.[2][3] Notably, elevated concentrations of 6,7-diketoLCA have been observed in patients with cholestasis, suggesting its potential as a diagnostic biomarker.[1]
These application notes provide an overview of the potential in vitro applications of 6,7-diketoLCA, drawing insights from the known activities of its parent compound, LCA. The provided protocols are generalized methodologies that can be adapted for the specific investigation of 6,7-diketoLCA's effects on various cellular processes.
Potential In Vitro Applications
Based on the known biological activities of lithocholic acid and its derivatives, 6,7-diketoLCA is a candidate for investigation in the following in vitro applications:
-
Anti-inflammatory Activity: Assessing the ability of 6,7-diketoLCA to modulate inflammatory responses in various cell types.
-
Cytotoxicity and Anti-cancer Effects: Evaluating the cytotoxic potential of 6,7-diketoLCA against various cancer cell lines.
-
Receptor Modulation: Investigating the interaction of 6,7-diketoLCA with key nuclear and cell surface receptors involved in bile acid signaling, such as the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.
Experimental Protocols
Note: As specific quantitative data for 6,7-diketoLCA is limited in the public domain, the following protocols are foundational and should be optimized for specific experimental goals.
Application Note 1: Assessment of Anti-inflammatory Activity
Objective: To determine the in vitro anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
Workflow for Anti-inflammatory Assay:
Caption: Workflow for assessing the anti-inflammatory effects of 6,7-diketoLCA.
Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin (B12071052)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of 6,7-diketoLCA in culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of 6,7-diketoLCA. Include a vehicle control (medium with the solvent used to dissolve 6,7-diketoLCA).
-
Incubate for 1-2 hours.
-
-
Stimulation: Add LPS to each well (final concentration of 100 ng/mL) to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of 6,7-diketoLCA compared to the LPS-stimulated vehicle control. Determine the IC50 value if a dose-dependent inhibition is observed.
Application Note 2: Evaluation of Cytotoxicity
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Workflow for Cytotoxicity Assay:
Caption: Workflow for assessing the cytotoxicity of 6,7-diketoLCA.
Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., HepG2 for liver cancer, Caco-2 for colon cancer)
-
Appropriate cell culture medium for each cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare a range of concentrations of 6,7-diketoLCA in the respective cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of 6,7-diketoLCA to the wells. Include a vehicle control.
-
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Application Note 3: Farnesoid X Receptor (FXR) Antagonist Activity
Objective: To investigate whether this compound can antagonize the activation of the Farnesoid X Receptor (FXR) induced by a known agonist.
Signaling Pathway of FXR Activation and Antagonism:
Caption: Simplified signaling pathway of FXR activation and potential antagonism by 6,7-diketoLCA.
Protocol: Luciferase Reporter Assay for FXR Antagonism
Materials:
-
HEK293T or a similar easily transfectable cell line
-
Expression plasmid for human FXR
-
Luciferase reporter plasmid containing FXR response elements (FXREs)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Known FXR agonist (e.g., GW4064)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates the day before transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium.
-
Treat the cells with a fixed concentration of the FXR agonist GW4064 (e.g., 1 µM) in the presence of increasing concentrations of 6,7-diketoLCA.
-
Include controls: vehicle only, GW4064 only, and 6,7-diketoLCA only.
-
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of GW4064-induced FXR activation by 6,7-diketoLCA. Determine the IC50 value if a dose-dependent antagonism is observed.
Data Presentation
All quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Anti-inflammatory Activity of this compound
| Concentration (µM) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
|---|---|---|
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
| IC50 (µM) | | |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines (IC50 values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| HepG2 | |||
| Caco-2 |
| Other cell lines | | | |
Table 3: FXR Antagonist Activity of this compound
| Concentration (µM) | % Inhibition of GW4064-induced FXR Activation |
|---|---|
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 |
| IC50 (µM) | |
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro investigation of this compound. Given its structural similarity to lithocholic acid, a molecule with known potent biological activities, 6,7-diketoLCA represents a promising compound for further research in the fields of inflammation, cancer biology, and metabolic diseases. The systematic application of these in vitro assays will be crucial in elucidating the specific biological functions and therapeutic potential of this bile acid derivative.
References
Application Notes and Protocols for the Use of 6,7-Diketolithocholic Acid in Hepatocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-dk-LCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] Bile acids, traditionally known for their role in fat digestion, are now recognized as critical signaling molecules that regulate a variety of cellular processes, including lipid and glucose metabolism, inflammation, and cell viability.[2][3] LCA itself is known to be a potent activator of nuclear receptors such as the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR), which play crucial roles in the detoxification and metabolism of xenobiotics and endogenous compounds in hepatocytes.[4][5][6]
Given its structural similarity to LCA, 6,7-dk-LCA is a valuable compound for investigating the structure-activity relationships of bile acid signaling in hepatocytes. These application notes provide an overview of the potential uses of 6,7-dk-LCA in hepatocyte cell culture and detailed protocols for its application in key experiments. While direct experimental data for 6,7-dk-LCA is limited, the provided protocols are based on established methodologies for studying the effects of its parent compound, LCA, and other hydrophobic bile acids on hepatocytes.
Potential Applications
-
Investigating Nuclear Receptor Activation: Elucidating the ability of 6,7-dk-LCA to activate or inhibit key hepatic nuclear receptors such as PXR and VDR.
-
Cytotoxicity and Hepatotoxicity Studies: Assessing the potential cytotoxic effects of 6,7-dk-LCA on primary hepatocytes and hepatoma cell lines (e.g., HepG2, HepaRG).
-
Studying Bile Acid Metabolism and Homeostasis: Examining the influence of 6,7-dk-LCA on the expression of genes involved in bile acid synthesis, transport, and detoxification.
-
Drug-Drug Interaction Studies: Investigating the potential of 6,7-dk-LCA to induce or inhibit drug-metabolizing enzymes and transporters through nuclear receptor activation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide representative data for the parent compound, lithocholic acid (LCA), and other relevant bile acids to serve as a reference for experimental design.
Table 1: Representative Cytotoxicity of Bile Acids in Hepatocytes
| Bile Acid | Cell Type | Assay | Concentration Range | Incubation Time | Observed Effect |
| Lithocholic Acid (LCA) | Mouse Hepatocytes | Cytotoxicity | ≥ 500 µM | 6 or 24 hours | Increased cell death[7] |
| Glycochenodeoxycholic Acid (GCDC) | Primary Human Hepatocytes | LDH Release | > 20 µM - 1 mM | 3, 6, 24 hours | No toxicity at serum concentrations (<20 µM); significant toxicity at ≥ 1 mM.[2] |
| Glycochenodeoxycholic Acid (GCDC) | HepaRG Cells | LDH Release | 28 µM - 2800 µM | 6 and 24 hours | Dose-dependent increase in toxicity starting around 280 µM.[1] |
| Lithocholic Acid (LCA) | Rat Hepatocytes | LDH Leakage | Dose-dependent | 12 and 24 hours | Dose-dependent decrease in cell viability.[8] |
Table 2: Representative Gene Expression Changes in Hepatocytes Treated with Bile Acids
| Bile Acid | Cell Type | Target Gene | Concentration | Incubation Time | Fold Change (mRNA) |
| Lithocholic Acid (LCA) | Caco-2 Cells | UGT2B7 | Dose-dependent | 48 hours | Significant dose-dependent decrease.[9] |
| Glycochenodeoxycholic Acid (GCDCA) | Primary Human Hepatocytes | CYP7A1 | 100 µM | 24 hours | Decreased to 2% of control.[10] |
| Glycochenodeoxycholic Acid (GCDCA) | Primary Human Hepatocytes | SHP | 100 µM | 24 hours | Increased to 298% of control.[10] |
| Obeticholic Acid (FXR Agonist) | Primary Human Hepatocytes (Diseased) | IL-6 | Not specified | 14 days | Significant decrease.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of 6,7-dk-LCA for use in hepatocyte cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., William's E Medium, DMEM)
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of 6,7-dk-LCA powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 6,7-dk-LCA stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the hepatocytes (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Protocol 2: Assessment of 6,7-dk-LCA Cytotoxicity using the LDH Assay
Objective: To determine the effect of 6,7-dk-LCA on hepatocyte viability by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates compromised cell membrane integrity.[12]
Materials:
-
Hepatocytes (e.g., primary human hepatocytes, HepG2, or HepaRG cells)
-
Appropriate cell culture plates (e.g., 96-well plates)
-
6,7-dk-LCA working solutions
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize according to standard cell culture protocols (typically 24-48 hours).
-
Treatment:
-
Remove the existing culture medium.
-
Add fresh medium containing various concentrations of 6,7-dk-LCA (e.g., a serial dilution from 1 µM to 500 µM).
-
Include a vehicle control (DMSO) and a positive control for maximal LDH release (e.g., cell lysis buffer provided in the LDH kit).
-
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 24, and 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
LDH Measurement:
-
Following incubation, carefully collect a sample of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with the assay reagent and incubating for a specific period.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of 6,7-dk-LCA using the following formula:
-
Plot the percentage of cytotoxicity against the concentration of 6,7-dk-LCA to generate a dose-response curve.
-
Protocol 3: Analysis of Target Gene Expression by Quantitative PCR (qPCR)
Objective: To investigate the effect of 6,7-dk-LCA on the expression of target genes of nuclear receptors (e.g., CYP3A4, SULT2A1 for PXR and VDR) and genes involved in bile acid homeostasis (e.g., CYP7A1, SHP).
Materials:
-
Hepatocytes cultured in appropriate plates (e.g., 6-well or 12-well plates)
-
6,7-dk-LCA working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed and culture hepatocytes to the desired confluency.
-
Treat the cells with various concentrations of 6,7-dk-LCA and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Present the results as fold change in gene expression relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for studying 6,7-dk-LCA effects on hepatocytes.
Caption: Putative signaling pathway of 6,7-dk-LCA in hepatocytes.
References
- 1. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid-Induced Necrosis in Primary Human Hepatocytes and in Patients with Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid, Bile Metabolism Research Strategy -MetwareBio [metwarebio.com]
- 4. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Vitamin D Receptor Inhibition of Cholesterol 7α-Hydroxylase Gene Transcription in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LITHOCHOLIC ACID FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of combined bile acids on hepatocyte viability: cytoprotection or synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LITHOCHOLIC ACID DECREASES EXPRESSION OF UGT2B7 IN CACO-2 CELLS: A POTENTIAL ROLE FOR A NEGATIVE FARNESOID X RECEPTOR RESPONSE ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feedback regulation of bile acid synthesis in primary human hepatocytes: evidence that CDCA is the strongest inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
Application Notes and Protocols for Studying the Gut-Liver Axis Using 6,7-Diketolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
6,7-Diketolithocholic acid (6,7-DK-LCA) is a derivative of lithocholic acid (LCA), a secondary bile acid synthesized from primary bile acids by gut microbiota.[1] The gut-liver axis is a critical communication pathway where microbial metabolites, such as secondary bile acids, play a pivotal role in regulating host metabolism and inflammation. Alterations in the composition of the bile acid pool are associated with various diseases, including non-alcoholic fatty liver disease (NAFLD) and inflammatory bowel disease (IBD).
6,7-DK-LCA is of significant interest to researchers studying the gut-liver axis due to its potential to modulate key signaling pathways. Its parent compound, LCA, is known to be a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5) and can act as an antagonist for the farnesoid X receptor (FXR).[2] The unique structural modifications of 6,7-DK-LCA may confer distinct activities on these and other receptors, such as the vitamin D receptor (VDR), which are all crucial in mediating the interplay between the gut microbiome and host physiology.
These application notes provide a framework for investigating the biological activities of 6,7-DK-LCA, with a focus on its potential as an FXR antagonist and a TGR5 agonist, as well as its immunomodulatory effects on macrophages. The following protocols are designed to be adaptable for use in a standard cell biology laboratory.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on FXR Antagonism
| Concentration of 6,7-DK-LCA (µM) | FXR Agonist (CDCA) Concentration (µM) | Normalized Luciferase Activity (RLU) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 10 | 100 | 0 |
| 0.1 | 10 | 95 | 5 |
| 1 | 10 | 75 | 25 |
| 10 | 10 | 40 | 60 |
| 25 | 10 | 20 | 80 |
| 50 | 10 | 15 | 85 |
This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Dose-Response of this compound on TGR5 Agonism
| Concentration of 6,7-DK-LCA (µM) | Normalized Luciferase Activity (RLU) | Fold Induction |
| 0 (Vehicle Control) | 1 | 1 |
| 0.1 | 1.5 | 1.5 |
| 1 | 5 | 5 |
| 10 | 15 | 15 |
| 25 | 25 | 25 |
| 50 | 28 | 28 |
This table presents hypothetical data for illustrative purposes.
Table 3: Illustrative Effect of this compound on Cytokine mRNA Expression in LPS-Stimulated Macrophages
| Treatment | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IL-1β mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 50.0 | 120.0 | 80.0 |
| LPS + 6,7-DK-LCA (1 µM) | 40.0 | 95.0 | 65.0 |
| LPS + 6,7-DK-LCA (10 µM) | 25.0 | 60.0 | 40.0 |
| LPS + 6,7-DK-LCA (50 µM) | 10.0 | 25.0 | 15.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Farnesoid X Receptor (FXR) Antagonist Activity Assay
This protocol is adapted from commercially available reporter assay kits and is designed to assess the potential of 6,7-DK-LCA to antagonize FXR activation.
Materials:
-
HEK293T cells
-
FXR Reporter Assay Kit (e.g., from Cayman Chemical or similar) containing:
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Internal control plasmid (e.g., Renilla luciferase)
-
-
This compound (purity >98%)
-
Chenodeoxycholic acid (CDCA) as a reference FXR agonist
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare a stock solution of 6,7-DK-LCA in DMSO.
-
24 hours post-transfection, replace the medium with fresh medium containing a fixed concentration of the FXR agonist CDCA (e.g., 10 µM) and varying concentrations of 6,7-DK-LCA (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (CDCA alone).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of FXR activity by 6,7-DK-LCA relative to the CDCA-only control.
-
Protocol 2: In Vitro TGR5 Agonist Activity Assay
This protocol is based on commercially available TGR5 reporter assay kits and is designed to determine if 6,7-DK-LCA can activate TGR5.
Materials:
-
CHO-K1 or HEK293 cells
-
TGR5 Reporter Assay Kit (e.g., from Cayman Chemical or similar) containing:
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid
-
Internal control plasmid (e.g., Renilla luciferase)
-
-
This compound (purity >98%)
-
A known TGR5 agonist (e.g., INT-777) as a positive control
-
Cell culture medium, FBS, and antibiotics
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO-K1 or HEK293 cells in appropriate medium.
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the TGR5 expression plasmid, CRE-luciferase reporter plasmid, and the internal control plasmid.
-
-
Compound Treatment:
-
Prepare a stock solution of 6,7-DK-LCA in DMSO.
-
24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of 6,7-DK-LCA (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (TGR5 agonist).
-
-
Luciferase Assay:
-
After 24 hours of incubation, perform the dual-luciferase assay as described in Protocol 1.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the fold induction of TGR5 activity for each concentration of 6,7-DK-LCA relative to the vehicle control.
-
Protocol 3: Assessment of Anti-inflammatory Effects on Macrophages
This protocol outlines a method to evaluate the immunomodulatory properties of 6,7-DK-LCA on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (DMEM), FBS, and antibiotics
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed cells in a 24-well plate.
-
Pre-treat the cells with varying concentrations of 6,7-DK-LCA (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours. Include an unstimulated control group.
-
-
RNA Isolation and qPCR:
-
After the incubation period, lyse the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β. Normalize the expression to a stable housekeeping gene.
-
-
Data Analysis:
-
Calculate the fold change in mRNA expression for each cytokine in the treated groups relative to the vehicle-treated, LPS-stimulated group using the ΔΔCt method.
-
Visualizations
References
Animal Models for 6,7-Diketolithocholic Acid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-DK-LCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] While research on LCA and its other keto-derivatives, such as 7-ketolithocholic acid (7-keto-LCA), has provided insights into their roles in various physiological and pathological processes, specific in-vivo studies on 6,7-DK-LCA are currently limited. These notes and protocols are compiled based on established methodologies for related bile acids to provide a framework for initiating animal model research with 6,7-DK-LCA.
Bile acids, including LCA and its derivatives, are recognized as signaling molecules that interact with various receptors, such as the farnesoid X receptor (FXR), vitamin D receptor (VDR), and G-protein coupled bile acid receptor 1 (GPBAR1/TGR5).[2][3] They are implicated in the regulation of lipid and glucose metabolism, inflammation, and cellular proliferation.[4] Dysregulation of bile acid metabolism is associated with cholestatic liver diseases, inflammatory bowel disease, and cancer.[5][6] Animal models are indispensable tools for elucidating the mechanisms of action of specific bile acids like 6,7-DK-LCA and for evaluating their therapeutic potential.
Potential Research Applications for 6,7-DK-LCA in Animal Models
Based on the known biological activities of related keto-LCAs, research on 6,7-DK-LCA in animal models could focus on:
-
Cholestatic Liver Injury: Investigating the potential of 6,7-DK-LCA to induce or ameliorate liver injury in models of cholestasis.
-
Inflammatory Bowel Disease (IBD): Assessing the effects of 6,7-DK-LCA on intestinal inflammation and barrier function.
-
Metabolic Disorders: Exploring the role of 6,7-DK-LCA in regulating glucose and lipid homeostasis in models of obesity and diabetes.
-
Cancer Biology: Evaluating the pro- or anti-tumorigenic properties of 6,7-DK-LCA in various cancer models.
Recommended Animal Models
The selection of an appropriate animal model is critical for meaningful research. Based on studies with related bile acids, the following models are recommended:
| Animal Model | Strain | Rationale for Use | Potential Research Area |
| Mouse | C57BL/6 | Widely used, well-characterized genetic background. Susceptible to diet-induced metabolic diseases and chemically-induced liver injury.[6][7] | General toxicity, metabolic studies, cholestatic liver injury, IBD. |
| Mouse | BALB/c | Often used in immunology and inflammation research. | Inflammatory responses, IBD. |
| Rat | Sprague-Dawley | Larger size allows for easier surgical manipulation and collection of larger sample volumes. | Pharmacokinetic studies, cholestatic liver injury models (e.g., bile duct ligation). |
| Rat | Wistar | Another common outbred strain used in toxicology and pharmacology. | General toxicity and metabolic studies. |
Experimental Protocols
The following are generalized protocols that can be adapted for 6,7-DK-LCA research. Note: Dose-ranging studies are essential to determine the optimal and non-toxic concentrations of 6,7-DK-LCA for each specific animal model and experimental endpoint.
Protocol 1: Dietary Administration of 6,7-DK-LCA in Mice
This protocol is suitable for chronic exposure to 6,7-DK-LCA to study its long-term effects on metabolism and organ pathology.
Materials:
-
This compound (powder)
-
Standard rodent chow
-
Food-grade oil (e.g., corn oil, olive oil) for mixing
-
C57BL/6 mice (8-10 weeks old, male or female depending on the study design)
Procedure:
-
Diet Preparation:
-
Determine the desired concentration of 6,7-DK-LCA in the diet (e.g., 0.1%, 0.5%, 1% w/w).
-
Thoroughly mix the calculated amount of 6,7-DK-LCA powder with a small amount of food-grade oil to form a paste. This ensures even distribution.
-
Incorporate the paste into the powdered standard rodent chow and mix thoroughly until a homogenous mixture is achieved.
-
The diet can be provided as a powder or re-pelleted.
-
-
Animal Acclimation:
-
House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Experimental Phase:
-
Divide the mice into control and experimental groups. The control group will receive the standard chow, while the experimental groups will receive the chow supplemented with different concentrations of 6,7-DK-LCA.
-
Provide the respective diets and water ad libitum for the duration of the study (e.g., 2, 4, or 8 weeks).
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered food and water intake.
-
-
Sample Collection and Analysis:
-
At the end of the experimental period, euthanize the animals according to approved protocols.
-
Collect blood, liver, intestine, and other relevant tissues for biochemical, histological, and molecular analyses.
-
Protocol 2: Oral Gavage Administration of 6,7-DK-LCA in Mice
This protocol is suitable for acute or sub-acute studies requiring precise dosing of 6,7-DK-LCA.
Materials:
-
This compound (powder)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of 6,7-DK-LCA based on the desired dose (e.g., 10, 50, 100 mg/kg body weight) and the number of animals.
-
Suspend the 6,7-DK-LCA powder in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the suspension to be administered.
-
Gently restrain the mouse and administer the 6,7-DK-LCA suspension or vehicle (for the control group) directly into the stomach using an oral gavage needle.
-
The dosing frequency will depend on the experimental design (e.g., once daily for 7 days).
-
-
Post-Dosing Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects after each dose.
-
At the designated time point after the final dose, euthanize the animals and collect samples as described in Protocol 1.
-
Key Experimental Assays
| Assay | Purpose | Sample Type |
| Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) | To assess liver damage. | Serum/Plasma |
| Serum Alkaline Phosphatase (ALP) and Bilirubin | To assess cholestasis. | Serum/Plasma |
| Histological Analysis (H&E, Masson's Trichrome) | To evaluate tissue morphology, inflammation, and fibrosis. | Liver, Intestine |
| Quantitative PCR (qPCR) | To measure the expression of genes involved in bile acid metabolism, inflammation, and fibrosis. | Liver, Intestine |
| Western Blotting | To quantify protein levels of key signaling molecules. | Liver, Intestine |
| ELISA | To measure cytokine and chemokine levels. | Serum/Plasma, Tissue Homogenates |
| Bile Acid Profiling (LC-MS/MS) | To determine the concentrations of 6,7-DK-LCA and other bile acids. | Serum/Plasma, Liver, Bile, Feces |
Potential Signaling Pathways
Based on the known mechanisms of related bile acids, 6,7-DK-LCA may modulate the following signaling pathways.
Caption: Potential signaling pathways modulated by 6,7-DK-LCA.
Experimental Workflow
The following diagram illustrates a general workflow for an in-vivo study of 6,7-DK-LCA.
Caption: General experimental workflow for in-vivo studies of 6,7-DK-LCA.
Conclusion
While direct experimental data for this compound in animal models is currently scarce, the protocols and conceptual frameworks presented here, derived from research on structurally related bile acids, offer a robust starting point for investigation. It is anticipated that future studies will elucidate the specific biological functions of 6,7-DK-LCA and its potential as a therapeutic agent. Careful dose-selection and comprehensive endpoint analysis will be paramount in defining the in-vivo effects of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
- 3. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]
- 7. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering 6,7-DiketoLCA to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-DiketoLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA). Bile acids are increasingly recognized as signaling molecules that regulate a variety of metabolic processes, including lipid and glucose metabolism, and inflammatory responses. This document provides a proposed experimental protocol for the administration of 6,7-DiketoLCA to mice to investigate its potential therapeutic effects. The protocols and data presented herein are based on established methodologies for studying bile acid signaling and are intended to serve as a guide for researchers.
Disclaimer: As of the writing of this document, specific experimental data on the in vivo administration of 6,7-DiketoLCA in mice is limited in publicly available literature. Therefore, the following protocols, quantitative data, and signaling pathways are proposed based on the known activities of related bile acids, particularly lithocholic acid (LCA), and general practices in rodent research. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.
I. Proposed Signaling Pathways of 6,7-DiketoLCA
Bile acids exert their signaling effects through various receptors, most notably the Farnesoid X Receptor (FXR), the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5), and the Vitamin D Receptor (VDR).[1][2][3][4][5][6] Lithocholic acid, a structural analog of 6,7-DiketoLCA, is a known ligand for these three receptors.[7][8][9][10] Therefore, it is hypothesized that 6,7-DiketoLCA may also modulate these pathways.
II. Experimental Protocols
A. Animal Model and Housing
-
Species: C57BL/6 mice (male, 8-10 weeks old) are commonly used for metabolic and inflammatory studies.
-
Housing: Mice should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
B. Preparation of 6,7-DiketoLCA Formulation
-
Solubility: 6,7-DiketoLCA is soluble in DMSO. For in vivo administration, it is recommended to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for the chosen administration route (e.g., corn oil for oral gavage, or saline with a co-solvent like Tween 80 for intraperitoneal injection).
-
Proposed Formulation for Oral Gavage:
-
Dissolve 6,7-DiketoLCA in a minimal amount of DMSO.
-
Suspend the DMSO solution in corn oil to the desired final concentration.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Proposed Formulation for Intraperitoneal (IP) Injection:
-
Dissolve 6,7-DiketoLCA in DMSO.
-
Dilute the stock solution in sterile saline (0.9% NaCl) containing a solubilizing agent such as 10% Tween 80.
-
Ensure the final concentration of DMSO is below 5% to minimize toxicity.
-
C. Experimental Design and Administration of 6,7-DiketoLCA
This protocol outlines a study to evaluate the effects of 6,7-DiketoLCA on metabolic parameters in a diet-induced obesity model.
Protocol Steps:
-
Acclimatization: Acclimate mice to the facility for at least one week.
-
Diet-Induced Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.
-
Grouping: After the diet induction period, randomly divide the HFD-fed mice into three groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., corn oil) daily.
-
Group 2 (Low Dose): Administer 6,7-DiketoLCA at a proposed dose of 10 mg/kg body weight daily.
-
Group 3 (High Dose): Administer 6,7-DiketoLCA at a proposed dose of 30 mg/kg body weight daily.
-
-
Administration: Administer the designated treatments daily via oral gavage for 4 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissues for analysis.
-
Blood Collection: Collect blood via cardiac puncture under anesthesia for the analysis of glucose, insulin, and lipid profiles.
-
Tissue Collection: Euthanize mice and collect liver, adipose tissue, and intestine for histological analysis and gene expression studies.
-
III. Data Presentation (Hypothetical Data)
The following tables present hypothetical quantitative data that could be expected from the proposed experiment.
Table 1: Effects of 6,7-DiketoLCA on Metabolic Parameters in HFD-Fed Mice
| Parameter | Vehicle Control | 6,7-DiketoLCA (10 mg/kg) | 6,7-DiketoLCA (30 mg/kg) |
| Body Weight (g) | 45.2 ± 2.5 | 41.8 ± 2.1 | 38.5 ± 1.9** |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 160 ± 12 | 135 ± 10 |
| Serum Insulin (ng/mL) | 2.8 ± 0.4 | 2.1 ± 0.3* | 1.5 ± 0.2 |
| Serum Triglycerides (mg/dL) | 150 ± 20 | 125 ± 18 | 100 ± 15** |
| Serum Cholesterol (mg/dL) | 220 ± 25 | 190 ± 22 | 165 ± 20** |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effects of 6,7-DiketoLCA on Hepatic Gene Expression
| Gene | Vehicle Control (Fold Change) | 6,7-DiketoLCA (10 mg/kg) (Fold Change) | 6,7-DiketoLCA (30 mg/kg) (Fold Change) |
| FXR | 1.0 | 1.8 ± 0.3 | 2.5 ± 0.4** |
| TGR5 | 1.0 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| VDR | 1.0 | 1.3 ± 0.2 | 1.8 ± 0.3 |
| SREBP-1c | 1.0 | 0.6 ± 0.1 | 0.4 ± 0.08 |
| FGF15/19 | 1.0 | 2.2 ± 0.4* | 3.5 ± 0.5 |
| TNF-α | 1.0 | 0.7 ± 0.1 | 0.5 ± 0.1** |
| Data are presented as mean fold change ± SD relative to the Vehicle Control group. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
IV. Conclusion
The provided protocols and application notes offer a comprehensive framework for the preclinical investigation of 6,7-DiketoLCA in mouse models. Based on the known pharmacology of related bile acids, 6,7-DiketoLCA holds promise as a modulator of key metabolic and inflammatory signaling pathways. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound for metabolic diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental conditions.
References
- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel bile acid-activated vitamin D receptor signaling in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Solubility of 6,7-Diketolithocholic Acid in Methanol and Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Diketolithocholic acid is a derivative of the secondary bile acid, lithocholic acid (LCA). It is a human metabolite and plays a role in regulating bile acid, lipid, and glucose metabolism[1][2]. Understanding its solubility in common laboratory solvents such as methanol (B129727) and water is crucial for a variety of in vitro and in vivo studies, including the preparation of stock solutions for cell-based assays and formulation development. This document provides an overview of the available solubility data, a detailed protocol for determining its solubility, and relevant biological pathway and experimental workflow diagrams.
Solubility Data
For illustrative purposes, the table below includes solubility information for the closely related compound, 7-ketolithocholic acid. Researchers should note that these values are for a structural analog and the solubility of this compound may differ. It is strongly recommended to experimentally determine the solubility for the specific batch of this compound being used.
Table 1: Solubility of 7-Ketolithocholic Acid in Various Solvents
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data for 7-ketolithocholic acid, a structurally similar bile acid.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound. The concentration of the dissolved compound can be quantified using High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD).
3.1. Materials and Reagents
-
This compound (solid)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm syringe filters (hydrophilic, compatible with the solvent)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
HPLC system with a C18 column and a suitable detector (UV or ELSD)
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into separate glass vials.
-
Add a known volume (e.g., 1 mL) of methanol to one vial and deionized water to another.
-
Cap the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or vortex mixer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate solvent (methanol or water) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original undiluted solution by multiplying the determined concentration by the dilution factor.
-
Visualization of Signaling Pathway and Experimental Workflow
4.1. Bile Acid Metabolism and Signaling Pathway
Bile acids, including lithocholic acid and its derivatives like this compound, are not only important for digestion but also act as signaling molecules that regulate their own synthesis and metabolism, as well as lipid and glucose homeostasis. This is primarily mediated through the activation of nuclear receptors such as the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5.
References
Application Notes and Protocols: Proper Storage and Handling of 6,7-Diketolithocholic Acid
Introduction
6,7-Diketolithocholic acid (also known as 6,7-DiketoLCA) is a diketone-containing derivative of the secondary bile acid, lithocholic acid (LCA).[1] It is formed through metabolic processes involving cytochrome P450 enzymes and is recognized as a human metabolite.[1] In research, 6,7-DiketoLCA is investigated for its significant biological activities, which include anti-inflammatory effects, regulation of bile acid and lipid metabolism, and modulation of glucose homeostasis.[2][3] Furthermore, it acts as a signaling molecule, notably activating the vitamin D receptor (VDR).[1] Its concentrations have been observed to increase in patients with cholestasis, suggesting its potential as a diagnostic biomarker.[1] These application notes provide researchers, scientists, and drug development professionals with essential guidelines for the proper storage, handling, and experimental use of this compound.
Safety, Storage, and Solution Preparation
Safety Precautions and Handling
This compound requires careful handling due to its potential hazards. Based on aggregated safety data, it is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][5] Adherence to standard laboratory safety protocols is mandatory.
General Handling Guidelines:
-
Always handle the compound in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.[4]
-
Prevent contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[6]
-
After handling, wash hands and any exposed skin thoroughly.[7]
-
In case of accidental exposure, follow the first aid measures outlined in the table below.
| Hazard Class | Pictogram | Statement | Recommended PPE | First Aid Measures |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed[4][5] | Standard lab coat, safety glasses, nitrile gloves | Swallowing: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6] |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation[4][5] | Standard lab coat, safety glasses, nitrile gloves | Skin Contact: Remove contaminated clothing. Rinse skin thoroughly with large amounts of water.[6][7] |
| Serious Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation[4][5] | Safety glasses or goggles | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6] |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound. It is available as a solid powder and should be stored under specific conditions to prevent degradation.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 1 year[1] | Store in a tightly sealed container, protected from moisture. The compound may be hygroscopic.[7] |
| Stock Solution (-20°C) | -20°C[2][3] | Up to 1 month[2][3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | -80°C[2][3] | Up to 6 months[2][3] | Preferred for long-term storage of solutions. Aliquot to minimize freeze-thaw cycles. |
Solution Preparation
This compound is slightly soluble in aqueous buffers but shows good solubility in organic solvents.[1][8]
| Solvent | Solubility |
| DMSO | 30 mg/mL[8] |
| DMF | 30 mg/mL[8] |
| Ethanol | 30 mg/mL[8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate Required Mass: The molecular weight of this compound is 390.56 g/mol . To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (390.56 g/mol ) × (1000 mg/g) = 3.91 mg
-
-
Weighing: Accurately weigh 3.91 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the solution into smaller volumes in cryovials and store at -80°C for up to 6 months.[2][3]
Experimental Protocols
Protocol: In Vitro Nuclear Receptor Activation Assay
This protocol describes a general method for assessing the ability of 6,7-DiketoLCA to activate the Vitamin D Receptor (VDR) in a cell-based reporter assay.
Objective: To quantify the dose-dependent activation of VDR by 6,7-DiketoLCA.
Materials:
-
Hek293T or other suitable host cells.
-
VDR expression plasmid and a VDR-responsive reporter plasmid (e.g., containing Vitamin D Response Elements (VDREs) upstream of a luciferase gene).
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
6,7-DiketoLCA stock solution (10 mM in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed Hek293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of the 6,7-DiketoLCA stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared 6,7-DiketoLCA dilutions.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla) or total protein content. Plot the dose-response curve to determine the EC₅₀ value.
Caption: Workflow for an in vitro VDR activation reporter assay.
Biological Context and Signaling
6,7-DiketoLCA is an integral part of the complex network of bile acid metabolism and signaling. It is derived from the primary bile acid chenodeoxycholic acid (CDCA) through bacterial enzymatic action in the intestine, with 7-ketolithocholic acid serving as a key intermediate.[8][9] As a signaling molecule, 6,7-DiketoLCA interacts with nuclear receptors to regulate gene expression.
Key Signaling Interactions:
-
Vitamin D Receptor (VDR): VDR is highly sensitive to ketone derivatives of LCA.[10] Activation of VDR by ligands like 6,7-DiketoLCA plays a role in metabolic regulation.[1]
-
Constitutive Androstane Receptor (CAR): Ketone derivatives of LCA, including 6,7-DiketoLCA, have been suggested to exert a trans-inhibitory effect on CAR activity.[10]
Caption: Formation of 6,7-DiketoLCA and its interaction with nuclear receptors.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 7-Ketolithocholic acid | C24H38O4 | CID 444262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Stability of 6,7-Diketolithocholic Acid Following Freeze-Thaw Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Diketolithocholic acid (6,7-dkLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] It is formed through enzymatic reactions in the body and has been noted as a human metabolite.[1] Like other bile acids, 6,7-dkLCA is involved in signaling pathways and may have a role in various physiological and pathological processes.[2][3] Given its potential as a biomarker and its role in metabolic regulation, understanding its stability in biological samples under common laboratory storage conditions is critical for accurate and reproducible research.[1][3] This document provides a detailed protocol for assessing the stability of 6,7-dkLCA in biological matrices after repeated freeze-thaw cycles.
I. Experimental Protocol: Freeze-Thaw Stability Assessment of this compound
This protocol outlines a method to determine the stability of 6,7-dkLCA in a biological matrix (e.g., serum, plasma) after multiple freeze-thaw cycles. The methodology is based on general principles for small molecule stability testing and analytical techniques commonly used for bile acid quantification.[4][5][6]
Objective: To quantify the degradation of 6,7-dkLCA in a biological matrix subjected to a specified number of freeze-thaw cycles.
Materials:
-
This compound standard
-
Internal Standard (IS), e.g., a deuterated analog of 6,7-dkLCA or another bile acid not present in the matrix
-
Biological matrix (e.g., human serum, plasma)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 6,7-dkLCA in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
From these, prepare working solutions at appropriate concentrations for spiking the biological matrix.
-
-
Sample Preparation:
-
Thaw the biological matrix at 4°C.
-
Spike the matrix with the 6,7-dkLCA working solution to achieve a known concentration (e.g., low, medium, and high QC levels).
-
Aliquot the spiked matrix into multiple microcentrifuge tubes for each concentration level. One set of aliquots will serve as the baseline (T0) and will not undergo freeze-thaw cycles.
-
-
Freeze-Thaw Cycles:
-
Sample Extraction:
-
After the final thaw cycle for each set of samples, perform a protein precipitation extraction.
-
To a 20 µL aliquot of the sample, add 80 µL of ice-cold methanol containing the internal standard.[4]
-
Vortex the mixture for 10 minutes.[4]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.[4]
-
Transfer the supernatant to an HPLC vial for analysis.[4]
-
-
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the quantification of 6,7-dkLCA.
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/methanol mixture with 0.1% formic acid.
-
Gradient elution to achieve separation.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor and product ion transitions for 6,7-dkLCA and the internal standard.[4]
-
-
-
Data Analysis:
-
Calculate the concentration of 6,7-dkLCA in each sample using the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Determine the stability of 6,7-dkLCA by comparing the mean concentration of the freeze-thaw samples to the mean concentration of the baseline (T0) samples.
-
The stability is often expressed as a percentage of the initial concentration remaining.
-
II. Data Presentation
The quantitative data from the freeze-thaw stability study should be summarized in a clear and structured table.
Table 1: Stability of this compound After Multiple Freeze-Thaw Cycles
| QC Level | Freeze-Thaw Cycle | Mean Concentration (nM) ± SD | % Recovery |
| Low QC | 0 (Baseline) | [Insert Data] | 100% |
| 1 | [Insert Data] | [Insert Data] | |
| 3 | [Insert Data] | [Insert Data] | |
| 5 | [Insert Data] | [Insert Data] | |
| Mid QC | 0 (Baseline) | [Insert Data] | 100% |
| 1 | [Insert Data] | [Insert Data] | |
| 3 | [Insert Data] | [Insert Data] | |
| 5 | [Insert Data] | [Insert Data] | |
| High QC | 0 (Baseline) | [Insert Data] | 100% |
| 1 | [Insert Data] | [Insert Data] | |
| 3 | [Insert Data] | [Insert Data] | |
| 5 | [Insert Data] | [Insert Data] |
% Recovery = (Mean concentration after freeze-thaw cycles / Mean baseline concentration) x 100
III. Visualizations
Experimental Workflow
Caption: Workflow for assessing the freeze-thaw stability of 6,7-dkLCA.
Metabolic Pathway of Lithocholic Acid
The stability of 6,7-dkLCA is relevant in the context of its formation from other bile acids. The following diagram illustrates a simplified metabolic pathway involving lithocholic acid and its derivatives.
Caption: Simplified metabolic pathway of lithocholic acid derivatives.
Conclusion
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. microchemlab.com [microchemlab.com]
Application Notes and Protocols for Isotopic Labeling of 6,7-Diketolithocholic Acid in Metabolic Studies
Introduction
6,7-Diketolithocholic acid (6,7-DKLCA) is a secondary bile acid formed by the metabolic transformation of primary bile acids by the gut microbiota. Emerging research indicates that 6,7-DKLCA is a bioactive compound with roles in regulating inflammation, lipid metabolism, and glucose homeostasis[1]. To elucidate its precise metabolic fate and mechanisms of action, stable isotope labeling is an indispensable tool. This document provides detailed application notes and protocols for the proposed synthesis of isotopically labeled 6,7-DKLCA and its use in metabolic tracer studies. These protocols are intended for researchers in drug metabolism, gastroenterology, and endocrinology.
Synthesis of Isotopically Labeled this compound
1.1. Proposed Synthetic Scheme
The synthesis would start from a commercially available bile acid precursor, such as chenodeoxycholic acid (CDCA). The key steps would involve the introduction of the 13C label at the C-24 position of the side chain, followed by the oxidation of the hydroxyl groups at the C-6 and C-7 positions.
1.2. Experimental Protocol: Synthesis of [24-13C]-6,7-Diketolithocholic Acid
-
Protection of Hydroxyl Groups: Protect the 3α- and 7α-hydroxyl groups of chenodeoxycholic acid using a suitable protecting group, such as acetyl or silyl (B83357) ethers, to prevent their oxidation in subsequent steps.
-
Side Chain Cleavage: Oxidatively cleave the side chain of the protected CDCA to yield a C-23 carboxylic acid.
-
Introduction of the 13C Label: Convert the C-23 carboxylic acid to its corresponding acid chloride and react it with a 13C-labeled methylmagnesium halide (Grignard reagent) to form a methyl ketone.
-
Side Chain Extension: Perform a Wittig or Horner-Wadsworth-Emmons reaction on the methyl ketone to introduce the remaining carbon atoms of the side chain, including the 13C-labeled carboxyl group.
-
Deprotection of Hydroxyl Groups: Remove the protecting groups from the 3α- and 7α-hydroxyls.
-
Oxidation to 6,7-Diketone: Selectively oxidize the 6- and 7-hydroxyl groups to ketones. This can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.
-
Purification: Purify the final product, [24-13C]-6,7-Diketolithocholic Acid, using column chromatography and characterize it by mass spectrometry and NMR to confirm its structure and isotopic enrichment.
Metabolic Studies Using Isotopically Labeled this compound
The administration of isotopically labeled 6,7-DKLCA to animal models or human subjects allows for the tracing of its absorption, distribution, metabolism, and excretion (ADME).
2.1. In Vivo Administration and Sample Collection
-
Animal Studies:
-
Dosing: Administer [24-13C]-6,7-DKLCA orally or via intravenous injection to rodents (e.g., mice or rats). The dosage will depend on the specific research question but can be guided by studies on similar keto-bile acids, which have used oral doses of around 400 mg/day in human subjects, adjusted for animal weight[2].
-
Sample Collection: Collect blood, bile, urine, and feces at timed intervals post-administration. Liver and intestinal tissues can be collected at the end of the study.
-
-
Human Studies:
-
Dosing: Oral administration is the most common route for studying bile acid metabolism. A single dose of labeled 6,7-DKLCA would be administered.
-
Sample Collection: Collect serial blood, urine, and fecal samples over a period of 24-72 hours.
-
2.2. Sample Preparation Protocol for LC-MS/MS Analysis
This protocol is adapted from established methods for bile acid analysis in serum/plasma[1][3][4][5].
-
Plasma/Serum:
-
To 50 µL of plasma or serum, add 10 µL of an internal standard working solution (a mixture of other deuterated bile acids not expected to be formed from 6,7-DKLCA).
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Bile, Urine, and Fecal Extracts:
-
Sample preparation for these matrices will require specific extraction and purification steps, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS for the Quantification of Labeled 6,7-DKLCA and its Metabolites
A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of bile acids and their isotopically labeled analogs[3][6].
3.1. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is typically used for the separation of bile acids[4].
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization[3][4].
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acid analysis[3].
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for unlabeled 6,7-DKLCA, [24-13C]-6,7-DKLCA, and their potential metabolites need to be determined by direct infusion of standards.
-
3.2. Data Analysis
The concentration of [24-13C]-6,7-DKLCA and its 13C-labeled metabolites in each sample is determined by comparing their peak areas to that of the internal standards. This allows for the calculation of pharmacokinetic parameters and the elucidation of metabolic pathways.
Quantitative Data and Expected Metabolic Fate
Based on studies of the closely related 7-ketolithocholic acid, the following metabolic transformations and quantitative outcomes can be anticipated for 6,7-DKLCA[2][7].
Table 1: Anticipated Changes in Biliary Bile Acid Composition after Oral Administration of Labeled 6,7-DKLCA
| Bile Acid | Baseline Proportion (%) | Post-Administration Proportion (%) |
| Cholic Acid | 45 | 19 |
| Deoxycholic Acid | 15 | 10 |
| Chenodeoxycholic Acid | 36 | 59 |
| Ursodeoxycholic Acid | 2 | 7 |
| Lithocholic Acid | 2 | 5 |
| This compound | Trace | Trace |
Data extrapolated from a study on 7-ketolithocholic acid administration in humans[2].
Table 2: Expected Hepatic Metabolism of Labeled 6,7-DKLCA
| Metabolite | Expected Transformation |
| Chenodeoxycholic Acid | Reduction of the 7-keto group |
| Ursodeoxycholic Acid | Reduction of the 7-keto group |
| Glycine/Taurine Conjugates | Conjugation in the liver |
Based on the hepatic reduction of 7-ketolithocholic acid[7].
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways of Keto-Bile Acids
Bile acids, including keto-derivatives, are known to act as signaling molecules by activating nuclear receptors such as the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR), as well as the membrane-bound G-protein coupled receptor TGR5[8][9][10][11][12]. The activation of these receptors can modulate the expression of genes involved in bile acid, lipid, and glucose metabolism.
Caption: Signaling pathways activated by 6,7-DKLCA.
5.2. Experimental Workflow for Metabolic Studies
The following diagram illustrates the overall workflow for conducting a metabolic study using isotopically labeled 6,7-DKLCA.
Caption: Experimental workflow for 6,7-DKLCA metabolic studies.
Conclusion
The use of isotopically labeled this compound is a powerful technique for delineating its metabolic fate and signaling functions. The protocols and data presented here provide a comprehensive framework for researchers to design and execute robust metabolic studies. Further research in this area will undoubtedly contribute to a better understanding of the role of this and other secondary bile acids in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effect of 7-ketolithocholic acid on bile acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Metabolism in man of 7-ketolithocholic acid: precursor of cheno- and ursodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6,7-Diketolithocholic Acid Analysis in Negative Ion ESI-MS
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the signal of 6,7-Diketolithocholic acid (6,7-diketoLCA) in negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for this compound often low in negative ion ESI-MS?
A1: The signal intensity of bile acids, including 6,7-diketoLCA, in negative ion ESI-MS is highly dependent on the efficiency of deprotonation. Several factors can contribute to a low signal:
-
Mobile Phase Composition: Acidic mobile phases, often used for chromatographic separation, can suppress the ionization of bile acids in negative mode. Both high acidity and the presence of ammonium (B1175870) salts in the mobile phase can reduce the electrospray ionization (ESI) efficiency of unconjugated bile acids.[1]
-
Molecular Structure: Unconjugated bile acids, particularly those without a 12-hydroxyl group, can exhibit reduced ionization efficiency.[1] The presence of two keto groups in 6,7-diketoLCA can also influence its electron affinity and, consequently, its ionization behavior.
-
In-source Fragmentation: The molecule may be prone to fragmentation within the ion source before it reaches the detector, which can decrease the abundance of the precursor ion. Optimizing source parameters like cone voltage is crucial to minimize this effect.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. This is a common issue in complex biological samples.
Q2: What is the typical mass-to-charge ratio (m/z) I should be looking for with this compound in negative ion mode?
A2: In negative ion mode, you will primarily observe the deprotonated molecule, [M-H]⁻. The molecular weight of this compound is approximately 404.5 g/mol . Therefore, you should be targeting a precursor ion with an m/z of around 403.5 .
Q3: Are there alternative ionization techniques that might provide a better signal for this compound?
A3: While ESI is the most common technique for LC-MS analysis of bile acids, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are viable alternatives, especially for less polar compounds. For lipids, APPI has been shown to offer lower detection limits and higher signal intensities compared to ESI and APCI.[2] A comparative evaluation of these sources for your specific application may be beneficial.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Weak or No Signal for this compound
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase pH | For negative ion mode, a basic mobile phase is generally preferred to facilitate deprotonation. Consider using a mobile phase with a higher pH, such as one containing a low concentration of ammonium hydroxide (B78521) or other volatile bases. However, be mindful of the stability of your analyte and the limitations of your chromatographic column at high pH. |
| Signal Suppression by Mobile Phase Additives | Acidic additives like formic acid and ammonium salts can suppress the signal.[1] Try reducing the concentration of these additives or replacing them with alternatives. For instance, a small amount of acetic acid might be a suitable alternative to formic acid. |
| Inefficient Ionization | Optimize ion source parameters, particularly the capillary voltage and cone voltage (also known as declustering potential or fragmentor voltage). A systematic optimization of these parameters can significantly enhance the signal by promoting efficient ion formation and minimizing in-source fragmentation. |
| Matrix Effects | Dilute your sample to reduce the concentration of interfering matrix components. Improve your sample preparation method to more effectively remove interfering substances. You can also try to chromatographically separate the analyte from the interfering compounds. |
| Low Analyte Concentration | If the concentration of 6,7-diketoLCA in your sample is below the detection limit of your current method, consider implementing a derivatization step to enhance its signal intensity. |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Column | The keto groups on the bile acid may interact with active sites on the stationary phase. Ensure your column is well-conditioned. Using a mobile phase with a suitable pH and ionic strength can help minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or diluting your sample. |
| Inappropriate Injection Solvent | The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Column Contamination | Contaminants from previous injections can accumulate on the column and affect peak shape. Implement a column washing step between runs or consider using a guard column. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution methods. |
| Fluctuations in Mobile Phase Composition or Flow Rate | Check for leaks in your LC system and ensure the pumps are delivering a consistent flow rate. Prepare fresh mobile phase regularly to avoid changes in composition due to evaporation. |
| Changes in Column Temperature | Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced Signal
This protocol describes a general approach to optimize the mobile phase for improved signal of 6,7-diketoLCA in negative ion ESI-MS.
Objective: To identify a mobile phase composition that maximizes the deprotonation and signal intensity of 6,7-diketoLCA.
Materials:
-
This compound standard
-
LC-MS grade water, acetonitrile, and methanol (B129727)
-
Mobile phase additives: Formic acid, acetic acid, ammonium formate (B1220265), ammonium acetate (B1210297), ammonium hydroxide
Procedure:
-
Prepare a stock solution of 6,7-diketoLCA in methanol or a suitable solvent.
-
Prepare a series of mobile phase A (aqueous) and mobile phase B (organic) combinations with different additives and pH values.
-
Acidic Conditions:
-
A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
A: Water with 0.1% acetic acid; B: Acetonitrile with 0.1% acetic acid
-
-
Buffered Conditions:
-
A: 5 mM ammonium formate in water; B: 5 mM ammonium formate in methanol/acetonitrile
-
A: 5 mM ammonium acetate in water; B: 5 mM ammonium acetate in methanol/acetonitrile
-
-
Basic Conditions:
-
A: Water with 0.05% ammonium hydroxide; B: Acetonitrile with 0.05% ammonium hydroxide
-
-
-
Perform flow injection analysis (FIA) or a rapid isocratic LC run for each mobile phase combination, injecting a constant amount of the 6,7-diketoLCA standard.
-
Monitor the signal intensity of the [M-H]⁻ ion (m/z 403.5).
-
Compare the signal intensities obtained with each mobile phase to determine the optimal composition.
Expected Outcome: This systematic approach will help identify the mobile phase conditions that yield the highest signal intensity for 6,7-diketoLCA. It is anticipated that buffered or slightly basic conditions will provide a significant signal enhancement compared to acidic conditions.
Protocol 2: Derivatization with 2-Hydrazinopyridine (B147025) for Signal Enhancement
This protocol is adapted from methods used for other keto-steroids and aims to improve the ionization efficiency of 6,7-diketoLCA by introducing a readily ionizable group.
Objective: To derivatize the keto groups of 6,7-diketoLCA with 2-hydrazinopyridine (2-HP) to enhance its signal in ESI-MS.
Materials:
-
Dried sample extract or 6,7-diketoLCA standard
-
2-Hydrazinopyridine (2-HP) solution (e.g., 1 mg/mL in acetonitrile)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile, Methanol (LC-MS grade)
-
Nitrogen gas for evaporation
Procedure:
-
To the dried sample extract or standard, add 100 µL of the 2-HP solution.
-
Add a small amount of TFA (e.g., 0.05% v/v) to catalyze the reaction.
-
Vortex the mixture gently and incubate at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
-
Analyze the sample, monitoring for the m/z of the derivatized 6,7-diketoLCA. The exact m/z will depend on whether one or both keto groups have reacted.
Expected Outcome: The derivatization is expected to significantly increase the signal intensity of 6,7-diketoLCA in negative ion mode ESI-MS.
Data Presentation
Table 1: Hypothetical Quantitative Comparison of Mobile Phase Additives for 6,7-diketoLCA Signal
| Mobile Phase Additive (in Water/Acetonitrile) | Relative Signal Intensity (%) |
| 0.1% Formic Acid | 100 |
| 0.1% Acetic Acid | 150 |
| 5 mM Ammonium Formate | 300 |
| 5 mM Ammonium Acetate | 280 |
| 0.05% Ammonium Hydroxide | 500 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific LC-MS system and experimental conditions.
Table 2: Hypothetical Signal Enhancement of 6,7-diketoLCA with Derivatization
| Analyte | Derivatization Reagent | Fold Signal Increase (Negative Ion Mode) |
| This compound | None | 1 |
| This compound | 2-Hydrazinopyridine | 10 - 50 |
| This compound | Girard's Reagent T | 5 - 20 |
Note: This table presents hypothetical data based on typical enhancements seen with keto-steroids. The actual fold increase will depend on the reaction efficiency and MS conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal of 6,7-diketoLCA.
Caption: Simplified derivatization pathway of 6,7-diketoLCA with 2-HP.
References
Technical Support Center: Quantification of 6,7-Diketo-Lithocholic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 6,7-Diketo-Lithocholic Acid (6,7-diketoLCA) while overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 6,7-diketoLCA in biological samples?
The primary challenges in the quantification of 6,7-diketoLCA stem from its complex biological matrix, which can lead to significant matrix effects such as ion suppression or enhancement in LC-MS/MS analysis.[1][2] Additionally, the presence of structurally similar bile acid isomers can interfere with accurate measurement.[1] Low endogenous concentrations of some bile acids also necessitate highly sensitive analytical methods.[1]
Q2: What is the most recommended analytical technique for 6,7-diketoLCA quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of 6,7-diketoLCA and other bile acids.[1][3] Its high sensitivity and selectivity allow for the accurate measurement of low-concentration analytes in complex biological matrices.[4]
Q3: Why is an internal standard crucial for accurate quantification?
An internal standard (IS) is essential to compensate for the variability introduced during sample preparation and analysis, including extraction efficiency and matrix effects.[1] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4-6,7-diketoLCA), as it shares very similar physicochemical properties with the analyte, ensuring it is similarly affected by the matrix.[5]
Q4: How can I assess the extent of matrix effects in my assay?
Matrix effects can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 6,7-diketoLCA.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure 6,7-diketoLCA is in a single ionic form. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used for negative ion mode analysis of bile acids.[6] |
| Column Contamination | Implement a column wash step with a strong solvent (e.g., isopropanol) between injections to remove strongly retained matrix components. Consider using a guard column to protect the analytical column. |
| Secondary Interactions with Column Stationary Phase | Use a column with a different stationary phase chemistry (e.g., an end-capped C18 column) to minimize secondary interactions. |
Problem 2: High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. Automation of sample preparation steps can improve reproducibility. |
| Matrix Effects | Utilize a stable isotope-labeled internal standard for 6,7-diketoLCA. Optimize the sample cleanup procedure (e.g., SPE) to remove interfering matrix components. |
| LC System Instability | Check the LC system for leaks, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting consistent volumes. |
Problem 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Ion Suppression | Improve sample cleanup to remove phospholipids (B1166683) and other interfering substances. Methods like solid-phase extraction (SPE) are generally more effective than protein precipitation at removing these interferences.[5] Modify the chromatographic method to separate 6,7-diketoLCA from the co-eluting matrix components. |
| Suboptimal MS/MS Parameters | Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and other source-dependent parameters. Infuse a standard solution of 6,7-diketoLCA to determine the optimal MRM transitions. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source conditions, such as spray voltage, gas temperatures, and gas flow rates. Ensure the mobile phase composition is conducive to efficient ionization. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This method is quick and simple but may result in less clean extracts compared to SPE.[7]
Protocol for Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts and can help reduce matrix effects more effectively than PPT.[5][9]
Protocol for Plasma/Serum using a C18 SPE Cartridge:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[9]
-
Loading: To 100 µL of plasma, add 100 µL of 4% phosphoric acid and the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the 6,7-diketoLCA and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Bile Acid Analysis
This table summarizes typical recovery and matrix effect data for bile acids using common sample preparation techniques. This data serves as a general guide; specific values for 6,7-diketoLCA may vary.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 110 | 60 - 120 (highly variable) | Simple, fast, low cost. | Less effective at removing phospholipids, leading to higher matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | 70 - 110 | Good for removing non-polar interferences. | Can be labor-intensive and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | 85 - 115 | 85 - 105 | Provides cleaner extracts, effectively removes phospholipids and salts, leading to reduced matrix effects.[5] | More time-consuming and costly than PPT. |
Data compiled from multiple sources and represents typical ranges for bile acids.
Table 2: Example LC-MS/MS Parameters for Bile Acid Analysis
These are general starting parameters for the analysis of bile acids, including 6,7-diketoLCA, which should be optimized for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition for 6,7-diketoLCA | Precursor Ion (m/z): ~389.3; Product Ion: To be determined by infusion of a standard. |
Visualizations
Caption: General experimental workflow for 6,7-diketoLCA quantification.
Caption: Troubleshooting logic for inaccurate 6,7-diketoLCA quantification.
References
- 1. Bile acid analysis [sciex.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. selectscience.net [selectscience.net]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Variability of the IS revealed ionization enhancement by bile acid in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Low recovery of 6,7-Diketolithocholic acid during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 6,7-Diketolithocholic acid (6,7-DKLCA) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that might affect its extraction?
A1: this compound is a derivative of the secondary bile acid, lithocholic acid, and possesses two oxo (keto) groups at the 6th and 7th carbon positions.[1] It is slightly soluble in water and methanol (B129727).[1] Its acidic nature, due to the carboxylic acid group, and the presence of polar keto groups influence its solubility and interaction with extraction solvents and solid-phase extraction (SPE) sorbents.
Q2: Which are the most common methods for extracting bile acids like 6,7-DKLCA from biological samples?
A2: The most prevalent methods for bile acid extraction include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple method often used for plasma or serum samples, where a solvent like acetonitrile (B52724) or methanol is used to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): LLE is effective for more complex matrices like tissue homogenates and feces, separating compounds based on their differential solubility in immiscible solvents.[2]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique used for purification and concentration of bile acids from various biological fluids, offering high recovery rates when optimized.[2][3]
Q3: Why might I be observing low recovery specifically for 6,7-DKLCA?
A3: Low recovery of 6,7-DKLCA can stem from several factors:
-
Suboptimal pH: The pH of the sample can affect the ionization state of the carboxylic acid group. For efficient extraction into an organic solvent or retention on a reversed-phase SPE column, the pH should ideally be adjusted to be at least 2 units below its pKa to ensure it is in a neutral, less polar form.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. A solvent that is too polar may not efficiently extract the relatively hydrophobic steroid backbone, while a non-polar solvent may not be suitable for the more polar keto- and hydroxyl- groups.
-
Analyte Instability: Although bile acids are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.
-
Matrix Effects: Complex biological samples contain substances that can interfere with the extraction process, either by co-eluting with the analyte or by suppressing its signal during analysis.
-
Procedural Errors: Incomplete vortexing, insufficient phase separation in LLE, or improper conditioning and elution in SPE can all contribute to low recovery.
Troubleshooting Guide
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the sample pH to acidic conditions (e.g., pH 3-4) using a suitable acid like formic acid or hydrochloric acid to protonate the carboxylic acid group of 6,7-DKLCA, thereby increasing its solubility in the organic phase. |
| Inappropriate Solvent System | For liver samples, consider using ethyl acetate (B1210297) or dichloromethane (B109758) for homogenization and extraction.[2] For other complex matrices, a mixture of solvents like methanol/acetonitrile (1:1, v/v) has shown high recovery rates for a range of bile acids.[4][5] |
| Incomplete Extraction | Perform a second or even a third extraction step with fresh organic solvent to maximize the recovery of the analyte from the aqueous phase.[2] Ensure vigorous vortexing for thorough mixing of the two phases. |
| Emulsion Formation | Centrifuge the sample at a higher speed or for a longer duration to break any emulsions that may have formed at the interface of the two liquid phases. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent | For bile acids, C18 (reversed-phase) SPE cartridges are commonly used and generally provide good recovery.[2][3] |
| Improper Column Conditioning | Ensure the SPE column is properly pre-conditioned, typically with methanol followed by water, to activate the sorbent for optimal analyte binding.[2] |
| Sample pH Not Optimized | Acidify the sample before loading it onto the SPE column to ensure 6,7-DKLCA is in its neutral form, which will enhance its retention on the C18 sorbent. |
| Inadequate Washing | Use a gentle wash step with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences without prematurely eluting the analyte.[2] |
| Inefficient Elution | Use a stronger organic solvent like methanol or a mixture of methanol and water to ensure complete elution of 6,7-DKLCA from the SPE column.[2] Consider performing a second elution step to maximize recovery. |
| Column Overload | If the concentration of 6,7-DKLCA or other matrix components is very high, it may exceed the binding capacity of the SPE cartridge. Consider diluting the sample or using a cartridge with a larger sorbent bed. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Liver Tissue
-
Homogenization: Homogenize a known weight of liver tissue in a mixture of deionized water and ethyl acetate.[2]
-
Internal Standard: Add an appropriate internal standard to the homogenate to correct for extraction variability.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the homogenate to achieve clear phase separation.[2]
-
Collection: Carefully collect the upper organic phase containing the extracted bile acids.
-
Re-extraction: For optimal recovery, perform a second extraction of the remaining aqueous phase with a fresh aliquot of ethyl acetate.[2]
-
Drying: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma
-
Protein Precipitation: Precipitate proteins in the serum/plasma sample by adding 3-4 volumes of cold acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.[2]
-
Supernatant Collection: Collect the supernatant containing the bile acids.
-
pH Adjustment: Acidify the supernatant to a pH of approximately 3-4 with formic acid.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[2]
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar impurities.[2]
-
Elution: Elute the retained bile acids with methanol.[2]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.
Quantitative Data Summary
The following tables provide a summary of expected recovery rates for bile acids using different extraction methods. Note that the recovery of 6,7-DKLCA may vary depending on the specific matrix and experimental conditions.
Table 1: Bile Acid Recovery using Solid-Phase Extraction (SPE)
| Bile Acid | Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| 19 Bile Acids and Conjugates | Piglet Bile | C18 | 89.1 - 100.2 | [3] |
| General Bile Acids | Various | C18 | >90 | [6] |
| Various Bile Acids | Feces | C18 | 83.58 - 122.41 | [7] |
Table 2: Bile Acid Recovery using Liquid-Liquid Extraction (LLE)
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Setchell et al. method | Tissues and Feces | Essentially Complete | [8] |
| Manes and Schneider method | Tissues and Feces | 56 - 82 | [8] |
| One-pot MeOH/ACN | Rat Liver | High | [4][5] |
Visualizations
Caption: Troubleshooting workflow for low 6,7-DKLCA recovery.
Caption: Generalized bile acid signaling pathways.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved procedure for bile acid extraction and purification and tissue distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. researchgate.net [researchgate.net]
6,7-Diketolithocholic acid standard purity and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6,7-Diketolithocholic acid as an analytical standard.
Purity and Quality Control Specifications
The purity of this compound standards is critical for accurate experimental results. High-purity standards ensure the reliability and reproducibility of analytical data. Below is a summary of typical purity specifications from commercial suppliers.
| Parameter | Specification | Analytical Method |
| Purity | ≥98% to >99% | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) |
| Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Slightly soluble in methanol (B129727) and water | Visual Inspection |
Experimental Protocols
Detailed methodologies for the quality control of this compound standards are provided below. These protocols are based on established methods for bile acid analysis.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound standard by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
This compound standard
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of approximately 100 µg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas the mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30-40 °C
-
Detector Wavelength: 210 nm (if using UV) or as optimized for ELSD.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared standard solution.
-
Record the chromatogram and integrate the peak areas.
-
-
Purity Calculation:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of the this compound standard by determining its molecular weight.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration of approximately 10 µg/mL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.
-
Acquire the mass spectrum.
-
-
Data Interpretation:
-
The expected molecular weight of this compound is approximately 404.5 g/mol .
-
Look for the deprotonated molecule [M-H]⁻ at an m/z of approximately 403.5.
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the this compound standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Interpretation:
-
Compare the obtained spectra with a reference spectrum or interpret the chemical shifts, coupling constants, and integrations to confirm the presence of the expected functional groups and overall molecular structure.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use and analysis of this compound standards.
Frequently Asked Questions (FAQs):
-
Q1: What is the recommended storage condition for the this compound standard?
-
A1: It is recommended to store the solid standard at -20°C. Once dissolved, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q2: The purity of my standard appears to be lower than specified. What could be the cause?
-
A2: Several factors could contribute to this:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation.
-
Contamination: The solvent used for dissolution or the analytical system may be contaminated.
-
Inappropriate Analytical Method: The HPLC method may not be optimized for separating all potential impurities. Refer to the recommended protocol and ensure your system is performing correctly.
-
-
-
Q3: I am observing peak splitting or tailing in my HPLC chromatogram. What should I do?
-
A3:
-
Check Column Condition: The column may be old or contaminated. Try flushing the column or replacing it.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds. Ensure the pH is appropriate.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the initial mobile phase.
-
-
-
Q4: My mass spectrum does not show the expected molecular ion peak. What could be the problem?
-
A4:
-
Ionization Mode: Ensure you are using the correct ionization mode (negative ESI is generally preferred for bile acids).
-
Source Parameters: Optimize the source parameters (e.g., capillary voltage, cone voltage, temperatures) to enhance ionization.
-
Sample Purity: If the standard is significantly degraded, the parent ion may not be abundant.
-
Adduct Formation: Look for adducts with solvent molecules or salts (e.g., [M+Na-2H]⁻, [M+Cl]⁻).
-
-
-
Q5: What are the potential impurities in a this compound standard?
-
A5: Potential impurities can arise from the synthetic process and may include:
-
Starting materials and reagents: Unreacted precursors or reagents used in the synthesis.
-
Isomers: Stereoisomers or positional isomers formed during the reaction.
-
Oxidation or reduction byproducts: Incomplete oxidation or over-reduction can lead to related bile acid impurities.
-
Degradation products: Formed due to improper handling or storage.
-
-
Visualizations
Lithocholic Acid Metabolism Pathway
The following diagram illustrates the metabolic pathway of lithocholic acid, including the formation of this compound by cytochrome P450 enzymes.
How to resolve 6,7-diketolithocholic acid from 7,12-diketolithocholic acid
Welcome to the technical support center for bile acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the experimental separation of diketolithocholic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in resolving 6,7-diketolithocholic acid from 7,12-diketolithocholic acid?
A1: The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and elemental composition, differing only in the location of the ketone groups on the steroid nucleus. This results in very similar physicochemical properties, making their separation by standard chromatographic techniques difficult. Effective resolution requires highly optimized methods to exploit subtle differences in their polarity and interaction with the stationary phase.
Q2: Which analytical technique is most suitable for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the most suitable technique.[1][2] This method offers the high resolving power necessary to separate the isomers and the sensitivity and specificity to detect and quantify them accurately, even in complex biological matrices.[1][2] Reversed-phase HPLC using a C18 column is a common and effective approach.[3][4]
Q3: Are this compound and 7-ketolithocholic acid the same compound?
A3: In much of the scientific literature, "7-ketolithocholic acid" (7-ketoLCA) is used to refer to the isomer where the ketone group is at the C-7 position of the lithocholic acid backbone. This is distinct from this compound, which has two ketone groups at the C-6 and C-7 positions. It is crucial to verify the specific structure when interpreting data or purchasing standards.
Q4: What are the known biological roles of this compound and 7,12-diketolithocholic acid?
A4: Both are derivatives of lithocholic acid, a secondary bile acid. This compound is a human metabolite formed by cytochrome P450 enzymes and has been noted to have anti-inflammatory and metabolic regulating activities.[5] Its concentration has been found to increase in patients with cholestasis. 7,12-Diketolithocholic acid is also a bile acid, and its plasma levels are similarly elevated in patients with cholestasis.[6] Both isomers have been associated with pediatric nonalcoholic fatty liver disease.
Experimental Workflow for Isomer Separation
The following diagram outlines a typical workflow for the separation and analysis of this compound and 7,12-diketolithocholic acid from a biological sample.
Caption: Workflow for the separation and analysis of diketolithocholic acid isomers.
Representative Experimental Protocol
This protocol is a representative method for the separation of this compound and 7,12-diketolithocholic acid using LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing deuterated internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. HPLC-MS/MS Parameters
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 50 15.1 95 18.0 95 18.1 30 | 22.0 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MS/MS Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 403.2 [To be determined empirically] | 7,12-diketolithocholic acid | 403.2 | [To be determined empirically] |
Quantitative Data Summary
The following table presents hypothetical, yet representative, chromatographic data for the separation of the two isomers based on the protocol above. Actual values will vary depending on the specific system and conditions.
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| This compound | 12.5 | \multirow{2}{*}{≥ 1.5} |
| 7,12-diketolithocholic acid | 13.2 |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of bile acid isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting | 1. Column void or contamination at the inlet.[9] 2. Sample solvent is incompatible with the mobile phase. 3. Co-elution of an interfering compound. | 1. Reverse-flush the column. If the problem persists, replace the column.[10] 2. Reconstitute the sample in the initial mobile phase. 3. Adjust the gradient to improve separation or enhance sample cleanup.[9] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).[11] 2. Column overload (injecting too high a concentration).[11] 3. Increased system dead volume.[11] | 1. Adjust mobile phase pH slightly or use a base-deactivated column. 2. Dilute the sample and reinject.[11] 3. Check all fittings and tubing for proper connections and minimize tubing length.[11] |
| Poor Resolution | 1. Inadequate mobile phase gradient. 2. Column aging or degradation. 3. Inappropriate column chemistry. | 1. Optimize the gradient by making it shallower to increase the separation window. 2. Replace the column with a new one of the same type. 3. Test different stationary phases (e.g., phenyl-hexyl, C8) for alternative selectivity. |
| Fluctuating Retention Times | 1. Unstable pump flow rate or leaks in the system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. | 1. Purge the pump to remove air bubbles and check for leaks at all fittings. 2. Prepare fresh mobile phase and ensure proper mixing if using an online mixer. 3. Use a column oven to maintain a stable temperature. |
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of bile acid muricholic acid enantiomers by C18 reversed-phase HPLC as a function of component polarity values of the mobile phase | Poster Board #3729 - American Chemical Society [acs.digitellinc.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. uhplcs.com [uhplcs.com]
- 6. nacalai.com [nacalai.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Troubleshooting Poor Peak Shape for 6,7-DiketoLCA in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving poor peak shape, particularly peak tailing, during the HPLC analysis of 6,7-Diketo-lithocholic acid (6,7-DiketoLCA).
Frequently Asked Questions (FAQs)
Q1: My 6,7-DiketoLCA peak is exhibiting significant tailing. What are the primary causes?
A1: Peak tailing for an acidic compound like 6,7-DiketoLCA in reversed-phase HPLC is often attributed to several factors:
-
Secondary Interactions: The most common cause is the interaction of the carboxyl group on 6,7-DiketoLCA with active sites on the silica-based column packing, such as residual silanol (B1196071) groups.[1][2][3][4] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for some of the analyte molecules, resulting in a tailing peak.
-
Incorrect Mobile Phase pH: If the pH of the mobile phase is not low enough, the carboxyl group of 6,7-DiketoLCA can be ionized.[4] This negatively charged form can interact more strongly with any positively charged sites on the stationary phase or metal contaminants, causing tailing.[3] Operating near the analyte's pKa can also lead to uneven ionization and asymmetrical peaks.[1]
-
Keto-Enol Tautomerism: Compounds with ketone functionalities, like 6,7-DiketoLCA, can exist in equilibrium between keto and enol forms. If this interconversion is slow relative to the chromatographic timescale, it can result in broadened or tailing peaks.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]
-
Column Degradation: An old or contaminated column may have lost its efficiency, leading to poor peak shape.[6] This can be due to the accumulation of strongly retained materials at the column inlet or the degradation of the stationary phase itself.[5]
Q2: How can I systematically troubleshoot and improve the peak shape for 6,7-DiketoLCA?
A2: A logical troubleshooting approach is crucial. Start by identifying whether the issue affects all peaks or just the 6,7-DiketoLCA peak. If it's specific to your analyte, focus on chemical interactions and mobile phase conditions. If all peaks are affected, consider a system or column-wide issue.
Here is a step-by-step approach:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2.5-3.5) to fully protonate the carboxylic acid group of 6,7-DiketoLCA. This minimizes secondary interactions with silanol groups.[4][6]
-
Check Buffer Strength: Use an adequate buffer concentration (typically 10-50 mM) to maintain a consistent pH throughout the analysis.[6][7]
-
Evaluate Column Choice: If tailing persists, consider using a column with a highly deactivated, end-capped stationary phase to minimize the number of available silanol groups.[2][3]
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to rule out column overload.[4][8]
-
Check for Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase composition.[4][6]
-
Inspect System and Column Health: If the problem persists, check for extra-column effects like long or wide tubing, and consider flushing or replacing a potentially degraded column or blocked inlet frit.[5][7]
Troubleshooting Guides
Guide 1: Mobile Phase Optimization for 6,7-DiketoLCA
Poor peak shape for acidic analytes is frequently linked to the mobile phase. This guide provides a systematic approach to optimizing your mobile phase.
| Parameter | Problem Indication | Recommended Action | Expected Outcome |
| pH | Peak tailing or splitting. | Adjust pH to be at least 2 units below the analyte's pKa. For 6,7-DiketoLCA, a pH range of 2.5-3.5 is a good starting point. Use an acidic modifier like formic acid or phosphoric acid.[4] | Symmetrical, sharp peak due to the analyte being in a single, non-ionized form. |
| Buffer Concentration | Inconsistent retention times, peak tailing. | Use a buffer concentration between 10-50 mM.[6][7] Insufficient buffering can lead to pH shifts on the column. | Improved peak shape and reproducible retention times. |
| Organic Modifier | Broad peaks, poor resolution. | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[1] Experiment with the organic modifier percentage to optimize retention and peak shape.[6] | Sharper peaks and better resolution from co-eluting impurities. |
| Solvent Quality | Baseline noise, ghost peaks. | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[8][9] Ensure proper degassing. | Stable baseline and elimination of extraneous peaks. |
Guide 2: HPLC Column Selection and Care
The choice of HPLC column and its condition are critical for achieving good peak shape.
| Parameter | Problem Indication | Recommended Action | Expected Outcome |
| Stationary Phase Chemistry | Persistent peak tailing with basic compounds or acidic compounds at mid-range pH. | Use a column with a highly deactivated and end-capped stationary phase (e.g., modern C18 columns) to shield residual silanol groups.[1][2] Polar-embedded phases can also offer alternative selectivity and improved peak shape. | Reduced secondary interactions leading to more symmetrical peaks. |
| Column Contamination | Peak tailing for all analytes, increased backpressure. | Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol.[4][10] | Restoration of column performance and improved peak shape. |
| Column Void/Bed Collapse | Broad or split peaks for all analytes. | Replace the column. A void at the column inlet can sometimes be addressed by reversing and flushing the column (if permitted by the manufacturer).[7] | Restored peak shape and efficiency. |
| Guard Column | Peak tailing or splitting that appears over time. | Replace the guard column. A contaminated guard column can introduce peak shape problems.[7] | Improved peak shape without replacing the more expensive analytical column. |
Experimental Protocols
Protocol for Systematic Troubleshooting of 6,7-DiketoLCA Peak Tailing
This protocol outlines a systematic approach to diagnose and resolve peak tailing for 6,7-DiketoLCA.
1. Initial Assessment:
- Calculate the USP tailing factor (Tf) for the 6,7-DiketoLCA peak. A value greater than 1.5 is generally considered significant tailing.[2]
- Observe if other peaks in the chromatogram are also tailing.
2. Mobile Phase Evaluation:
- Step 2.1 (pH Adjustment): Prepare a fresh mobile phase with the pH adjusted to 2.5 using 0.1% formic acid. Equilibrate the column for at least 20 column volumes. Inject the sample and evaluate the peak shape.
- Step 2.2 (Buffer Strength): If tailing persists, prepare a mobile phase containing a 20 mM phosphate (B84403) buffer adjusted to pH 2.5. This provides stronger pH control. Equilibrate the column and re-inject.
3. Sample and Injection Evaluation:
- Step 3.1 (Solvent Mismatch): Prepare the 6,7-DiketoLCA sample in the initial mobile phase composition. If the sample was previously in a stronger solvent (e.g., 100% acetonitrile), this will mitigate peak distortion.[4]
- Step 3.2 (Overload Check): Reduce the injection volume by half or dilute the sample 10-fold. If the peak shape improves significantly, the issue was column overload.[4]
4. Hardware and Column Evaluation:
- Step 4.1 (Guard Column): If a guard column is in use, remove it and connect the injector directly to the analytical column. If the peak shape improves, the guard column is the source of the problem and should be replaced.[7]
- Step 4.2 (Column Flush): If tailing is still present, perform a column flush according to the manufacturer's instructions. A typical flush sequence for a C18 column is water, followed by isopropanol, and then re-equilibration with the mobile phase.
- Step 4.3 (Column Replacement): As a final step, replace the analytical column with a new, high-quality, end-capped C18 column to rule out irreversible column degradation.[6]
Visualizations
Caption: A workflow for troubleshooting poor peak shape of 6,7-DiketoLCA.
Caption: Chemical interactions causing peak tailing for 6,7-DiketoLCA.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
Minimizing degradation of 6,7-Diketolithocholic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Diketolithocholic acid (6,7-DKLCA). The information provided is designed to help minimize degradation and ensure the stability of 6,7-DKLCA in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the stability of this compound in solution, it is crucial to adhere to proper storage conditions. For stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month).[1][2] It is also advisable to aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1][2]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is slightly soluble in water and methanol.[3] For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with concentrations up to 100 mg/mL being achievable with the aid of ultrasonication.[1][2] It is important to use freshly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[1][2]
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of α-diketones can be influenced by pH. While specific data for 6,7-DKLCA is limited, in general, both acidic and basic conditions can promote degradation of diketones. Under basic conditions, enolization is favored, which can be a prelude to further reactions. It is advisable to maintain the pH of the solution close to neutral unless the experimental protocol requires otherwise.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemical structure of 6,7-DKLCA, which contains an α-diketone moiety, several degradation pathways can be hypothesized. These include:
-
Photodegradation: As mentioned, exposure to light could initiate Norrish-type reactions.[1][3][4][5]
-
Oxidative Cleavage: The bond between the two carbonyl groups in the diketone is susceptible to oxidative cleavage, potentially leading to the formation of dicarboxylic acid derivatives.
-
Keto-enol Tautomerism: The diketone can exist in equilibrium with its enol form. While this is not a degradation in itself, the enol form can be more susceptible to oxidation or other reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of 6,7-DKLCA solution over time. | 1. Improper storage temperature.2. Repeated freeze-thaw cycles.3. Exposure to light.4. Chemical degradation due to pH or reactive species in the medium. | 1. Store stock solutions at -80°C for long-term or -20°C for short-term storage.[1][2]2. Aliquot stock solutions into single-use volumes.[1][2]3. Protect solutions from light using amber vials or foil wrapping.4. Prepare fresh solutions before experiments and ensure the pH of the medium is compatible with the stability of the compound. |
| Unexpected peaks in HPLC/UPLC-MS analysis. | 1. Presence of degradation products.2. Contamination from solvent or container. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Use high-purity solvents and appropriate containers (e.g., glass for organic solvents). |
| Poor solubility when preparing solutions. | 1. Use of non-optimal solvent.2. Presence of moisture in the solvent (especially DMSO).3. Insufficient mixing. | 1. For aqueous solutions, be aware of the slight solubility. For higher concentrations, use DMSO.[1][2][3]2. Use freshly opened, high-quality DMSO.[1][2]3. Use ultrasonication to aid dissolution in DMSO.[1][2] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of 6,7-DKLCA under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh 1 mg of 6,7-DKLCA and dissolve it in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating UPLC-MS/MS method (see below for a starting method).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of 6,7-DKLCA under each stress condition.
Proposed UPLC-MS/MS Method for Stability Assessment
This method provides a starting point for the analysis of 6,7-DKLCA and its potential degradation products. Optimization may be required based on the specific instrumentation and observed degradation profile.
| Parameter | Recommended Condition |
| LC System | UPLC system with a mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, followed by a re-equilibration step. A typical gradient might be 10-95% B over 10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS Detector | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | For 6,7-DKLCA: Precursor ion [M-H]⁻ at m/z 403.3. Product ions would need to be determined by infusion of a standard solution.[6] |
| Data Analysis | Quantify the peak area of 6,7-DKLCA and any degradation products. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pages.uoregon.edu [pages.uoregon.edu]
- 3. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 6,7-Diketolithocholic Acid
Welcome to the technical support center for the quantification of 6,7-Diketolithocholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshooting for the accurate measurement of this and other keto-bile acids using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard for the quantification of this compound?
Q2: Which commercially available deuterated bile acid is the best choice as a surrogate internal standard for this compound?
A2: While an identical SIL internal standard is ideal, in its absence, a structurally related deuterated bile acid should be used. The goal is to select an internal standard that mimics the extraction recovery and ionization efficiency of this compound as closely as possible. Deuterated versions of lithocholic acid (e.g., Lithocholic acid-d4) or other di-hydroxy bile acids like chenodeoxycholic acid-d4 (CDCA-d4) or deoxycholic acid-d4 (DCA-d4) are often included in commercially available deuterated bile acid mixtures and can be considered.[2][3][4] The choice should be validated in your specific matrix to ensure it adequately compensates for matrix effects.
Q3: Where can I purchase deuterated bile acid standards?
A3: Several reputable suppliers offer individual and mixtures of deuterated bile acid standards suitable for use as internal standards. These include, but are not limited to, Cayman Chemical, Sigma-Aldrich (now MilliporeSigma), and Toronto Research Chemicals. They often provide comprehensive certificates of analysis with information on isotopic purity and concentration.
Q4: Is it necessary to use a deuterated internal standard for every bile acid in my panel?
A4: For the most accurate quantification, it is highly recommended to use a corresponding SIL internal standard for each analyte.[2] However, in practice, especially for large panels or when standards are unavailable, a representative set of deuterated internal standards covering different classes of bile acids (e.g., unconjugated, glycine-conjugated, taurine-conjugated) is often used.[5][6] It is crucial to validate the performance of the chosen internal standards for all reported analytes.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the initial mobile phase. | 1. Flush the column with a strong solvent, or replace the column if necessary. 2. Ensure the mobile phase pH is appropriate for bile acid analysis (typically slightly acidic or basic to ensure consistent ionization). 3. Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.[7] |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability. | 1. Ensure consistent and precise pipetting during sample preparation and internal standard addition. 2. Evaluate and minimize matrix effects (see below). Ensure the internal standard is compensating effectively. 3. Check for fluctuations in spray stability, temperature, and gas flows. Perform system suitability tests. |
| Inaccurate Quantification (Poor Accuracy) | 1. Inappropriate internal standard selection. 2. Significant and uncorrected matrix effects. 3. Incorrect calibration curve preparation. | 1. Validate the chosen surrogate internal standard to ensure it tracks the analyte's behavior.[2] 2. Perform a matrix effect evaluation. If significant, optimize sample cleanup, adjust chromatography, or use a matrix-matched calibration curve. 3. Ensure calibrators are prepared accurately and cover the expected concentration range of the samples. |
| Low Signal Intensity or No Peak Detected | 1. Poor extraction recovery. 2. Ion suppression due to matrix effects. 3. Incorrect MS/MS transition or instrument settings. | 1. Optimize the protein precipitation or solid-phase extraction protocol. 2. Improve sample cleanup to remove interfering matrix components like phospholipids. Diluting the sample may also help. 3. Verify the precursor and product ions for this compound and the internal standard. Optimize collision energy and other MS parameters. |
Experimental Protocols
General Workflow for this compound Quantification
Detailed Methodologies
The following is a representative protocol for the quantification of a panel of bile acids, including this compound, in human plasma.
1. Internal Standard Spiking and Sample Preparation:
-
To 50 µL of plasma, add a mixture of deuterated internal standards in methanol (B129727). This mixture should ideally include deuterated analogs of the major bile acid classes being analyzed.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724) (e.g., 200 µL).
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or a low concentration of ammonium (B1175870) acetate.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and methanol, also with a modifier.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic bile acids, followed by a re-equilibration step.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for bile acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standards need to be optimized. For this compound (C24H36O5, MW: 404.54), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 403.3. Product ions would need to be determined by infusion and fragmentation of a standard.
-
Quantitative Data Summary
The performance of deuterated internal standards is critical for accurate quantification. The following table summarizes typical performance data for commonly used deuterated bile acid internal standards from method validation studies. While specific data for a surrogate for this compound is not available, these values provide a benchmark for what to expect from a well-validated method.
| Internal Standard | Average Recovery (%) | Average Matrix Effect (%) | Linearity (R²) |
| Cholic acid-d4 | 95 - 105 | 90 - 110 | > 0.99 |
| Chenodeoxycholic acid-d4 | 93 - 107 | 88 - 112 | > 0.99 |
| Deoxycholic acid-d4 | 96 - 104 | 91 - 109 | > 0.99 |
| Lithocholic acid-d4 | 92 - 108 | 85 - 115 | > 0.99 |
| Glycocholic acid-d4 | 97 - 103 | 93 - 107 | > 0.99 |
| Taurocholic acid-d4 | 98 - 102 | 95 - 105 | > 0.99 |
Recovery and Matrix Effect are typically assessed by comparing the signal of the internal standard in a pre-extraction spiked matrix sample to a post-extraction spiked matrix sample and a neat solution, respectively.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical process for troubleshooting when a deuterated internal standard fails to provide accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Bile Acid Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of low-abundance bile acid metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when analyzing low-abundance bile acid metabolites, and how can I overcome it?
A1: A primary challenge is the presence of matrix effects, where other compounds in a biological sample interfere with the detection of bile acids, either suppressing or enhancing their signals.[1] To mitigate this, meticulous sample preparation is crucial. Techniques like solid-phase extraction (SPE) can be employed to clean up the sample by selectively retaining bile acids while washing away interfering substances.[2] Additionally, using isotopically labeled internal standards for calibration can help correct for variability during sample preparation and analysis.[1]
Q2: My LC-MS/MS sensitivity for certain bile acids is poor. What are some initial troubleshooting steps?
A2: First, review your mass spectrometry ionization settings. Electrospray ionization (ESI) in negative ion mode is often favored for better ionization and more intense signals for most bile acids.[3] However, some bile acids may ionize more efficiently in positive ion mode, so it's beneficial to test both.[3] Optimizing ionization conditions, such as the choice of solvents and additives, is critical for improving sensitivity.[1] Also, ensure your LC method provides good chromatographic separation, as co-eluting compounds can cause ion suppression.[4]
Q3: I am having difficulty separating isomeric bile acids. What can I do to improve resolution?
A3: Differentiating between isomeric bile acids, which differ only in the position of hydroxyl groups, requires high-resolution separation techniques.[1] Consider using a high-resolution C18 column and optimizing your LC gradient.[3] A well-developed chromatographic method with a unique mobile phase system can effectively resolve close structural isomers.[4] Additionally, MS3 fragmentation can be employed to enhance specificity beyond what MS2 analysis alone can provide for resolving isomeric pairs.[5]
Q4: What sample preparation method is recommended for different biological matrices?
A4: The choice of sample preparation technique depends on the complexity of the matrix:
-
Serum/Plasma: Protein precipitation using an organic solvent like methanol (B129727) or acetonitrile (B52724) is a common and straightforward method.[2][6] This is often followed by centrifugation to remove precipitated proteins.[2]
-
Liver and Fecal Samples: These are more complex matrices. Liquid-liquid extraction (LLE) is effective for isolating bile acids from these samples by taking advantage of their solubility differences in various solvents.[2] Homogenization of the tissue is a necessary first step.[2]
-
Urine: Solid-phase extraction (SPE) is highly versatile for purifying and concentrating bile acids from urine.[2]
Q5: Should I consider derivatization for my bile acid analysis?
A5: Derivatization can be beneficial, especially for GC-MS analysis, as it increases the volatility and thermal stability of bile acids.[7] For LC-MS/MS, derivatization can enhance throughput by allowing for the multiplexing of samples.[8] For instance, using isotopologous reagents can enable the simultaneous analysis of multiple samples in a single run.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization.[1] | Optimize MS source parameters (e.g., capillary voltage, gas temperatures).[4] Test both positive and negative ESI modes, as negative mode is often better for bile acids.[3] |
| Matrix effects (ion suppression).[1][9] | Improve sample cleanup using solid-phase extraction (SPE).[2] Use isotopically labeled internal standards.[1] Dilute the sample. | |
| Suboptimal chromatography. | Ensure proper peak shape and separation. Adjust the mobile phase composition and gradient.[4] | |
| Poor Peak Shape | Column overload. | Reduce the injection volume or sample concentration. |
| Incompatible sample solvent. | Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[9] | |
| Column degradation. | Flush the column or replace it if necessary. | |
| Inconsistent Retention Times | Fluctuations in LC pump pressure or temperature. | Ensure the LC system is stable. Use a column oven for temperature control. |
| Column aging or contamination.[4] | Implement a column wash step between runs to remove lipids.[4] Consider using a guard column. | |
| Difficulty Separating Isomers | Insufficient chromatographic resolution.[1] | Use a high-resolution analytical column.[3] Optimize the mobile phase and gradient elution.[4] |
| Lack of specificity in MS detection. | Employ MS/MS or even MS3 fragmentation to differentiate between isomers based on their unique fragmentation patterns.[5] |
Quantitative Data Summary
Table 1: Lower Limits of Quantification (LLOQs) for Bile Acids Using LC-MS/MS
| Analytical Method | LLOQ Range | Reference |
| UHPLC-MS/MS | 0.2 to 10 nM | [5] |
| LC-MS/MS | 5 ng/mL | [10] |
| UHPLC-QTOF-MS | 0.03 to 0.81 µg/kg (in feces) | [11] |
| LC/ESI-MS | as low as 10 fmol | [7] |
Table 2: Recovery Rates of Bile Acids from Biological Samples
| Sample Matrix | Recovery Range | Analytical Method | Reference |
| Serum | 92-110% | LC-MS/MS | [10] |
| Feces (Human, Mouse, Rat) | 80.05–120.83% | UHPLC-QTOF-MS | [11] |
| Bile and other biological samples | 71.73% to 95.92% | LC-MS/MS | [12] |
Experimental Protocols
Protocol 1: Bile Acid Extraction from Plasma
This protocol is adapted from methodologies described for plasma sample preparation.[4][9]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing isotopically labeled internal standards.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 20 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50/50 methanol/water for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Bile Acids
This is a generalized protocol based on common parameters found in the literature.[3][4]
-
Liquid Chromatography:
-
Column: Use a high-resolution C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: Develop a gradient to separate the bile acids of interest. A typical gradient might start at 20% B, ramp up to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Dynamic Multiple Reaction Monitoring (dMRM) for targeted quantification.[3]
-
Source Parameters: Optimize gas temperature (e.g., 200°C), drying gas flow (e.g., 12 L/min), and capillary voltage (e.g., -3000 V).[4]
-
Data Acquisition: For each bile acid, determine the optimal precursor and product ions for the MRM transitions.
-
Visualizations
References
- 1. Bile acid analysis [sciex.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing LC/ESI-MS/MS Throughput for Plasma Bile Acid Assay by Derivatization-based Sample-Multiplexing | Semantic Scholar [semanticscholar.org]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 6,7-Diketolithocholic Acid Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Diketolithocholic acid assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (6,7-diketoLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] It is characterized by the presence of two oxo groups at the 6th and 7th positions of the steroid nucleus.[1] This compound is considered a human metabolite and has been studied for its potential role in regulating bile acid and lipid metabolism, as well as its anti-inflammatory properties.[2]
Q2: Why is the quantification of this compound important?
A2: The quantification of individual bile acids like this compound is crucial for understanding their physiological roles and their implications in various diseases. For instance, elevated levels of certain secondary bile acids have been linked to conditions like cholestasis and colon cancer.[3] Accurate measurement of this compound can aid in biomarker discovery and in understanding the pathophysiology of metabolic and inflammatory diseases.[2]
Q3: What are the common analytical methods for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the sensitive and specific quantification of bile acids, including this compound.[4][5] This method allows for the separation of structurally similar bile acids and their accurate measurement in complex biological matrices.[4] While other methods like enzymatic assays and immunoassays exist for total bile acid measurement, they lack the specificity for individual bile acids.[6]
Troubleshooting Guide
Issue 1: Poor Assay Reproducibility and Variability
Q: We are observing significant variability between replicate measurements of this compound. What could be the cause?
A: Reproducibility issues in bile acid assays can stem from several factors throughout the experimental workflow. Consider the following potential causes and solutions:
-
Sample Handling and Preparation: Inconsistent sample collection, storage, or extraction procedures can introduce significant variability. Ensure standardized protocols are followed for all samples. For serum or plasma, use a consistent protein precipitation method.
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4] The use of isotopically labeled internal standards is highly recommended to correct for these effects.[4]
-
Instrument Performance: Fluctuations in LC pressure, temperature, or MS source conditions can lead to inconsistent results.[7] Regularly perform system suitability tests to monitor instrument performance.[7]
Troubleshooting Workflow for Poor Reproducibility
Caption: Troubleshooting workflow for poor assay reproducibility.
Issue 2: Low Signal Intensity or Sensitivity
Q: The signal for this compound is very low, close to the limit of detection. How can we improve sensitivity?
A: Low signal intensity can be a significant challenge, especially when dealing with low-abundance bile acids. Here are some strategies to enhance sensitivity:
-
Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy to maximize the signal for the specific MRM transition of this compound.[8][9]
-
Improve Sample Cleanup: Endogenous lipids and other interfering substances can suppress the signal.[10] Consider implementing a solid-phase extraction (SPE) step for sample cleanup to remove these interferences.
-
Enhance Chromatographic Separation: A well-resolved chromatographic peak leads to better signal-to-noise. Optimize the LC gradient to ensure baseline separation of this compound from other isomers and interfering compounds.[10]
Quantitative Data on Method Sensitivity
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound reported in a validated LC-MS/MS method.
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 6.19 |
| Limit of Quantitation (LOQ) | 18.76 |
| Data from a validated LC-MS/MS method for the quantification of 36 bile acids.[3] |
Issue 3: Peak Shape Problems (Tailing, Fronting, or Splitting)
Q: Our chromatograms for this compound show significant peak tailing. What could be the cause and how can we fix it?
A: Poor peak shape can compromise the accuracy of quantification. Here are common causes and solutions for peak shape issues:
-
Column Contamination or Degradation: Buildup of contaminants on the analytical column can lead to peak tailing.[7] Regularly flush the column according to the manufacturer's instructions and use a guard column to protect the analytical column.[11]
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of bile acids and their interaction with the stationary phase. Ensure the mobile phase pH is optimized for good peak shape.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing. Consider using a column with a different stationary phase chemistry.
Signaling Pathway of Bile Acid Synthesis
Caption: Simplified pathway of bile acid synthesis and metabolism.
Experimental Protocol: Generic LC-MS/MS Method for Bile Acid Analysis
This protocol provides a general framework for the analysis of this compound in biological samples. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (serum, plasma), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled bile acid).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for bile acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the bile acids of interest.
-
MS System: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and the internal standard.
MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 405.3 | 351.1 | Positive |
| This transition is an example and may require optimization on your specific instrument.[3] |
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Bile Acid Analysis
Welcome to our technical support center for bile acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in bile acid analysis?
A1: Contamination in bile acid analysis can arise from several sources throughout the experimental workflow, from sample collection to final analysis. The most prevalent sources include:
-
Plasticizers (Phthalates): Leaching from laboratory consumables such as pipette tips, centrifuge tubes, and solvent bottles.[1][2][3][4]
-
Solvents and Reagents: Impurities present in solvents, even those of high grade, and cross-contamination from reagents.[4][5]
-
Detergents: Residues from improperly washed glassware can interfere with analysis.[6]
-
Bacterial Contamination: Microbial enzymes can alter the composition of bile acids, particularly in fecal and bile samples.
-
Pre-analytical Variables: Factors such as the patient's fasted or fed state, the type of blood collection tube used, and sample handling procedures can introduce variability and contamination.[7][8][9][10]
-
Hemolysis: The rupture of red blood cells can release substances that interfere with the analysis.[11][12][13][14][15]
Q2: How can I tell if my samples are contaminated with phthalates?
A2: Phthalate (B1215562) contamination is often identified as characteristic peaks in your mass spectrometry data. Common phthalate ions observed in ESI+ mode include m/z = 279 (dibutylphthalate), m/z = 391 (diisooctylphthalate), and their corresponding sodium, potassium, and ammonium (B1175870) adducts.[1][6] Regularly running solvent blanks can help identify the presence of these contaminants in your system.[16]
Q3: Can the type of blood collection tube affect my bile acid results?
A3: Yes, the choice of blood collection tube is a critical pre-analytical variable. Components from the tubes, such as stopper lubricants, surfactants, and separator gels, can leach into the sample and interfere with the analysis.[7][8] For bile acid analysis, serum gel tubes or red-top tubes are generally preferred. It is crucial to process the samples promptly by centrifuging and aliquoting the serum within two hours of collection.[17]
Q4: Does hemolysis impact the accuracy of bile acid quantification?
A4: Yes, both moderate and marked hemolysis can affect bile acid values.[11] Hemolyzed specimens are often considered unacceptable for bile acid analysis.[12][13] The release of intracellular components from red blood cells can interfere with the analytical method and lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry Data, Suspected Phthalate Contamination
Symptoms:
-
Presence of characteristic phthalate-related m/z peaks in chromatograms of samples and blanks (e.g., m/z 279, 391).[1][6]
-
Ion suppression, leading to decreased signal intensity for target bile acids.[2]
Possible Causes:
-
Use of plastic consumables (pipette tips, centrifuge tubes, well plates) containing phthalates.
-
Contaminated solvents or reagents stored in plastic containers.[4]
-
Leaching from tubing in the LC system.
-
Airborne phthalate contamination absorbed into solvents.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phthalate contamination.
Detailed Methodologies:
Protocol for Identifying Contamination Source:
-
Analyze Blanks: Run a series of blanks to pinpoint the contamination source.
-
Solvent Blank: Analyze the mobile phase solvents directly.
-
System Blank: Inject a clean, trusted solvent (e.g., high-purity methanol) to assess contamination from the LC-MS system itself.
-
-
Isolate Components: If the system blank is contaminated, systematically isolate and test components.
-
Bypass the LC column and inject a clean solvent directly into the mass spectrometer to check for source contamination.
-
Individually test solvents, vials, caps, and pipette tips by extracting them with a clean solvent and analyzing the extract.
-
-
Clean the System: Once the source is identified, thoroughly clean the LC-MS system. Flush the system with a high-organic solvent like 100% acetonitrile.[6] For persistent contamination, a more rigorous cleaning with a sequence of solvents (e.g., water, methanol (B129727), isopropanol) may be necessary.
Protocol for Cleaning Glassware to Remove Phthalates:
-
Initial Rinse: Rinse glassware with an organic solvent (e.g., acetone (B3395972) or ethanol) to remove organic residues.[18]
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Avoid household detergents as they can leave interfering residues.[18]
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse 3-4 times with deionized water.[18]
-
Solvent Rinse: Perform a final rinse with a high-purity solvent like methanol or acetonitrile.
-
Drying: Dry glassware in an oven at a high temperature (e.g., >100°C) to volatilize any remaining organic contaminants.
Quantitative Data on Phthalate Leaching:
| Consumable | Phthalate | Leached Amount | Solvent |
| Plastic Syringes | Diethylhexyl phthalate (DEHP) | Up to 0.36 µg/cm² | Not specified |
| Pipette Tips | Diisononyl phthalate (DINP) | Up to 0.86 µg/cm² | Not specified |
| PTFE Filter Holders | Dibutyl phthalate (DBP) | Up to 2.49 µg/cm² | Not specified |
| Regenerated Cellulose Filters | Dibutyl phthalate (DBP) | Up to 0.61 µg/cm² | Not specified |
| Cellulose Acetate Filters | Dimethyl phthalate (DMP) | Up to 5.85 µg/cm² | Not specified |
Data summarized from a study on phthalate leaching from laboratory consumables.
Issue 2: Poor Reproducibility and Altered Bile Acid Profiles
Symptoms:
-
High variability in bile acid concentrations between replicate samples.
-
Unexpected ratios of primary to secondary bile acids or conjugated to unconjugated bile acids.
Possible Causes:
-
Bacterial Contamination: Microbial enzymes can deconjugate and dehydroxylate bile acids, altering their profiles. This is a significant concern for fecal and bile samples.
-
Improper Sample Handling: Inconsistent sample collection and storage procedures.
-
Pre-analytical Variables: Differences in patient fasting status, blood collection tubes, and time to centrifugation.[7][8]
Logical Relationship Diagram for Bile Acid Transformation by Bacteria:
Caption: Bacterial transformation of bile acids.
Detailed Methodologies:
Protocol for Minimizing Bacterial Contamination during Fecal Sample Processing:
-
Sample Collection: Collect fresh fecal samples and freeze them immediately at -80°C to inhibit bacterial activity.
-
Extraction: Perform extraction from wet feces, as lyophilization can lead to the loss of some bile acids.[19]
-
Weigh the frozen fecal aliquot.
-
Add a cold extraction solvent (e.g., methanol or a mixture of methanol and water). The use of methanol helps to minimize bacterial growth in the extract.[20]
-
Homogenize the sample thoroughly using a bead beater or sonicator.
-
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) at 4°C to pellet solid debris and bacteria.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted bile acids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulates before transferring to an HPLC vial.[21]
-
Storage: Store extracts at -80°C until analysis. Avoid multiple freeze-thaw cycles, which can lead to poor recovery of some bile acids.[19][20]
Standard Operating Procedure for Blood Sample Collection and Handling:
-
Patient Preparation: Ensure patients have fasted for at least 12 hours prior to blood collection, unless otherwise specified for the study.[13][17]
-
Tube Selection: Use serum gel or red-top tubes for blood collection. Avoid tubes with additives that may interfere with the assay.
-
Collection: Follow standard phlebotomy procedures to minimize hemolysis.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[13]
-
Centrifugation: Centrifuge the tubes within 2 hours of collection to separate the serum from the blood cells.[17]
-
Aliquoting: Immediately transfer the serum into clean, properly labeled polypropylene (B1209903) or glass vials for storage.
-
Storage: Store serum samples at -80°C for long-term stability.
Quantitative Impact of Pre-analytical Variables on Total Bile Acid Concentration:
| Variable | Condition 1 | Condition 2 | Impact on Total Bile Acid Concentration |
| Fasting Status | Fasted | Postprandial (Fed) | Significantly higher in the postprandial state. |
| Blood Matrix | Serum | Plasma | Concentrations tend to be higher in serum.[8] |
| Precipitation Solvent | Methanol | Acetonitrile | Methanol is generally recommended for plasma samples.[7][8] |
Issue 3: Inconsistent Results and Poor Peak Shape
Symptoms:
-
Variable retention times.
-
Broad or tailing peaks in the chromatogram.
-
Low signal intensity.
Possible Causes:
-
Detergent Contamination: Residual detergents on glassware can act as ion-pairing agents or interfere with ionization.
-
Solvent Impurities: Low-purity solvents or contaminated mobile phase additives.[4][5]
-
Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of target bile acids.[22]
Experimental Workflow for Sample Preparation and Analysis:
Caption: General workflow for bile acid sample preparation.
Detailed Methodologies:
Protocol for Detergent-Free Glassware Washing:
-
Pre-rinse: Rinse glassware with the solvent that was last used in it.
-
Solvent Rinsing: Rinse with high-purity acetone or ethanol, followed by several rinses with deionized water.[18]
-
Acid Wash (Optional): For stubborn residues, soak glassware in a 1% solution of hydrochloric or nitric acid for several hours.
-
Final Rinse: Rinse thoroughly with deionized water and then with LC-MS grade methanol or acetonitrile.
-
Drying: Dry in an oven. Avoid using detergents in dishwashers used for laboratory glassware.[6][23]
Recommendations for Solvent and Reagent Purity:
-
Solvents: Use the highest grade solvents available, preferably LC-MS or equivalent grade.[4][5]
-
Water: Use ultrapure water (18.2 MΩ·cm).
-
Additives: Use high-purity additives like formic acid or ammonium acetate.
-
Storage: Store solvents and mobile phases in clean glass bottles. Avoid plastic containers.[23] Cap bottles to prevent absorption of airborne contaminants.[1]
-
Preparation: Prepare mobile phases fresh daily.
Impact of Hemolysis on Common Biochemical Parameters:
| Analyte | Effect of Marked Hemolysis |
| Bile Acids | May be affected[11] |
| Potassium | Increased |
| Lactate Dehydrogenase (LDH) | Increased |
| Aspartate Aminotransferase (AST) | Increased |
| Total Bilirubin | Increased |
This table provides a general overview; the extent of interference can vary depending on the assay and the degree of hemolysis.[15]
References
- 1. help.waters.com [help.waters.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 7. Towards the clinical use of peripheral bile acids: Recommendations to limit their preanalytical and analytical sources of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. myadlm.org [myadlm.org]
- 11. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 12. Bile Acids, Total | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 14. The mechanism of bile salt-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochemia-medica.com [biochemia-medica.com]
- 16. benchchem.com [benchchem.com]
- 17. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 18. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 19. researchgate.net [researchgate.net]
- 20. ro.ecu.edu.au [ro.ecu.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. Bile acid analysis [sciex.com]
- 23. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Accurate Quantification of 6,7-Diketolithocholic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of 6,7-Diketolithocholic Acid (6,7-DiketoLCA) using mass spectrometry. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guides
Mass spectrometry analysis of 6,7-DiketoLCA can be prone to several issues that can affect data quality and accuracy. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal | 1. Improper mass spectrometer tuning or calibration.2. Suboptimal ionization parameters.3. Inefficient sample extraction or analyte degradation.4. Incorrect MRM transitions. | 1. Perform daily or as-needed tuning and calibration of the mass spectrometer with the manufacturer's recommended standards.2. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for bile acids, typically in negative ion mode.3. Review and optimize the sample preparation protocol; ensure samples are kept cold and processed promptly.4. Verify the MRM transitions for 6,7-DiketoLCA (see Experimental Protocols section). |
| High Signal Variability Between Replicates | 1. Inconsistent sample injection volume.2. Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 6,7-DiketoLCA.[1][2] 3. Instability of the LC-MS system. | 1. Check the autosampler for air bubbles and ensure proper syringe washing.2. Incorporate a suitable internal standard (see FAQ section). Develop a robust sample clean-up procedure to remove interfering substances. A matrix-matched calibration curve can also help assess and compensate for matrix effects.3. Equilibrate the LC-MS system until a stable baseline is achieved. Monitor system suitability with regular injections of a standard solution. |
| Inaccurate Quantification | 1. Lack of a suitable internal standard.2. Poor linearity of the calibration curve.3. Matrix effects affecting the analyte and internal standard differently. | 1. Use a stable isotope-labeled internal standard. If a specific one for 6,7-DiketoLCA is unavailable, use a structurally similar one like Lithocholic Acid-d4 and validate its performance.2. Prepare fresh calibration standards and ensure the concentration range brackets the expected sample concentrations. Use a weighted linear regression if necessary.3. Evaluate matrix effects by comparing calibration curves in solvent and in a matrix extract. If significant differences are observed, a more rigorous sample cleanup is required. |
| Peak Tailing or Broadening | 1. Column degradation or contamination.2. Inappropriate mobile phase composition or pH.3. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is appropriate for bile acid analysis (typically acidic to promote protonation).3. Dilute the sample or reduce the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for 6,7-DiketoLCA analysis?
A1: Electrospray ionization (ESI) in negative ion mode is the preferred method for analyzing unconjugated bile acids like 6,7-DiketoLCA. This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which provides a strong and stable signal.[2]
Q2: Is a stable isotope-labeled internal standard for 6,7-DiketoLCA commercially available?
A2: As of late 2025, a commercially available, stable isotope-labeled internal standard specifically for this compound is not readily found.
Q3: If a specific internal standard for 6,7-DiketoLCA is unavailable, what is the best alternative?
A3: In the absence of a dedicated stable isotope-labeled internal standard for 6,7-DiketoLCA, the use of a structurally similar deuterated bile acid is recommended. Lithocholic Acid-d4 (LCA-d4) is a suitable choice as it is the parent compound to 6,7-DiketoLCA.[3] It is crucial to validate the performance of the surrogate internal standard to ensure it adequately compensates for variations in sample preparation and matrix effects.[4]
Q4: How can I minimize matrix effects in my 6,7-DiketoLCA analysis?
A4: Matrix effects, which are alterations in ionization efficiency due to co-eluting substances, are a common challenge.[1] To mitigate these effects, you can:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like phospholipids (B1166683) and salts from the sample matrix.
-
Improve Chromatographic Separation: Adjust the LC gradient to separate 6,7-DiketoLCA from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be similarly affected as the analyte.[4]
Q5: What are the typical MRM transitions for 6,7-DiketoLCA?
A5: The Multiple Reaction Monitoring (MRM) transitions for 6,7-DiketoLCA in negative ion mode are essential for its selective and sensitive quantification. Commonly used transitions are provided in the Experimental Protocols section.
Experimental Protocols
Standard Curve Preparation for 6,7-DiketoLCA
A standard curve is essential for accurate quantification.
| Parameter | Recommendation |
| Analyte | This compound |
| Internal Standard | Lithocholic Acid-d4 (LCA-d4) |
| Solvent | Methanol |
| Concentration Range | 1 nM to 1000 nM |
| Number of Points | 7-8 non-zero concentrations |
| Preparation | Prepare a stock solution of 6,7-DiketoLCA and LCA-d4 in methanol. Perform serial dilutions to create working standards. Spike a constant amount of LCA-d4 into each calibration level. |
| Linearity | A coefficient of determination (r²) > 0.99 is desirable.[5] |
Sample Preparation for 6,7-DiketoLCA Analysis in Plasma
This protocol outlines a protein precipitation method suitable for plasma samples.
| Step | Procedure |
| 1. Aliquot | Transfer 50 µL of plasma to a microcentrifuge tube. |
| 2. Spike Internal Standard | Add 50 µL of the internal standard working solution (LCA-d4 in methanol) to the plasma and vortex briefly. |
| 3. Protein Precipitation | Add 800 µL of ice-cold acetonitrile (B52724) to the sample. |
| 4. Vortex | Vortex the mixture for 1 minute to ensure thorough protein precipitation. |
| 5. Centrifuge | Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. |
| 6. Transfer Supernatant | Carefully transfer the supernatant to a new tube. |
| 7. Evaporation | Evaporate the supernatant to dryness under a gentle stream of nitrogen. |
| 8. Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). |
| 9. Analysis | Transfer to an autosampler vial for LC-MS/MS analysis. |
LC-MS/MS Parameters for 6,7-DiketoLCA Quantification
The following table provides typical starting parameters for an LC-MS/MS method. These should be optimized for your specific instrumentation.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10) with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Quantifier) | 403.3 > 359.3 |
| MRM Transition (Qualifier) | 403.3 > 403.3 |
| Internal Standard MRM | 380.6 > 380.6 (for LCA-d4) |
| Collision Energy | Optimize for your instrument (typically 20-40 eV) |
Visualizations
Caption: Experimental workflow for 6,7-DiketoLCA quantification.
Caption: 6,7-DiketoLCA and the Farnesoid X Receptor (FXR) signaling pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Dealing with low solubility of 6,7-Diketolithocholic acid in aqueous buffers
Welcome to the technical support center for 6,7-Diketolithocholic acid (6,7-DkLCA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound and to provide insights into its biological signaling pathways.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (6,7-DkLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] Like many bile acids, it is a hydrophobic molecule with limited solubility in aqueous buffers. This low solubility can pose significant challenges for in vitro and cell-based assays, as achieving a desired concentration in a physiologically relevant buffer can be difficult, potentially leading to precipitation and inaccurate experimental results.
Q2: What are the initial steps for dissolving this compound?
A2: Due to its hydrophobic nature, it is recommended to first dissolve 6,7-DkLCA in an organic solvent before preparing aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended as it will likely result in very low solubility and potential precipitation of the compound. An initial dissolution step in an organic solvent is crucial.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of unconjugated bile acids, including 6,7-DkLCA, is pH-dependent. As a carboxylic acid, its solubility in aqueous solutions increases as the pH rises above its acid dissociation constant (pKa). At higher pH values, the carboxylic acid group is deprotonated, forming a more soluble carboxylate salt.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, in addition to pH adjustment and the use of co-solvents, cyclodextrins can be employed to improve the aqueous solubility of hydrophobic molecules like 6,7-DkLCA. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their solubility in water. 2-hydroxypropyl-β-cyclodextrin is a commonly used derivative for this purpose.
Experimental Protocols
Below are detailed protocols for the solubilization of this compound for use in typical laboratory experiments.
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
This is the standard and most recommended method for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or brief sonication in an ultrasonic bath can aid dissolution if needed. Note that hygroscopic DMSO can significantly impact solubility; always use freshly opened DMSO.
-
-
Prepare Intermediate Dilutions (Optional):
-
Depending on your final desired concentration, it may be convenient to prepare intermediate dilutions from the high-concentration stock using DMSO.
-
-
Prepare the Final Aqueous Working Solution:
-
To minimize precipitation, add the DMSO stock solution dropwise to your pre-warmed aqueous buffer while gently vortexing or stirring.
-
Important: The final concentration of DMSO in your aqueous solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to decrease the final concentration of 6,7-DkLCA or slightly increase the percentage of DMSO (while remaining within acceptable limits for your experiment).
-
Protocol 2: Enhancing Aqueous Solubility with 2-Hydroxypropyl-β-cyclodextrin
This method is useful when a higher concentration of this compound in an aqueous solution is required, or when the presence of organic solvents is undesirable.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin
-
Sterile aqueous buffer of choice
-
Sterile containers
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a Cyclodextrin (B1172386) Solution:
-
Dissolve 2-hydroxypropyl-β-cyclodextrin in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Stirring may be required for complete dissolution.
-
-
Form the Inclusion Complex:
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. The solution should become clear as the 6,7-DkLCA is encapsulated by the cyclodextrin.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Data Presentation
The following table summarizes the known solubility information for this compound and a structurally related compound, 7-ketolithocholic acid. This data can be used as a reference when preparing your own solutions.
| Compound | Solvent | Approximate Solubility | Source |
| This compound | Dimethyl sulfoxide (DMSO) | 100 mg/mL | MedChemExpress |
| 7-ketolithocholic acid | Ethanol | ~30 mg/mL | Cayman Chemical |
| 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Cayman Chemical |
Signaling Pathways
This compound, as a derivative of lithocholic acid, is known to be a ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating gene expression.[1] The following diagrams illustrate the general workflow for preparing aqueous solutions and the signaling pathway of VDR activation.
While 6,7-DkLCA is a known VDR agonist, other bile acids have been shown to interact with other nuclear receptors such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[2][3] Researchers should consider the possibility of off-target effects and investigate the interaction of 6,7-DkLCA with these receptors if relevant to their experimental system. The activation of these receptors by other bile acids often leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism.
References
Interpreting mass fragmentation patterns of 6,7-Diketolithocholic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Diketolithocholic acid. The information provided is intended to assist with the interpretation of mass fragmentation patterns and to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of lithocholic acid, a secondary bile acid. It is characterized by the presence of two ketone groups at the 6th and 7th positions of the steroid nucleus. This modification makes it a subject of interest in studies of bile acid metabolism and its role in various physiological and pathological processes.
Q2: What are the main challenges in the mass spectrometric analysis of this compound?
The analysis of bile acids, including this compound, by mass spectrometry can present several challenges. Unconjugated bile acids often exhibit limited fragmentation under typical collision-induced dissociation (CID) conditions, which can make structural elucidation and confident identification difficult. Additionally, as with other bile acids, achieving good chromatographic separation from isomeric compounds is crucial for accurate quantification.
Q3: Which ionization technique is most suitable for the analysis of this compound?
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of bile acids, including this compound. ESI is a soft ionization method that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation. The choice between positive and negative ion mode will depend on the specific goals of the analysis and the instrumentation used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor signal intensity or no peak detected for this compound. | 1. Inefficient ionization. 2. Suboptimal sample preparation. 3. Incorrect mass spectrometer settings. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) to enhance ionization. 2. Review the sample extraction and clean-up procedure to ensure efficient recovery. 3. Verify that the mass spectrometer is set to monitor the correct m/z for the precursor ion of this compound (C24H36O5; Exact Mass: 404.2563). |
| Inconsistent retention time. | 1. Column degradation. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. | 1. Use a guard column and ensure proper sample clean-up to prolong column life. 2. Prepare fresh mobile phases daily and ensure accurate composition. 3. Use a column oven to maintain a stable temperature. |
| Co-elution with other bile acids. | Inadequate chromatographic separation. | Optimize the LC gradient, flow rate, and mobile phase composition. Consider using a column with a different stationary phase chemistry for better selectivity. |
| Non-reproducible fragmentation pattern. | 1. Fluctuations in collision energy. 2. Presence of co-eluting interfering compounds. | 1. Optimize and stabilize the collision energy for consistent fragmentation. 2. Improve chromatographic separation to isolate the analyte of interest from matrix components. |
| High background noise. | 1. Contaminated solvent or sample. 2. Matrix effects from the biological sample. | 1. Use high-purity solvents and perform a thorough sample clean-up. 2. Employ a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering substances. |
Predicted Mass Fragmentation Pattern of this compound
The following fragmentation pattern is a prediction based on the general fragmentation behavior of unconjugated bile acids and ketones, as specific experimental data for this compound is not widely available.
In negative ion mode ESI-MS/MS analysis, the deprotonated molecule [M-H]- of this compound (m/z 403.2486) is expected to undergo fragmentation primarily through neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages within the steroid ring structure.
Predicted Fragmentation Data
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| 403.2486 | 385.2380 | H₂O | [M-H-H₂O]⁻ |
| 403.2486 | 359.2591 | CO₂ | [M-H-CO₂]⁻ |
| 385.2380 | 341.2482 | CO₂ | [M-H-H₂O-CO₂]⁻ |
Note: The relative abundances of these fragments are dependent on the collision energy and the instrument used.
Validation & Comparative
A Comparative Guide to the Bioactivity of 6,7-Diketolithocholic Acid and 7-Ketolithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two oxidized bile acid derivatives: 6,7-Diketolithocholic acid (6,7-DiketoLCA) and 7-Ketolithocholic acid (7-KetoLCA). While direct comparative studies with quantitative data for these two specific molecules are limited in publicly available literature, this document outlines the key biological targets, relevant signaling pathways, and detailed experimental protocols for their evaluation. The provided data tables are illustrative and based on the known activities of structurally related bile acids.
Introduction
Bile acids are increasingly recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[1][2] Oxidized derivatives of primary and secondary bile acids, such as this compound and 7-Ketolithocholic acid, represent a class of metabolites with potential for distinct biological activities. Understanding their comparative efficacy and potency is crucial for research in metabolic diseases, cholestasis, and gastrointestinal disorders.
This compound (6,7-DiketoLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA), characterized by two oxo groups at the 6 and 7 positions.[3] It is considered a human metabolite and has been associated with anti-inflammatory properties and regulation of bile acid metabolism.[3]
7-Ketolithocholic acid (7-KetoLCA) is an intermediate in the bacterial synthesis of the secondary bile acid ursodeoxycholic acid from chenodeoxycholic acid.[4] It has been shown to suppress endogenous bile acid production and has been investigated for its potential therapeutic effects, including the dissolution of gallstones.[4]
Comparative Biological Activity
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[5] The activation of FXR by bile acids typically leads to the regulation of genes involved in their synthesis and transport.[5] Chenodeoxycholic acid (CDCA) is a potent endogenous FXR agonist, while lithocholic acid (LCA) has been reported to be an FXR antagonist with partial agonist activity.[6][7] The introduction of ketone groups can significantly alter the interaction with the FXR ligand-binding domain.
Illustrative Data Table: FXR Activation
| Compound | Predicted Activity | Illustrative EC50 (µM) | Efficacy (relative to CDCA) |
| This compound | Weak Agonist / Antagonist | > 50 | < 20% |
| 7-Ketolithocholic acid | Weak Agonist | 25 - 50 | 20 - 40% |
| Chenodeoxycholic Acid (CDCA) | Agonist | 10 - 50[7] | 100% |
| Lithocholic Acid (LCA) | Antagonist / Partial Agonist[6] | > 100 | < 10% |
Note: The EC50 and efficacy values for this compound and 7-Ketolithocholic acid are illustrative and require experimental confirmation.
Takeda G Protein-Coupled Receptor 5 (TGR5) Activation
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[8] This signaling cascade is involved in regulating energy expenditure, glucose metabolism, and inflammation.[8] LCA and its taurine (B1682933) conjugate are the most potent endogenous TGR5 agonists.[9]
Illustrative Data Table: TGR5 Activation
| Compound | Predicted Activity | Illustrative EC50 (µM) | Efficacy (relative to LCA) |
| This compound | Agonist | 5 - 15 | 60 - 80% |
| 7-Ketolithocholic acid | Agonist | 1 - 5 | 80 - 100% |
| Lithocholic Acid (LCA) | Agonist | 0.5 - 1.0[9] | 100% |
| Deoxycholic Acid (DCA) | Agonist | 1.0 - 5.0 | 80 - 90% |
Note: The EC50 and efficacy values for this compound and 7-Ketolithocholic acid are illustrative and require experimental confirmation.
Cytotoxicity
The cytotoxicity of bile acids is an important consideration, particularly for hydrophobic species like LCA, which can induce cholestasis and cellular damage at high concentrations.[6] The introduction of ketone bodies can alter the hydrophobicity and cytotoxic potential of the parent molecule.
Illustrative Data Table: In Vitro Cytotoxicity in HepG2 Cells
| Compound | Predicted Cytotoxicity | Illustrative IC50 (µM) |
| This compound | Moderate | 75 - 150 |
| 7-Ketolithocholic acid | Low to Moderate | 150 - 300 |
| Lithocholic Acid (LCA) | High | 50 - 100 |
| Ursodeoxycholic Acid (UDCA) | Low | > 500 |
Note: The IC50 values for this compound and 7-Ketolithocholic acid are illustrative and require experimental confirmation.
Signaling Pathways
The biological effects of 6,7-DiketoLCA and 7-KetoLCA are mediated through complex signaling networks. Below are diagrams illustrating the canonical FXR and TGR5 signaling pathways.
Caption: FXR Signaling Pathway.
Caption: TGR5 Signaling Pathway.
Experimental Protocols
To empirically determine and compare the activities of 6,7-DiketoLCA and 7-KetoLCA, the following experimental protocols are recommended.
FXR Transactivation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the farnesoid X receptor (FXR).
Objective: To measure the dose-dependent activation of FXR by 6,7-DiketoLCA and 7-KetoLCA.
Materials:
-
HepG2 or CHO cells
-
FXR expression plasmid
-
FXR response element (FXRE)-driven luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (6,7-DiketoLCA, 7-KetoLCA) and reference agonist (e.g., GW4064 or CDCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 or CHO cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of the test compounds (6,7-DiketoLCA and 7-KetoLCA) and the reference agonist. Include a vehicle control (e.g., DMSO).
-
Treatment: Incubate the cells with the compounds for 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 values.
Caption: FXR Luciferase Assay Workflow.
TGR5 Activation Assay (cAMP Assay)
This assay measures the activation of the G protein-coupled receptor TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Objective: To determine the dose-dependent activation of TGR5 by 6,7-DiketoLCA and 7-KetoLCA.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human TGR5
-
Cell culture medium and supplements
-
Test compounds (6,7-DiketoLCA, 7-KetoLCA) and reference agonist (e.g., Lithocholic Acid)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Seed TGR5-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in an appropriate assay buffer.
-
Treatment: Remove the culture medium and add the compound dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to generate dose-response curves and calculate EC50 values.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.
Objective: To compare the cytotoxic effects of 6,7-DiketoLCA and 7-KetoLCA on a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Test compounds (6,7-DiketoLCA, 7-KetoLCA) and a positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and the positive control. Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 values.[1][2]
Caption: MTT Cytotoxicity Assay Workflow.
Conclusion
While direct comparative data for this compound and 7-Ketolithocholic acid are currently lacking in the scientific literature, this guide provides a framework for their systematic evaluation. Based on the known structure-activity relationships of bile acids, it is plausible that these two oxidized derivatives will exhibit distinct profiles in their interaction with FXR and TGR5, as well as in their cytotoxic potential. The experimental protocols detailed herein offer a robust methodology for researchers to generate the necessary quantitative data to elucidate the specific activities of these compounds, thereby contributing to a deeper understanding of bile acid signaling and its therapeutic potential.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the bile acid receptors TGR5 and FXR in the spinal dorsal horn alleviates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Lithocholic Acid and 6,7-DiketoLCA on Farnesoid X Receptor (FXR) Activity
An Objective Guide for Researchers and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its critical role in metabolic pathways has made it a key therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other liver and metabolic diseases.[1][3] Lithocholic acid (LCA), a secondary bile acid, is a known endogenous ligand for FXR, though its precise effects have been a subject of detailed investigation. This guide provides a comparative analysis of the effects of LCA and the derivative 6,7-DiketoLCA on FXR, supported by available experimental data and detailed methodologies.
Executive Summary:
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the inhibitory effects of Lithocholic Acid and the related derivative 7-ELCA on FXR activation.
| Compound | Effect on FXR | Potency (IC₅₀) | Assay Type | Reference |
| Lithocholic Acid (LCA) | Antagonist / Partial Agonist | 1 µM | In vitro co-activator association assay | [4] |
| 6,7-DiketoLCA | Data Not Available | Data Not Available | - | - |
| (E)-7-Ethylidene-LCA (7-ELCA) | Antagonist | 15 µM | Luciferase gene reporter assay | [5] |
Note: (E)-7-Ethylidene-LCA is presented as a structurally related compound for comparative purposes due to the absence of specific data for 6,7-DiketoLCA.
Comparative Effects on FXR
Lithocholic Acid (LCA): An FXR Antagonist with Partial Agonist Activity
While some early reports classified LCA as a weak FXR agonist, more detailed studies have revealed a more complex interaction.[1][6] Research demonstrates that LCA acts as an FXR antagonist. In an in vitro co-activator association assay, LCA was shown to inhibit the interaction between FXR and co-activators induced by potent agonists like chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064, with an IC₅₀ value of 1 µM.[4] Furthermore, in cell-based reporter assays using HepG2 cells, LCA effectively antagonized the GW4064-enhanced transactivation of FXR target genes.[4] This antagonist activity is believed to contribute to the cholestatic and toxic effects associated with high levels of LCA, as it leads to the down-regulation of the Bile Salt Export Pump (BSEP), a key transporter for bile acid efflux from hepatocytes.[4]
(E)-7-Ethylidene-lithocholic Acid (7-ELCA): A Novel LCA-Derivative Antagonist
Modifications to the LCA chemical scaffold can significantly alter its activity. 7-ELCA, a derivative with a modification at the C7 position, has been identified as a novel FXR antagonist with an IC₅₀ of 15 µM.[5] Studies have shown that 7-ELCA significantly suppresses the ability of potent FXR agonists, such as Obeticholic Acid (OCA), to regulate FXR target genes like BSEP and the Small Heterodimer Partner (SHP) in human hepatocytes.[5] The characterization of derivatives like 7-ELCA underscores the potential for developing selective FXR modulators based on the LCA structure.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
The diagram below illustrates the canonical FXR signaling pathway. Agonists activate FXR, leading to the regulation of target genes that control bile acid homeostasis. Antagonists, such as LCA, block this activation.
Caption: FXR Signaling Pathway Activation and Inhibition.
Experimental Workflow: Luciferase Reporter Assay
The following diagram outlines a typical workflow for a cell-based luciferase reporter assay used to determine if a compound acts as an FXR agonist or antagonist.
Caption: Workflow for an FXR Luciferase Reporter Gene Assay.
Experimental Protocols
FXR Transactivation Luciferase Reporter Assay
This assay measures the ability of a compound to activate or inhibit FXR-mediated gene transcription.
Objective: To quantify the dose-dependent agonistic or antagonistic activity of a test compound on the FXR signaling pathway in a cellular context.
Methodology:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) or Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and seeded into 96-well plates.
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for human FXR.
-
An expression vector for human Retinoid X Receptor (RXR), the heterodimer partner of FXR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple FXR Response Elements (FXREs), such as the promoter for the BSEP gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 18-24 hours, the transfection medium is replaced with a medium containing the test compounds (e.g., LCA, 6,7-DiketoLCA) at various concentrations.
-
For Agonist Testing: Compounds are added alone.
-
For Antagonist Testing: Compounds are co-incubated with a known FXR agonist (e.g., GW4064 at its EC₅₀ concentration). A vehicle control (e.g., DMSO) is also included.
-
-
Incubation: Cells are incubated with the compounds for another 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The "fold activation" over the vehicle control is calculated to determine agonist activity (EC₅₀). The percent inhibition of the agonist response is calculated to determine antagonist activity (IC₅₀).
TR-FRET Co-activator Recruitment Assay
This in vitro assay directly measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a steroid receptor co-activator (SRC) peptide.
Objective: To determine if a test compound promotes (agonism) or disrupts (antagonism) the recruitment of a co-activator peptide to the FXR-LBD.
Methodology:
-
Reagents:
-
GST-tagged FXR-LBD protein.
-
Europium (Eu)-labeled anti-GST antibody (Donor fluorophore).
-
Biotinylated SRC peptide (e.g., from SRC-1, SRC-2).
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor fluorophore).
-
Assay buffer.
-
-
Assay Procedure: The assay is performed in a low-volume 384-well plate.
-
Test compounds (LCA, 6,7-DiketoLCA) are serially diluted and added to the wells.
-
A mixture of GST-FXR-LBD and the biotinylated SRC peptide is added.
-
For antagonism assays, a known FXR agonist is added at its EC₅₀ concentration to all wells except the negative control.
-
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for ligand binding and protein-peptide interaction.
-
Detection: A detection mixture containing the Eu-labeled anti-GST antibody and SA-APC is added to all wells. The plate is incubated for another 1-2 hours.
-
Signal Reading: The plate is read on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. Agonists will produce a high TR-FRET signal, while antagonists will reduce the signal in the presence of an agonist. EC₅₀ and IC₅₀ values are determined by plotting the TR-FRET ratio against the compound concentration.[4]
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity | MDPI [mdpi.com]
- 4. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 6. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Potency of 6,7-DiketoLCA and Chenodeoxycholic Acid (CDCA)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of 6,7-DiketoLCA and the well-characterized primary bile acid, chenodeoxycholic acid (CDCA). The information presented is intended to inform researchers, scientists, and professionals in the field of drug development about the known activities and potential of these compounds.
Executive Summary
Chenodeoxycholic acid (CDCA) is a potent endogenous agonist for both the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Its activity at these receptors plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. In contrast, 6,7-DiketoLCA, a derivative of lithocholic acid, is known for its anti-inflammatory and metabolic-regulating properties. However, there is a significant gap in the publicly available scientific literature regarding its specific potency and direct comparative efficacy against CDCA on FXR and GPBAR1. This guide synthesizes the available data for both compounds, outlines detailed experimental protocols for their evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Biological Potency
A direct quantitative comparison of the biological potency of 6,7-DiketoLCA and CDCA is challenging due to the limited availability of specific activity data for 6,7-DiketoLCA. The following sections summarize the known activities of each compound.
Chenodeoxycholic Acid (CDCA)
CDCA is a primary bile acid that functions as a signaling molecule by activating key metabolic receptors.
-
FXR Agonism: CDCA is recognized as one of the most potent natural ligands for the nuclear receptor FXR.[1] Its activation of FXR leads to the transcriptional regulation of numerous genes involved in the synthesis and transport of bile acids.[2]
-
GPBAR1 Agonism: CDCA also acts as an agonist for the membrane receptor GPBAR1, which is involved in the regulation of energy expenditure and glucose metabolism.[3][4]
6,7-DiketoLCA
6,7-DiketoLCA is a derivative of the secondary bile acid lithocholic acid (LCA) and is recognized for its bioactive properties.[5]
-
General Biological Activity: It has been described as a compound with anti-inflammatory effects and the ability to regulate bile acid metabolism.[6][7][8] Its therapeutic potential is suggested to be linked to the modulation of lipid and glucose metabolism and the prevention of disorders related to abnormal cholesterol metabolism.[6]
Quantitative Data Summary
The table below presents the available quantitative data on the potency of CDCA as an FXR agonist. No comparable data has been identified for 6,7-DiketoLCA.
Table 1: Biological Potency of Chenodeoxycholic Acid (CDCA) on Farnesoid X Receptor (FXR)
| Compound | Target Receptor | Experimental Assay | Cell Model | Potency (EC50) |
| Chenodeoxycholic Acid (CDCA) | FXR | Luciferase Reporter Assay | Not specified | ~7.01 µM[11] |
| Chenodeoxycholic Acid (CDCA) | FXR | Transfection Studies | Not specified | ~50 µM[12] |
| Chenodeoxycholic Acid (CDCA) | FXR | Reporter Assay | Not specified | ~17 µM[2] |
| Chenodeoxycholic Acid (CDCA) | FXR | Not specified | Human Hepatocytes | ~10 µM[13] |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed experimental methodologies for assessing their biological potency are provided below.
FXR Luciferase Reporter Gene Assay
This assay is designed to quantify the activation of the farnesoid X receptor by a test compound.
Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as HEK293T, is cultured and then co-transfected with two plasmid vectors: an expression vector for a fusion protein of the GAL4 DNA-binding domain and the FXR ligand-binding domain, and a reporter vector containing the luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Incubation: Following transfection, the cells are treated with varying concentrations of the test compounds (CDCA or 6,7-DiketoLCA).
-
Lysis and Signal Detection: After an appropriate incubation period (typically 24 hours), the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and used to generate dose-response curves, from which the EC50 value for each compound can be calculated.
GPBAR1 cAMP Assay
This assay measures the activation of the G protein-coupled bile acid receptor 1 by quantifying the downstream production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with an expression vector for human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to the luciferase gene.
-
Compound Incubation: The transfected cells are then exposed to a range of concentrations of the test compounds.
-
Signal Measurement: Activation of GPBAR1 leads to an increase in intracellular cAMP, which in turn activates the CRE and drives the expression of luciferase. After incubation, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: Dose-response curves are generated from the luminescence readings to determine the EC50 values of the test compounds.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the comparison of 6,7-DiketoLCA and CDCA.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. gentaur.com [gentaur.com]
- 9. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]
- 11. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
Diketolithocholic Acid Isomers in NAFLD: A Comparative Guide to Their Differential Effects
A comprehensive analysis of the emerging roles of diketolithocholic acid (DKLCA) isomers in non-alcoholic fatty liver disease (NAFLD) reveals a spectrum of activities, from potentially detrimental to protective. While direct comparative studies remain limited, this guide synthesizes available experimental data to delineate the distinct effects of these bile acid metabolites on hepatic steatosis, inflammation, and fibrosis.
Nonalcoholic fatty liver disease (NAFLD) is a multifactorial condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Bile acids, once considered mere digestive surfactants, are now recognized as crucial signaling molecules that regulate lipid and glucose metabolism, inflammation, and fibrosis, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5). Diketolithocholic acids (DKLCAs) are a class of secondary bile acids produced by the gut microbiota. Emerging evidence suggests that different DKLCA isomers can exert varied and sometimes opposing effects on the progression of NAFLD.
This guide provides a comparative overview of the known effects of specific DKLCA isomers, supported by available experimental data. We also detail the methodologies of key experiments to aid researchers in the design and interpretation of future studies in this area.
Comparative Analysis of DKLCA Isomer Effects in NAFLD
The following tables summarize the observed effects of various DKLCA isomers on key pathological features of NAFLD. It is important to note that direct head-to-head comparative studies are scarce, and the following data is a synthesis of findings from individual studies on each isomer.
| Diketolithocholic Acid Isomer | Effect on Hepatic Steatosis | Effect on Hepatic Inflammation | Effect on Hepatic Fibrosis | Receptor Interactions | Reference Studies |
| 7-ketolithocholic acid (7-KetoLCA) | Associated with increased steatosis severity. | Pro-inflammatory effects suggested by association with NASH. | Strongly associated with the presence and severity of liver fibrosis.[1][2][3][4] | - | Nemet et al. (2020) |
| 12-ketolithocholic acid (12-KetoLCA) | Not extensively studied. | Possesses anti-inflammatory properties. | Not extensively studied. | Vitamin D Receptor (VDR) agonist.[5] | - |
| 3-oxo-lithocholic acid (3-OxoLCA) | Not extensively studied. | Not extensively studied. | Not extensively studied. | Activates Pregnane X Receptor (PXR).[6] | - |
| 7,12-diketolithocholic acid (7,12-DKLCA) | Levels are decreased in pediatric NAFLD, suggesting a potential protective role or altered metabolism.[7] | Not extensively studied. | Not extensively studied. | - | Yu et al. (2021) |
| Allo-lithocholic acid | Reduces liver lipid accumulation.[8] | Prevents macrophage M1 polarization.[9] | Attenuates liver fibrosis.[8][9] | Dual GPBAR1 (TGR5) agonist and RORγt inverse agonist.[9] | Fiorucci et al. (2023) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess the effects of bile acids on NAFLD-related pathologies.
In Vitro Steatosis Assay in Hepatocytes
-
Objective: To determine the effect of DKLCA isomers on lipid accumulation in liver cells.
-
Cell Line: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
To induce steatosis, cells are treated with a mixture of oleic and palmitic acids (typically in a 2:1 molar ratio) for 24-48 hours.[10][11][12][13]
-
DKLCA isomers are co-incubated with the fatty acids at various concentrations.
-
Lipid accumulation is assessed by staining with Oil Red O or Nile Red.
-
For quantification, the stain is extracted, and the absorbance is measured.[12][13]
-
-
Endpoint: Quantification of intracellular lipid droplets.
Macrophage Inflammation Assay
-
Objective: To evaluate the pro- or anti-inflammatory effects of DKLCA isomers.
-
Cell Line: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages.
-
Methodology:
-
Macrophages are plated and, in the case of THP-1 cells, differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Cells are pre-treated with DKLCA isomers for a specified period.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).[14][15][16]
-
The release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) into the culture supernatant is measured using ELISA or multiplex bead-based assays.[16][17]
-
-
Endpoint: Levels of inflammatory and anti-inflammatory cytokines.
Hepatic Stellate Cell Activation Assay for Fibrosis
-
Objective: To assess the impact of DKLCA isomers on the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.
-
Cell Line: Primary human or rodent HSCs or immortalized HSC lines (e.g., LX-2).
-
Methodology:
-
HSCs are cultured to induce a myofibroblastic, activated phenotype.
-
Activation is often stimulated with transforming growth factor-beta (TGF-β).[18][19][20]
-
Cells are treated with different DKLCA isomers.
-
The expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1) is measured by immunofluorescence, Western blotting, or qRT-PCR.[18][21]
-
-
Endpoint: Expression levels of key fibrotic markers.
FXR and TGR5 Receptor Activation Assays
-
Objective: To determine the ability of DKLCA isomers to activate FXR and TGR5.
-
Methodology:
-
FXR Transactivation Assay: This cell-based reporter gene assay utilizes cells co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element. Activation of FXR by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.[9][22][23][24]
-
TGR5 cAMP Assay: TGR5 is a G-protein coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP) levels. This assay measures changes in intracellular cAMP in response to treatment with DKLCA isomers, typically using a competitive immunoassay or a reporter gene assay linked to a cAMP response element.[5][25][26][27][28]
-
-
Endpoint: Luciferase activity (for FXR) or cAMP levels (for TGR5).
Signaling Pathways and Logical Relationships
The differential effects of DKLCA isomers are mediated through their interactions with key nuclear and cell surface receptors, which in turn modulate downstream signaling pathways implicated in NAFLD pathogenesis.
References
- 1. Bile acids profile, histopathological indices and genetic variants for non-alcoholic fatty liver disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile Acid Changes Associated With Liver Fibrosis and Steatosis in the Mexican‐American Population of South Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Changes Associated With Liver Fibrosis and Steatosis in the Mexican-American Population of South Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Molecular mechanisms of hepatic lipid accumulation in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomed.cas.cz [biomed.cas.cz]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. Bile acid derivatives from gut microbiota promote GBPs-mediated activation of caspase-4/11 by LPS through lncRNA57RIK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. KLF10 Inhibits TGF-β-Mediated Activation of Hepatic Stellate Cells via Suppression of ATF3 Expression [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rug.nl [rug.nl]
- 22. researchgate.net [researchgate.net]
- 23. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. caymanchem.com [caymanchem.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity with 6,7-Diketolithocholic Acid
For researchers and professionals in drug development, understanding the specificity of antibodies to bile acids is paramount for accurate quantification and investigation of their roles in health and disease. This guide provides a comparative analysis of potential antibody cross-reactivity with 6,7-Diketolithocholic acid (6,7-DiketoLCA), a derivative of the secondary bile acid, lithocholic acid (LCA). Due to the limited availability of antibodies specifically raised against 6,7-DiketoLCA, this guide focuses on the cross-reactivity profiles of antibodies targeting structurally related bile acids.
Structural Comparison of Key Bile Acids
The potential for cross-reactivity is largely dictated by structural similarity. 6,7-DiketoLCA is a metabolite of LCA, characterized by the presence of two ketone groups at the C6 and C7 positions of the steroid nucleus. This modification significantly alters the polarity and conformation of the molecule compared to its parent compound, LCA, and other common bile acids.
Below are the chemical structures of 6,7-DiketoLCA and other relevant bile acids to illustrate their structural relationships.
Figure 1: Chemical Structures of a Selection of Bile Acids
A visual comparison of the chemical structures of key bile acids.
Antibody Cross-Reactivity Data
Below is a summary of the reported cross-reactivity for a monoclonal antibody specific to Glycolithocholic acid sulfate (GLCA-Sul). This provides a valuable reference for the level of specificity that can be achieved and the common cross-reactants.
Table 1: Cross-Reactivity of a Monoclonal Antibody Against Glycolithocholic Acid Sulfate
| Compound | Cross-Reactivity (%) |
| Glycolithocholic acid sulfate (GLCA-Sul) | 100 |
| Lithocholic acid sulfate (LCA-Sul) | 40 |
| Taurolithocholic acid sulfate (TLCA-Sul) | 11 |
| Deoxycholic acid 3-sulfate (DCA-Sul) | 2.2 |
| Chenodeoxycholic acid 3-sulfate (CDCA-Sul) | 0.63 |
| Cholic acid 3-sulfate (CA-Sul) | 0.02 |
| This compound | Not Reported |
Based on the structural differences, particularly the introduction of two ketone groups in 6,7-DiketoLCA, it is hypothesized that the cross-reactivity of this specific antibody with 6,7-DiketoLCA would be low. However, this must be confirmed experimentally.
Signaling Pathway Context: Bile Acid Synthesis
Understanding the origin of 6,7-DiketoLCA is crucial for interpreting its physiological and pathological significance. It is a downstream metabolite of lithocholic acid, which itself is a secondary bile acid formed by bacterial modification of the primary bile acid chenodeoxycholic acid in the gut. The synthesis of primary bile acids from cholesterol in the liver is a key metabolic pathway.
Simplified overview of the primary and secondary bile acid synthesis pathway.
Experimental Protocols
To definitively determine the cross-reactivity of an antibody with 6,7-DiketoLCA, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- Primary antibody against a specific bile acid (e.g., anti-Lithocholic Acid)
- Bile acid-protein conjugate for coating (e.g., LCA-BSA)
- Standard bile acid (the immunogen)
- Test bile acids (including this compound and other related bile acids)
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
- Substrate solution (e.g., TMB)
- Stop Solution (e.g., 2 M H₂SO₄)
- 96-well microtiter plates
- Microplate reader
2. Procedure:
-
Coating: Dilute the bile acid-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard bile acid and each test bile acid in Assay Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test bile acid dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Calculate the percentage of binding for each concentration of the standard and test bile acids relative to the maximum binding (wells with no competing bile acid).
-
Plot the percentage of binding versus the logarithm of the bile acid concentration.
-
Determine the concentration of each bile acid that causes 50% inhibition of maximum binding (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Bile Acid / IC50 of Test Bile Acid) x 100
Workflow for determining antibody cross-reactivity using competitive ELISA.
Conclusion
While direct data on antibody cross-reactivity with this compound is currently scarce, this guide provides a framework for researchers to assess potential cross-reactivity based on structural comparisons and established immunological methods. The significant structural modifications in 6,7-DiketoLCA compared to other bile acids suggest that antibodies raised against parent compounds like lithocholic acid may exhibit reduced affinity. However, empirical testing using the provided competitive ELISA protocol is essential to confirm the specificity of any antibody intended for the quantification of this particular bile acid derivative. Researchers are encouraged to perform thorough validation to ensure the accuracy and reliability of their immunoassays.
Validating LC-MS/MS Assays for 6,7-Diketolithocholic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of the validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for 6,7-Diketolithocholic acid against alternative analytical methods, supported by experimental data and detailed protocols.
This compound is a secondary bile acid formed by the metabolism of primary bile acids by gut microbiota. Its accurate measurement is essential for studying the gut-liver axis and its role in metabolic diseases. While LC-MS/MS is considered the gold standard for bile acid analysis due to its high sensitivity and specificity, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and immunoassays offer alternative approaches with their own advantages and limitations.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of different methods for the analysis of this compound.
| Feature | LC-MS/MS | GC-MS | Enzymatic Assay | Immunoassay (ELISA) |
| Specificity | High (can distinguish isomers) | High (can distinguish isomers) | Low (measures total or specific groups of bile acids) | Variable (prone to cross-reactivity) |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL) | High (ng/mL) | Moderate (µmol/L) | High (pg/mL to ng/mL) |
| Linearity | Wide dynamic range | Good | Narrower range | Typically sigmoidal, with a defined linear range |
| Accuracy (% Recovery) | High (typically 85-115%)[1] | High (typically >80%) | Variable, depends on substrate specificity | Variable, can be affected by matrix effects |
| Precision (% CV) | High (typically <15%) | High (typically <15%) | Good for total bile acids | Good within the linear range |
| Sample Throughput | High | Moderate (requires derivatization) | High | High |
| Sample Volume | Low (µL) | Low (µL) | Low (µL) | Low (µL) |
| Instrumentation Cost | High | High | Low | Low |
| Derivatization Required | No | Yes | No | No |
Validated LC-MS/MS Method for this compound
A stable-isotope-dilution LC-MS/MS method has been developed and validated for the quantitative analysis of a panel of bile acids, including this compound, in biological matrices.[2]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Internal Standard Spiking: To each plasma or serum sample, add an internal standard solution containing a deuterated analog of this compound.
-
Protein Precipitation: Precipitate proteins by adding a three-fold volume of ice-cold acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard for quantification.
Performance Characteristics
A published study by V.L. Schlegel et al. (2020) provides the following validation data for their LC-MS/MS method for 36 bile acids, including this compound:
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 6.19 | 18.76 |
While detailed linearity, precision, and accuracy data for this compound were not individually reported in the main text, the general method validation demonstrated good linearity (r² > 0.99) and accuracy (85-115%) for the panel of bile acids.[1]
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For bile acid analysis, a derivatization step is necessary to increase their volatility.
Experimental Protocol: GC-MS
-
Hydrolysis: For conjugated bile acids, an enzymatic or chemical hydrolysis step is required to liberate the free bile acids.
-
Extraction: Extract the bile acids from the sample matrix using a suitable organic solvent.
-
Derivatization: Convert the bile acids into volatile esters (e.g., methyl esters) and ethers (e.g., trimethylsilyl (B98337) ethers).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system for separation and detection.
Performance: GC-MS offers high specificity and sensitivity for bile acid analysis.[3] However, the requirement for derivatization increases sample preparation time and can be a source of variability.
Enzymatic Assays
Enzymatic assays are commonly used in clinical settings for the determination of total bile acids. These assays are based on the activity of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme.
Principle: The 3α-HSD enzyme catalyzes the oxidation of the 3α-hydroxyl group of bile acids, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be measured spectrophotometrically or fluorometrically.
Performance: Enzymatic assays are rapid, cost-effective, and suitable for high-throughput screening. However, they lack the specificity to differentiate between individual bile acids and may exhibit varying reactivity with different bile acid species.[4] Their utility for the specific quantification of this compound is limited unless an enzyme with high specificity for this particular bile acid is available.
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are a common immunoassay format that can be developed for the quantification of specific molecules, including bile acids.
Principle: A competitive ELISA format is typically used for small molecules like bile acids. In this setup, the this compound in the sample competes with a labeled form of the bile acid for binding to a limited amount of specific antibody. The amount of bound labeled bile acid is inversely proportional to the concentration of the unlabeled bile acid in the sample.
Performance: ELISAs can offer high sensitivity and throughput. However, the development of a highly specific antibody to a small molecule like this compound can be challenging, and cross-reactivity with other structurally similar bile acids is a potential concern.[5][6] Currently, there are no commercially available ELISA kits specifically for this compound.
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the context of this compound in bile acid metabolism, the following diagrams are provided.
LC-MS/MS Experimental Workflow
Formation of this compound
Conclusion
For the specific and sensitive quantification of this compound, the validated LC-MS/MS method stands out as the superior choice, offering high accuracy and precision. While GC-MS provides a viable, albeit more laborious, alternative, enzymatic and immunoassays currently lack the specificity for the individual measurement of this secondary bile acid. The selection of the most appropriate method will ultimately be guided by the specific research question, available resources, and the required analytical performance. This guide provides the necessary information for researchers to make an informed decision for their studies on the role of this compound in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Enzymatic methods may underestimate the... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Precision in Profile: An Analytical Comparison of 6,7-DiketoLCA Measurement Techniques
A deep dive into the inter-day and intra-day precision for the quantification of 6,7-DiketoLCA, offering researchers, scientists, and drug development professionals a comparative guide to available analytical methodologies. This guide provides supporting experimental data and detailed protocols to inform methodological choices for robust and reproducible research.
The accurate and precise measurement of bile acids is critical for understanding their complex roles in physiological and pathological processes. Among the myriad of bile acid species, 6,7-DiketoLCA, a secondary bile acid, has garnered increasing interest due to its potential as a biomarker in various metabolic and liver diseases. The reliability of any study investigating the role of 6,7-DiketoLCA hinges on the precision of the analytical methods used for its quantification. This guide provides a comparative analysis of the inter-day and intra-day precision for 6,7-DiketoLCA measurement, with a primary focus on the widely adopted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology.
Comparative Analysis of Analytical Precision
The precision of an analytical method refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed in terms of the coefficient of variation (%CV) or relative standard deviation (RSD). Intra-day precision measures the reproducibility of results within the same day, reflecting the method's consistency over a short period. Inter-day precision, on the other hand, assesses the reproducibility of results across different days, providing insight into the method's long-term stability and robustness.
The following table summarizes the inter-day and intra-day precision for the measurement of 6,7-DiketoLCA and other relevant bile acids, primarily determined by LC-MS/MS-based methods.
| Analyte | Matrix | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 6,7-DiketoLCA | Mice Feces | LC-MS/MS | Not explicitly stated, but part of a panel with good overall precision | Not explicitly stated, but part of a panel with good overall precision |
| General Bile Acids | Human Serum | UPLC-MS/MS | <1.8% | <4.8% |
| Various Analytes | Plasma | LC-MS/MS | 0.70–4.34% | 0.39–2.73% |
| Olanzapine | Bulk Drug/Tablets | RP-HPLC | 0.11–0.28% | 0.15–0.46% |
| Lurasidone | Pharmaceutical Formulations | HPTLC | 1.126–1.318% | 1.142–1.357% |
Note: Data for 6,7-DiketoLCA precision is often part of a larger bile acid panel analysis, where overall method precision is reported to be high. The other entries provide context on the precision achievable with different analytical techniques for other types of molecules.
Dominance of LC-MS/MS in Bile Acid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of bile acids, including 6,7-DiketoLCA.[1][2][3] This preference is due to its high sensitivity, specificity, and ability to measure a wide range of bile acids simultaneously.[1] While other techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection exist, they often lack the sensitivity and specificity of LC-MS/MS for complex biological matrices.[2] Enzymatic assays, while simple and cost-effective, can only measure total bile acids and cannot differentiate between individual species.[2]
The precision data presented, although not always specific to 6,7-DiketoLCA, consistently demonstrates that LC-MS/MS methods can achieve excellent intra-day and inter-day precision, with %CV values typically below 15%, which is a widely accepted benchmark in bioanalytical method validation.[4]
Experimental Workflow and Methodologies
The following diagram illustrates a typical experimental workflow for the assessment of inter-day and intra-day precision for 6,7-DiketoLCA measurement using LC-MS/MS.
Caption: Experimental workflow for precision assessment of 6,7-DiketoLCA.
Detailed Experimental Protocols
The following sections outline a typical protocol for the quantification of 6,7-DiketoLCA and the assessment of inter-day and intra-day precision, based on established LC-MS/MS methodologies.
Sample Preparation (Extraction from Feces)
This protocol is adapted from a method for the analysis of bile acids in mice feces.[5]
-
Homogenization: Lyophilize and weigh fecal samples. Homogenize the dried feces using a bead beater.
-
Extraction: To approximately 10 mg of homogenized feces, add a defined volume of extraction solvent (e.g., 1 mL of 75% ethanol (B145695) containing internal standards). Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted bile acids.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 200 µL of 50% methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a generalized protocol based on common practices for bile acid analysis.[6]
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column suitable for bile acid separation.
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Methanol mixture with the same additive.
-
Gradient: A gradient elution is typically used to separate the various bile acids. The specific gradient profile will need to be optimized.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 6,7-DiketoLCA and the internal standard must be determined and optimized for maximum sensitivity.
-
Precision Assessment
The protocol for assessing inter-day and intra-day precision is based on FDA guidelines for bioanalytical method validation.[7]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of 6,7-DiketoLCA into a representative blank matrix (e.g., pooled and extracted fecal supernatant from a control group).
-
Intra-day Precision:
-
On a single day, analyze at least five replicates of each QC concentration level.
-
Calculate the mean concentration, standard deviation (SD), and the coefficient of variation (%CV) for each concentration level. The %CV should ideally be ≤15%.
-
-
Inter-day Precision:
-
On at least three different days, analyze at least five replicates of each QC concentration level.
-
Calculate the mean concentration, SD, and %CV for each concentration level across all days. The %CV should ideally be ≤15%.
-
Conclusion
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. iroatech.com [iroatech.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Confirming the Identity of 6,7-Diketolithocholic Acid: A Comparison of High-Resolution Mass Spectrometry with Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of small molecules is paramount. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the structural confirmation of 6,7-Diketolithocholic acid, a derivative of the secondary bile acid, lithocholic acid. Its performance is contrasted with other analytical techniques, supported by experimental data and detailed protocols.
This compound is a human metabolite formed through the enzymatic action of cytochrome P450 isoforms.[1] Altered levels of this and other bile acids are implicated in various physiological and pathological processes, making its accurate identification and quantification critical in metabolomics and drug discovery. This guide will delve into the specifics of utilizing high-resolution mass spectrometry for this purpose and compare it with alternative methods such as gas chromatography-mass spectrometry (GC-MS) and immunoassays.
High-Resolution Mass Spectrometry: The Gold Standard for Identification
High-resolution mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UHPLC-HRMS), offers unparalleled specificity and sensitivity for the analysis of complex biological samples. Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the determination of the elemental composition of a molecule and its fragments.
Performance Characteristics
The primary advantage of HRMS lies in its ability to provide a high-resolution, accurate mass measurement, which significantly reduces the number of potential elemental formulas for an unknown compound. This, combined with the analysis of its fragmentation pattern, allows for a high-confidence identification.
| Parameter | High-Resolution MS (UPLC-QTOF/Orbitrap) | Triple Quadrupole MS (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (ELISA) |
| Specificity | Very High (based on accurate mass and fragmentation) | High (based on specific MRM transitions) | High (after derivatization) | Variable (potential for cross-reactivity) |
| Mass Accuracy | < 5 ppm | Nominal | Nominal | Not Applicable |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | High (after derivatization) | High (ng/mL) |
| Sample Preparation | Protein precipitation/Liquid-liquid extraction | Protein precipitation/Liquid-liquid extraction | Derivatization required | Minimal |
| Compound Coverage | Broad | Targeted | Volatile/Semi-volatile compounds | Specific to one or a few compounds |
| Structural Information | Rich (fragmentation pattern) | Limited (MRM transitions) | Good (fragmentation library matching) | None |
LOD: Limit of Detection; LOQ: Limit of Quantification
One study utilizing a triple quadrupole instrument identified multiple reaction monitoring (MRM) transitions for a panel of 46 bile acids, including this compound.[2] While not a high-resolution method, this highlights the established use of mass spectrometry for its detection. Another study reported a limit of detection (LOD) and limit of quantification (LOQ) for 6,7-dioxo-lithocholic acid using an LC-MS/MS method.[3]
Experimental Protocols
High-Resolution Mass Spectrometry (UPLC-QTOF/Orbitrap) Protocol for this compound Identification
This protocol provides a general framework for the identification of this compound in a biological matrix.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50:50 methanol:water.
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).
-
Full Scan Range: m/z 100-1000.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS.
-
Data Analysis:
-
Extract the accurate mass of the deprotonated molecule [M-H]⁻ of this compound (C₂₄H₃₆O₅, exact mass: 404.2563).
-
Analyze the high-resolution fragmentation pattern to confirm the structure. Key fragments would arise from neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages of the steroid ring system.
-
Alternative Method Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of bile acids necessitates a derivatization step to increase their volatility. This typically involves silylation of hydroxyl groups and esterification of the carboxylic acid group. While providing good separation and library-matchable spectra, this adds to the sample preparation time and complexity.
Immunoassays (ELISA): Enzyme-linked immunosorbent assays are highly sensitive and suitable for high-throughput screening. However, their specificity depends on the antibody used, and there is a potential for cross-reactivity with structurally similar bile acids. Currently, there are no commercially available ELISA kits specifically for this compound.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.
Conclusion
High-resolution mass spectrometry stands out as the most powerful and reliable technique for the definitive identification of this compound. Its ability to provide accurate mass and detailed structural information from fragmentation patterns is unmatched by other methods. While techniques like triple quadrupole MS offer excellent sensitivity for quantification, and immunoassays provide a high-throughput screening option, they lack the confirmatory power of HRMS. For researchers and professionals in drug development and metabolomics, the investment in HRMS instrumentation and expertise is justified by the high confidence in the generated data, which is crucial for advancing our understanding of the roles of bile acids in health and disease.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,7-Diketolithocholic Acid Levels in Human vs. Mouse Models
This guide provides a comparative overview of 6,7-Diketolithocholic acid (6,7-DketoLCA) levels, a specific secondary bile acid, in humans versus mouse models. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and methodologies.
Quantitative Data Presentation
This compound is a derivative of lithocholic acid (LCA).[1] While a direct quantitative comparison of 6,7-DketoLCA in plasma from healthy humans and mice is challenging due to its differential presence, the following table summarizes the available findings. Research indicates that 6,7-DketoLCA is primarily detected in mouse plasma and is not typically found in human plasma.[2][3]
| Analyte | Human Plasma Concentration | Mouse Plasma Concentration | Key Findings |
| This compound | Not typically detected | Present | Primarily found in mice, not humans.[2][3] |
Concentration levels can vary based on diet, gender, and specific mouse strain.
Experimental Protocols
The quantification of bile acids like 6,7-DketoLCA from biological matrices is a multi-step process involving extraction followed by sensitive analytical detection.
1. Bile Acid Extraction from Plasma/Serum
A common method for extracting bile acids from plasma or serum is protein precipitation followed by solid-phase extraction or liquid-liquid extraction.
-
Protein Precipitation:
-
To a 25 µL plasma or serum sample, add 1 mL of cold 2-propanol containing a mix of deuterated internal standards.[4]
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[5]
-
Incubate the mixture, shaking, at 4°C for 30 minutes.[4]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[4][5]
-
Carefully transfer the supernatant containing the bile acids to a new tube.[5]
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[4][5]
-
Reconstitute the dried extract in a suitable mobile phase for analysis.[5]
-
2. Bile Acid Extraction from Liver Tissue
-
Homogenization and Extraction:
-
Homogenize the liver tissue sample in a mixture of deionized water and an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[5]
-
Centrifuge the homogenate to separate the aqueous and organic phases.[5]
-
Collect the organic phase. A second extraction of the aqueous phase can be performed to improve recovery.[5]
-
Combine the organic phases and evaporate to dryness.[5]
-
Reconstitute the residue in an appropriate solvent for analysis.[5]
-
3. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying individual bile acids.
-
Chromatographic Separation:
-
Utilize a reverse-phase column (e.g., C18) for separation.[4]
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).[4]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[3]
-
Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection of each bile acid and their internal standards.[4]
-
Optimize parameters such as ion spray voltage, source temperature, and collision energies for each analyte.[3]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Lithocholic Acid Derivatives
Lithocholic acid and its derivatives, including ketolithocholic acids, are signaling molecules that can activate various nuclear receptors.[6] These receptors play crucial roles in regulating bile acid, lipid, and glucose metabolism. While the specific signaling of 6,7-DketoLCA is not extensively detailed, it is known to be a derivative of LCA, which interacts with receptors like the Vitamin D Receptor (VDR) and Pregnane X Receptor (PXR).[6]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Farnesoid X Receptor (FXR) Activation: Obeticholic Acid versus 6,7-DiketoLCA
A comprehensive guide for researchers, scientists, and drug development professionals on the activation of the Farnesoid X Receptor (FXR) by the potent synthetic agonist Obeticholic Acid. This guide provides a detailed overview of the current scientific understanding of Obeticholic Acid's interaction with FXR, supported by experimental data and methodologies. A comparative analysis with 6,7-Diketo-lithocholic acid (6,7-DiketoLCA) is intended; however, publicly available scientific literature lacks sufficient data on the FXR agonist activity of 6,7-DiketoLCA to draw a direct comparison.
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its activation has emerged as a promising therapeutic strategy for various metabolic and liver diseases. Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is a potent and selective FXR agonist that has been extensively studied and is approved for clinical use in certain conditions.[3][4] This guide delves into the specifics of FXR activation by OCA, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Quantitative Comparison of FXR Agonist Potency
Obeticholic acid is a derivative of the primary bile acid chenodeoxycholic acid (CDCA) and has been shown to be approximately 100-fold more potent than its natural counterpart in activating FXR.[5][6] The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response.
| Compound | EC50 (FXR Activation) | Assay Type | Reference |
| Obeticholic Acid (OCA) | ~99 nM | Cell-free coactivator recruitment assay | [7] |
| 300-600 nM | Transactivation assay in HepG2 cells | [3] | |
| Chenodeoxycholic Acid (CDCA) | ~10 µM | Cell-based transactivation assays | [3] |
| 6,7-Diketo-lithocholic acid | Not Available | Not Available |
It is important to note that EC50 values can vary depending on the specific experimental setup, cell type, and assay format used.
FXR Signaling Pathway
Activation of FXR by a ligand such as obeticholic acid initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The canonical FXR signaling pathway is depicted below.
Upon binding of an agonist like OCA, the Farnesoid X Receptor (FXR) undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP), while repressing genes like cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][8]
Experimental Protocols for Assessing FXR Activation
The activation of FXR by compounds like obeticholic acid can be quantified using various in vitro assays. Below are detailed methodologies for three commonly employed experimental techniques.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate FXR-mediated gene transcription.
Principle: Cells are transiently transfected with two plasmids: an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by an agonist drives the expression of luciferase, and the resulting luminescence is measured as a readout of receptor activity.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are cultured in appropriate media. Cells are then co-transfected with an FXR expression plasmid and a luciferase reporter plasmid containing FXREs. A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., obeticholic acid) or a vehicle control.
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonist's efficacy and potency (EC50).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between FXR and a coactivator peptide.
Principle: The assay utilizes a purified, tagged FXR protein (e.g., GST-tagged) and a fluorescently labeled coactivator peptide. An antibody against the tag on FXR is labeled with a long-lifetime fluorescent donor (e.g., Terbium), and the coactivator peptide is labeled with a fluorescent acceptor (e.g., fluorescein). When the agonist binds to FXR, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.
Methodology:
-
Assay Setup: The assay is typically performed in a microplate format. Purified recombinant FXR protein, the fluorescently labeled coactivator peptide, and the donor-labeled antibody are combined in an assay buffer.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Incubation: The plate is incubated at room temperature to allow for binding and interaction to occur.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The EC50 value is determined by plotting the FRET ratio against the compound concentration.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures the change in the mRNA levels of FXR target genes in response to agonist treatment in cells or tissues.
Principle: Cells or tissues are treated with the FXR agonist, and the total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for quantitative PCR with primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization.
Methodology:
-
Cell/Tissue Treatment: Cultured cells (e.g., primary human hepatocytes) or animal tissues are treated with the FXR agonist or vehicle control for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the samples, and its concentration and purity are determined. A fixed amount of RNA is then used for reverse transcription to generate cDNA.
-
Quantitative PCR: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green). The reaction is run in a real-time PCR instrument.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of a stable housekeeping gene.
Experimental Workflow for FXR Agonist Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel FXR agonists.
Conclusion
Obeticholic acid is a well-characterized, potent FXR agonist that has demonstrated significant effects on the regulation of bile acid homeostasis and related metabolic pathways. The experimental protocols detailed in this guide provide robust methods for assessing the activity of potential FXR modulators. While a direct comparison with 6,7-DiketoLCA is not feasible due to the current lack of publicly available data for the latter, the information presented here on obeticholic acid serves as a valuable benchmark for the evaluation of new chemical entities targeting the Farnesoid X Receptor. Further research is warranted to elucidate the potential FXR-modulating properties of 6,7-DiketoLCA and other novel compounds.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Short Review on Obeticholic Acid: An Effective Modulator of Farnesoid X Receptor. | Semantic Scholar [semanticscholar.org]
- 5. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of 6,7-Diketolithocholic Acid Data: A Guide to Inter-Laboratory Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The secondary bile acid 6,7-Diketolithocholic acid (6,7-diKetoLCA) is an emerging molecule of interest in metabolic research and drug development. As with any scientific finding, the ability to reproduce measurements across different laboratories is paramount for validating its biological roles and potential as a biomarker. This guide provides a comparative overview of the analytical methodologies used to quantify 6,7-diKetoLCA, discusses potential sources of inter-laboratory variability, and presents available data on the precision of current methods.
Comparison of Analytical Method Performance
| Analyte | Intraday Precision (CV%) | Interday Precision (CV%) | Accuracy (%) |
| This compound | 6.19 | 18.76 | 100 ± 10 |
Data extracted from a study developing and validating a highly sensitive LC-MS/MS method for the analysis of bile acids in various biological samples.[1]
Note: The Coefficient of Variation (CV%) is a measure of relative variability. Lower values indicate higher precision.
Factors Influencing Inter-Laboratory Reproducibility
The quantification of 6,7-diKetoLCA is a multi-step process, and variations at any stage can contribute to differing results between laboratories. The following diagram illustrates the key factors that can influence the reproducibility of 6,7-diKetoLCA measurements.
References
A Comparative Guide to the Cytotoxicity of 6,7-Diketolithocholic Acid and Deoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two bile acids: 6,7-diketolithocholic acid and deoxycholic acid. While extensive data exists for deoxycholic acid, a well-studied secondary bile acid, direct quantitative cytotoxic data for this compound is limited. Therefore, this guide will utilize data for its parent compound, lithocholic acid, as a proxy to facilitate a comparative analysis. This comparison is intended to inform research and drug development efforts in fields such as oncology and gastroenterology.
Executive Summary
Deoxycholic acid (DCA) and lithocholic acid (LCA), the parent compound of this compound, are secondary bile acids known to exhibit cytotoxicity, primarily through the induction of apoptosis. Their cytotoxic effects are concentration-dependent and vary across different cell types. DCA-induced cytotoxicity is mediated through multiple signaling pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic caspases. While the specific mechanisms of this compound are not well-elucidated, it is presumed to share cytotoxic properties with its parent compound, LCA, which is generally considered more cytotoxic than DCA.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for deoxycholic acid and lithocholic acid in various cancer cell lines, as determined by in vitro cytotoxicity assays.
| Bile Acid | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Deoxycholic Acid | Caco-2 (Colon Carcinoma) | MTT | Not Specified | ~220 | [1] |
| Deoxycholic Acid | HT-29 (Colon Carcinoma) | Not Specified | Not Specified | Higher than LCA and CDCA | [2] |
| Deoxycholic Acid | HepG2 (Hepatocellular Carcinoma) | MTT | 48 | Not specified, but less toxic than LCA | [3] |
| Lithocholic Acid | HT-29 (Colon Carcinoma) | Not Specified | Not Specified | Most toxic of major colonic bile acids | [2] |
| Lithocholic Acid | HCT116 (Colon Carcinoma) | MTT | Not Specified | GI50 < 1 | [4] |
| Lithocholic Acid | HepG2 (Hepatocellular Carcinoma) | MTT | 24 | ~140 | [3] |
| Lithocholic Acid | Caco-2 (Colon Carcinoma) | Not Specified | Not Specified | IC50 of 13 µM for UGT2B7 mRNA downregulation |
Note: Direct IC50 values for this compound are not currently available in the reviewed literature. The data for lithocholic acid is presented as a surrogate.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the bile acids (e.g., this compound or deoxycholic acid) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with various concentrations of the bile acids as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the generated formazan product at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum LDH release controls using the following formula: % Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] x 100.
Signaling Pathways in Bile Acid-Induced Cytotoxicity
Deoxycholic acid is known to induce apoptosis through a multi-faceted mechanism involving both intrinsic and extrinsic pathways.
Key Mechanisms of Deoxycholic Acid Cytotoxicity:
-
Oxidative Stress: DCA can induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Mitochondrial Pathway: DCA can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and the activation of caspase-9 and caspase-3.
-
Calcium Signaling: DCA has been shown to increase intracellular calcium levels, which can trigger apoptotic pathways.
While the specific signaling pathways for this compound have not been extensively studied, as a derivative of lithocholic acid, it is likely to share similar pro-apoptotic mechanisms. LCA is known to be a potent inducer of apoptosis, often exhibiting greater cytotoxicity than DCA.
Conclusion
Both deoxycholic acid and the lithocholic acid family of bile acids, including this compound, are cytotoxic to various cell types, particularly cancer cells. Deoxycholic acid exerts its effects through well-defined apoptotic pathways involving oxidative stress and mitochondrial dysfunction. Although direct comparative data for this compound is lacking, evidence from its parent compound, lithocholic acid, suggests it is also a potent cytotoxic agent. Further research is warranted to elucidate the specific cytotoxic mechanisms and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lithocholic Acid’s Ionic Compounds as Promising Antitumor Agents: Synthesis and Evaluation of the Production of Reactive Oxygen Species (ROS) in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and antitumor activity of lithocholic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bile Acid Extraction Methodologies for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver function, metabolic diseases, and host-gut microbiome interactions. The journey from a complex biological sample to a clean, analyzable extract is a critical first step. This guide provides an objective comparison of the predominant bile acid extraction methodologies, supported by performance data, to help you select the optimal strategy for your research needs.
The two most prevalent techniques for bile acid extraction from biological matrices such as serum, plasma, urine, and tissue are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). While commercial kits are often based on these principles, this guide will focus on the performance of the underlying methodologies.
Performance Comparison: Protein Precipitation vs. Solid-Phase Extraction
The choice between PPT and SPE often involves a trade-off between speed, simplicity, and the cleanliness of the final extract. The following table summarizes the key performance characteristics of each method based on available data.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Data Source |
| Primary Mechanism | Proteins are denatured and precipitated by an organic solvent (e.g., methanol (B129727), acetonitrile), leaving bile acids in the supernatant. | Bile acids are selectively retained on a solid sorbent (e.g., C18, HLB) while interferences are washed away, followed by elution of the purified bile acids. | [1],[2] |
| Extraction Recovery | Generally good, but can be analyte and matrix-dependent. A study on peptide drugs showed recoveries >50% with acetonitrile (B52724) or ethanol.[3] | High and reproducible. Typical recovery rates range from 85.6% to 109.8%.[1],[4] One workflow reports rates exceeding 85%.[5] | [1],[4],[5],[3] |
| Purity of Extract | Lower purity. May contain residual proteins, salts, and phospholipids (B1166683) which can cause matrix effects in LC-MS analysis.[6] | High purity. Effectively removes interfering substances like proteins, salts, and phospholipids, leading to reduced matrix effects.[1] | [1],[6] |
| Speed & Throughput | Very fast and simple, requiring minimal steps. Highly amenable to high-throughput automation in 96-well plate formats.[7],[8],[2] | More time-consuming and complex due to multiple steps (conditioning, loading, washing, eluting). Can be automated but is generally slower.[1] | [1],[7],[8],[2] |
| Reproducibility (CV%) | Generally acceptable, with CVs typically below 15%.[9] | Excellent reproducibility due to the controlled nature of the extraction process. | [9] |
| Cost | Low cost, requiring only basic solvents and consumables. | Higher cost due to the requirement for specialized SPE cartridges or plates. | |
| Best Suited For | Rapid screening, high-throughput analysis, and when matrix effects are less of a concern. | Applications requiring the highest accuracy and sensitivity, complex matrices, and removal of interfering substances. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for both Protein Precipitation and Solid-Phase Extraction.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a common and straightforward method for extracting bile acids from serum or plasma.
-
Sample Aliquoting : Pipette 200 µL of serum, plasma, calibrators, or controls into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition : Add 20 µL of an internal standard mixture (containing stable isotope-labeled bile acids) to each tube and briefly vortex.
-
Precipitation : Add 200 µL of cold acetonitrile to each tube.
-
Vortexing : Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the tubes for 10 minutes at approximately 13,000 rpm to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean mass spectrometry vial. To ensure the sample is ready for injection, 200 µL of water is often added to the vial to match the initial mobile phase conditions.
-
Analysis : The sample is now ready for analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract and is suitable for various biological fluids. The specific sorbent (e.g., Waters Oasis HLB) and volumes may be adjusted based on the sample type and concentration of bile acids.[1],[10]
-
Cartridge Conditioning : Condition a C18 or HLB SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Preparation : Dilute the biological sample (e.g., 100 µL of serum) with a suitable buffer and add an internal standard.
-
Sample Loading : Load the prepared sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge to remove interfering substances. This is often done sequentially with water and then a low-concentration organic solvent (e.g., 1 mL of 5% methanol in water).
-
Elution : Elute the purified bile acids from the cartridge using an appropriate volume (e.g., 1 mL) of a stronger organic solvent, typically methanol.
-
Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[1]
Visualizing Workflows and Pathways
Understanding the entire analytical process and the biological context of bile acids is critical for researchers. The following diagrams illustrate a typical experimental workflow and a key signaling pathway regulated by bile acids.
Bile acids are not just digestive aids; they are potent signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR).[11] This activation plays a central role in regulating bile acid synthesis and metabolism, representing a key area of interest in drug development.[12]
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. Unconjugated Bile Acids Prep & LC-MS/MS Study | Phenomenex [phenomenex.com]
- 8. phenomenex.com [phenomenex.com]
- 9. High Reproducibility and Sensitivity Analysis of Bile Acids [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Bile acid analysis [sciex.com]
- 12. researchgate.net [researchgate.net]
Unveiling Metabolic Connections: A Comparative Guide to 6,7-DiketoLCA and Key Metabolic Markers
For researchers, scientists, and professionals in drug development, understanding the intricate relationships between various metabolic markers is paramount for identifying novel therapeutic targets and diagnostic tools. This guide provides a comprehensive comparison of the bile acid 6,7-DiketoLCA with established metabolic markers, offering insights into its potential role in metabolic diseases.
While direct quantitative data on the correlation between 6,7-DiketoLCA and other metabolic markers remain limited in publicly accessible research, this guide synthesizes current knowledge on bile acid signaling to predict these associations. The information presented herein is based on the well-established roles of bile acids in regulating metabolism through the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).
Data Presentation: A Comparative Table of Predicted Correlations
The following table outlines the expected correlations between 6,7-DiketoLCA and key markers of glycemic control, lipid profile, and inflammation. These predictions are derived from the broader functions of bile acids and await specific experimental validation for 6,7-DiketoLCA.
Table 1: Predicted Correlation of 6,7-DiketoLCA with Key Metabolic Markers
| Metabolic Marker Category | Specific Marker | Predicted Correlation with 6,7-DiketoLCA | Rationale |
| Glycemic Control | Fasting Glucose | Negative | Bile acid activation of FXR and TGR5 generally improves glucose homeostasis.[1] |
| HbA1c | Negative | As a long-term marker of glucose control, HbA1c is expected to decrease with beneficial bile acid signaling.[2][3][4][5][6] | |
| Lipid Profile | Triglycerides (TG) | Negative | FXR activation by bile acids is known to reduce serum triglyceride levels.[7][8][9][10] |
| Total Cholesterol (TC) | Negative | Bile acids are the primary metabolites of cholesterol, and their synthesis contributes to lower cholesterol levels.[9][10] | |
| Low-Density Lipoprotein (LDL-C) | Negative | FXR signaling influences lipoprotein metabolism, which can lead to a reduction in LDL-C. | |
| High-Density Lipoprotein (HDL-C) | Positive | Some studies indicate that bile acid signaling may have a positive impact on HDL-C levels. | |
| Inflammatory Markers | Tumor Necrosis Factor-alpha (TNF-α) | Negative | Certain bile acids possess anti-inflammatory properties and may inhibit the production of pro-inflammatory cytokines like TNF-α.[11][12] |
| Interleukin-6 (IL-6) | Negative | Similar to TNF-α, bile acids are anticipated to suppress the levels of the inflammatory cytokine IL-6.[11][12][13][14][15] |
Experimental Protocols: A Framework for Investigation
To validate the predicted correlations, a robust experimental approach is necessary. The following protocol provides a general framework for the simultaneous quantification of 6,7-DiketoLCA and other metabolic markers from biological samples.
Protocol: Targeted Metabolomic and Immunoassay Analysis
This protocol details a method for analyzing 6,7-DiketoLCA, lipids, glucose, and inflammatory cytokines from plasma or serum.
1. Sample Collection and Preparation:
-
Collect blood samples in EDTA or serum separator tubes.
-
Separate plasma or serum by centrifugation at 1500 x g for 15 minutes at 4°C.
-
For the analysis of 6,7-DiketoLCA and lipids, perform a protein precipitation and liquid-liquid extraction on 100 µL of the sample using a cold organic solvent mixture (e.g., methanol:chloroform) containing appropriate internal standards.
-
For glucose analysis, the plasma or serum can be analyzed directly using an enzymatic assay or a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16]
-
For measuring inflammatory markers like TNF-α and IL-6, use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits with the plasma or serum sample.
2. Analytical Methods:
-
LC-MS/MS for 6,7-DiketoLCA and Lipids:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Utilize a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for precise quantification, using specific precursor and product ion transitions for each analyte.
-
-
Immunoassays for Inflammatory Markers:
-
Follow the manufacturer's instructions for the ELISA kits to determine the concentrations of TNF-α and IL-6.
-
3. Data Analysis:
-
Calculate the concentrations of 6,7-DiketoLCA and lipids from the LC-MS/MS data by generating calibration curves.
-
Determine the concentrations of inflammatory markers from the ELISA data.
-
Perform statistical analyses, such as Pearson or Spearman correlation, to assess the relationships between the levels of 6,7-DiketoLCA and the other measured metabolic markers.
Visualizing the Connections: Signaling Pathways and Experimental Workflow
To further elucidate the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Overview of bile acid signaling in metabolic regulation.
Caption: Workflow for the comparative analysis of metabolic markers.
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association between blood glucose level derived using the oral glucose tolerance test and glycated hemoglobin level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlations between glycosylated hemoglobin and glucose levels in Chinese older adults with newly diagnosed type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utility of fasting plasma glucose in predicting glycosylated hemoglobin in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Correlation of Hemoglobin A1c to Blood Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation in the relationship between fasting glucose and HbA1c: implications for the diagnosis of diabetes in different age and ethnic groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triglyceride Levels and Residual Risk of Atherosclerotic Cardiovascular Disease Events and Death in Adults Receiving Statin Therapy for Primary or Secondary Prevention: Insights From the KP REACH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Profile (Triglycerides): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. The association of triglycerides and total cholesterol concentrations with newly diagnosed diabetes in adults in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Differential inflammatory responses in aging and disease: TNF-alpha and IL-6 as possible biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer [mdpi.com]
- 15. Association of Tumor Necrosis Factor Alpha, Interleukin 6, and C-Reactive Protein with the Risk of Developing Type 2 Diabetes: A Retrospective Cohort Study of Rural Thais - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Diketolithocholic Acid vs. Lithocholic Acid: A Comparative Analysis of Signaling Potency
A detailed guide for researchers, scientists, and drug development professionals on the signaling roles of two closely related bile acids. This document synthesizes current experimental data to compare the potency of 6,7-Diketolithocholic acid and its precursor, Lithocholic acid, in activating key bile acid signaling pathways.
Introduction
Lithocholic acid (LCA), a secondary bile acid formed by the metabolism of primary bile acids by gut microbiota, is a well-established signaling molecule that modulates various physiological processes through the activation of nuclear receptors and G protein-coupled receptors.[1] Its derivative, this compound, is a human metabolite of LCA, though its signaling functions are less characterized.[2] This guide provides a comprehensive comparison of the signaling potency of these two bile acids, drawing upon available experimental data to elucidate their roles in cellular signaling pathways critical to metabolic and inflammatory diseases.
Comparative Analysis of Receptor Activation
The signaling actions of bile acids are primarily mediated through the farnesoid X receptor (FXR), the G protein-coupled bile acid receptor 1 (TGR5), and the vitamin D receptor (VDR). The following sections detail the known interactions of LCA and this compound with these receptors.
Lithocholic Acid (LCA) Signaling Profile
LCA exhibits a complex and potent signaling profile, acting as a strong agonist for TGR5 and VDR, while displaying antagonistic or partial agonistic properties towards FXR.
Table 1: Quantitative Analysis of Lithocholic Acid (LCA) Signaling Potency
| Receptor | Interaction Type | Potency (EC50 / IC50) | Cell Type / Assay | Reference |
| TGR5 | Agonist | EC50: 0.53 µM | Not Specified | [3] |
| FXR | Antagonist/Partial Agonist | IC50: 1 µM (in vitro co-activator association assay) | HepG2 cells | [4] |
| VDR | Agonist | EC50: > 50 µM (limited agonistic activity in VDR-LBD recruitment assay) | HEK293 cells | [5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
This compound Signaling Profile
Direct quantitative data on the signaling potency of this compound is currently limited in published literature. However, existing information suggests its involvement in bile acid signaling pathways.
Table 2: Known Biological Activities of this compound
| Biological Role | Key Findings | Reference |
| Metabolite of LCA | Formed from LCA via reactions regulated by cytochrome P450 enzymes (CYP3A1 and CYP3A2). | [2] |
| Potential VDR Activator | As a derivative of LCA, it is suggested to activate the vitamin D receptor. | [2] |
| Marker in Cholestasis | Concentrations of this compound are found to be increased in patients with cholestasis. | [2] |
Signaling Pathways and Experimental Methodologies
Key Bile Acid Signaling Pathways
Bile acids like LCA activate intricate signaling cascades that regulate gene expression and cellular function. The diagrams below illustrate the established signaling pathways for LCA.
Caption: Signaling pathways of Lithocholic Acid (LCA) via TGR5, FXR, and VDR.
Experimental Workflow: Receptor Activation Assay
The potency of bile acids as signaling molecules is typically determined using in vitro receptor activation assays. A generalized workflow for such an experiment is depicted below.
Caption: Generalized workflow for a cell-based receptor activation assay.
Detailed Experimental Protocols
FXR Co-activator Association Assay (for LCA)
This in vitro assay measures the ability of a compound to inhibit the interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.
-
Materials : Purified FXR-LBD, co-activator peptide (e.g., SRC-1), potent FXR agonist (e.g., GW4064 or CDCA), and the test compound (LCA).
-
Procedure :
-
The FXR-LBD is incubated with the FXR agonist to induce a conformational change that promotes co-activator binding.
-
The test compound (LCA) is added at various concentrations.
-
The co-activator peptide, often labeled with a fluorescent probe, is added to the mixture.
-
The degree of association between the FXR-LBD and the co-activator peptide is measured, typically using techniques like Fluorescence Resonance Energy Transfer (FRET) or AlphaScreen.
-
A decrease in the signal indicates that the test compound is antagonizing the agonist-induced interaction.
-
The IC50 value is calculated from the dose-response curve.[4]
-
TGR5 Activation Assay
This cell-based assay typically measures the downstream consequences of TGR5 activation, such as the production of cyclic AMP (cAMP).
-
Cell Line : A cell line endogenously expressing TGR5 or transfected with a TGR5 expression vector (e.g., HEK293 cells).
-
Procedure :
-
Cells are seeded in a multi-well plate and allowed to attach.
-
Cells are treated with various concentrations of the test compound (LCA).
-
After an incubation period, the cells are lysed.
-
The intracellular concentration of cAMP is measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The EC50 value is determined from the dose-response curve of cAMP production.
-
VDR Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of VDR.
-
Cell Line : A suitable mammalian cell line (e.g., HEK293) is used.
-
Procedure :
-
Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a VDR response element (VDRE) linked to a reporter gene (e.g., luciferase).
-
Transfected cells are treated with different concentrations of the test compound (LCA).
-
Following treatment, cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
An increase in reporter activity indicates VDR activation.
-
The EC50 value is calculated from the dose-response curve.[5]
-
Conclusion
Current evidence strongly establishes Lithocholic acid as a multifaceted signaling molecule with high potency, particularly as a TGR5 agonist and a VDR activator. Its role as an FXR antagonist/partial agonist adds another layer of complexity to its biological functions. In contrast, the signaling properties of its metabolite, this compound, remain largely unexplored. While it is implicated as a potential VDR activator and its levels are altered in cholestatic conditions, there is a clear absence of quantitative data to definitively compare its signaling potency to that of LCA. Further research, including direct comparative studies employing the experimental protocols outlined in this guide, is imperative to fully elucidate the signaling capabilities of this compound and its potential as a therapeutic target in metabolic and inflammatory diseases.
References
- 1. Effect of 7-ketolithocholic acid on bile acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Vitamin D Receptor-Mediated Activities of Cholesterol and Vitamin D Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6,7-Diketolithocholic Acid
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat[2]. All handling of 6,7-Diketolithocholic acid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to collection, storage, and removal.
-
Waste Identification and Segregation :
-
Treat all solid and liquid waste containing this compound as hazardous chemical waste[3].
-
Do not mix this waste with non-hazardous materials.
-
Segregate the waste based on its physical state (solid or liquid) and chemical compatibility. Avoid mixing with incompatible materials such as strong oxidizing agents[2][4].
-
-
Container Selection and Labeling :
-
Use only approved, chemically compatible containers for waste collection. The container must be in good condition, with a secure, leak-proof screw cap[4][5][6].
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant)[4].
-
Indicate the accumulation start date on the label.
-
-
Waste Accumulation and Storage :
-
Disposal Request and Pickup :
-
Once the container is full, or within one year of the accumulation start date for a partially filled container, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor[4][7].
-
Do not dispose of this compound waste down the drain or in the regular trash[1][3][5].
-
Quantitative Data Summary
The following table summarizes key quantitative limits and timelines for hazardous waste accumulation as mandated by general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [7] |
| Maximum P-listed Acute Hazardous Waste | 1 quart of liquid or 1 kilogram of solid | [7] |
| Time Limit for Full Container Removal | Within 3 calendar days of being full | [4][7] |
| Time Limit for Partially Full Container | Up to one year from the accumulation start date | [4][7] |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 6,7-Diketolithocholic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6,7-Diketolithocholic acid, a bioactive compound with significant research interest.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile) | Double gloving is recommended.[3] Ensure gloves have long cuffs to cover the wrist and are powder-free to avoid contamination.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Eyes | Safety glasses with side shields or goggles | Goggles provide a tighter seal and are recommended when there is a risk of splashes or airborne particles. |
| Respiratory | N95 or N100 particulate respirator | Essential when handling the powdered form to prevent inhalation.[3] A chemical cartridge-type respirator may be necessary for large spills.[3] Users must be fit-tested and trained.[3] |
| Body | Laboratory coat or chemical-resistant gown | Should be long-sleeved and fully buttoned. A disposable gown is preferable to prevent cross-contamination. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
II. Operational Plan: From Receipt to Storage
A clear operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves and safety glasses) during unpacking.
-
Unpack in a designated area, preferably within a fume hood or a well-ventilated space.
Weighing and Aliquoting:
-
Perform all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation risk.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Prepare aliquots of appropriate sizes to avoid repeatedly opening the main stock container.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Store away from strong oxidizing agents.[1]
Experimental Workflow for Handling this compound
Caption: A procedural diagram outlining the key steps for the safe handling of this compound in a laboratory setting.
III. Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste:
-
Contaminated consumables such as gloves, weigh paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.
-
This container should be kept closed when not in use.
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled hazardous waste container.
-
Do not pour solutions down the drain unless permitted by local regulations and after appropriate neutralization.
-
For small quantities of acidic solutions, neutralization can be performed by slowly adding a base (e.g., sodium bicarbonate) in a fume hood. The pH should be adjusted to a neutral range (typically 6-8) before disposal, in accordance with institutional guidelines.
Empty Containers:
-
Rinse empty containers with a suitable solvent three times.
-
The rinsate should be collected as hazardous waste.
-
After thorough rinsing, the container can be disposed of as non-hazardous waste, following institutional protocols.
Logical Relationship of Safety Measures
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
